Product packaging for 5-Bromo-2,4-dimethoxypyrimidine(Cat. No.:CAS No. 56686-16-9)

5-Bromo-2,4-dimethoxypyrimidine

Katalognummer: B014629
CAS-Nummer: 56686-16-9
Molekulargewicht: 219.04 g/mol
InChI-Schlüssel: QEZIMQMMEGPYTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

5-Bromo-2,4-dimethoxypyrimidine (CAS 56686-16-9) is a high-purity, crystalline heteroaromatic compound extensively employed as a versatile synthetic intermediate in advanced chemical research and development. Its molecular structure, characterized by bromine and two methoxy functional groups on the pyrimidine ring, makes it a privileged scaffold for constructing complex molecules through various cross-coupling and functional group interconversion reactions. Primary Research Applications: Pharmaceutical Development: Serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), particularly for novel antiviral and anticancer agents. The bromine atom serves as a reactive site for metal-catalyzed cross-coupling reactions, enabling the introduction of complex substituents. Agrochemical Research: Utilized in the design and synthesis of new herbicides and fungicides, where the pyrimidine core contributes to biological activity and selectivity. Material Science: Functions as a building block for creating organic semiconductors, dyes, and functional polymers, contributing to the development of electronic and optoelectronic devices. Chemical Synthesis: Acts as a fundamental starting material in heterocyclic chemistry for the preparation of more elaborate, functionalized pyrimidine derivatives essential for drug discovery and mechanistic studies. Handling & Storage: This air and light-sensitive compound should be stored in a cool, dark place, preferably under inert conditions. Use personal protective equipment to avoid skin and eye irritation. Notice: This product is intended for research and laboratory use only by qualified professionals. It is not approved for diagnostic, therapeutic, or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2O2 B014629 5-Bromo-2,4-dimethoxypyrimidine CAS No. 56686-16-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-bromo-2,4-dimethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZIMQMMEGPYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292302
Record name 5-Bromo-2,4-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56686-16-9
Record name 56686-16-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromo-2,4-dimethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,4-dimethoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 5-Bromo-2,4-dimethoxypyrimidine. This versatile heterocyclic compound is a key building block in the synthesis of a variety of biologically active molecules, most notably as a crucial intermediate in the production of advanced anticancer therapeutics.

Core Chemical Properties and Identifiers

This compound is a halogenated pyrimidine derivative. Its chemical structure, featuring a pyrimidine ring substituted with a bromine atom and two methoxy groups, makes it a valuable precursor in organic synthesis. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the introduction of diverse functionalities.

PropertyValue
Molecular Formula C₆H₇BrN₂O₂[1][2][3]
Molecular Weight 219.04 g/mol [1][2][3]
CAS Number 56686-16-9[1][2][4][5]
Appearance White to off-white or pale yellow crystalline powder[4]
Melting Point 62-65 °C[4][5]
Boiling Point 125 °C at 17 mmHg[4]
IUPAC Name This compound[2]
Synonyms 2,4-Dimethoxy-5-bromopyrimidine, 5-Bromo-2,4-bis(methyloxy)pyrimidine[2]
SMILES COC1=NC(=NC=C1Br)OC[2]
InChI Key QEZIMQMMEGPYTR-UHFFFAOYSA-N[2][5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 5-bromouracil.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This initial step involves the chlorination of 5-bromouracil.

Protocol:

  • To a flask containing 130 mL of phosphorus oxychloride (POCl₃), add 30 g (0.16 mol) of 5-bromouracil.[3]

  • Heat the mixture at reflux for 4 days, ensuring the reaction is protected from atmospheric moisture. During this period, the evolution of HCl gas will be observed, and the mixture will become a homogeneous solution.[3]

  • After the reaction is complete, remove the excess POCl₃ by distillation at atmospheric pressure.[3]

  • Continue the distillation under reduced pressure to afford 5-bromo-2,4-dichloropyrimidine. The product will distill at 85-90 °C / 4 mmHg.[3]

Step 2: Synthesis of this compound

The dichlorinated intermediate is then converted to the target compound by methoxylation.

Protocol:

  • Prepare a solution of sodium methoxide in methanol.

  • Cool the sodium methoxide solution to 10-15 °C.

  • Separately, dissolve 30 g of 5-bromo-2,4-dichloropyrimidine in 50 mL of methanol.

  • Slowly add the 5-bromo-2,4-dichloropyrimidine solution to the cooled sodium methoxide solution.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with crushed ice and basify with a 50% NaOH solution to a pH of 10.[6]

  • Extract the product with an organic solvent such as chloroform or methylene dichloride.[6]

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure to yield this compound.[6]

Reactivity and Role in Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental in the synthesis of complex drug molecules.

Suzuki-Miyaura Coupling

This reaction is used to form C-C bonds by coupling with boronic acids or esters.

Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling

This reaction facilitates the formation of a C-C bond with a terminal alkyne.

Sonogashira coupling of this compound.
Heck Coupling

The Heck reaction enables the formation of a C-C bond with an alkene.

Heck coupling of this compound.

Application in Drug Development: Synthesis of CDK4/6 Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as Palbociclib and Ribociclib. These drugs are at the forefront of targeted cancer therapy, particularly for certain types of breast cancer.

The CDK4/6 Signaling Pathway

The CDK4/6 pathway is a critical regulator of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. CDK4/6 inhibitors block this pathway, thereby arresting the cell cycle in the G1 phase and inhibiting the growth of cancer cells.

CDK46_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK4/6 Signaling G1_Phase G1 Phase S_Phase S Phase (DNA Synthesis) G1_Phase->S_Phase Progression Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb pRb (Phosphorylated) CDK46_CyclinD->pRb Phosphorylates Rb Rb Rb->pRb E2F E2F E2F->S_Phase Promotes Transcription of S-Phase Genes Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->Rb Rb_E2F->E2F Releases CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib, Ribociclib) CDK46_Inhibitor->CDK46_CyclinD Inhibits

The CDK4/6 signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Experimental Workflow: Synthesis of a CDK4/6 Inhibitor Precursor

The following workflow outlines the general synthetic route from this compound to a key precursor for CDK4/6 inhibitors.

Synthesis_Workflow Start This compound Step1 Suzuki Coupling with Substituted Pyridine Boronic Ester Start->Step1 Intermediate1 Coupled Pyrimidine-Pyridine Intermediate Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution with an Amine Intermediate1->Step2 Intermediate2 Aminated Intermediate Step2->Intermediate2 Step3 Further Functionalization (e.g., Acylation, Cyclization) Intermediate2->Step3 Final_Product CDK4/6 Inhibitor Core Structure Step3->Final_Product

General synthetic workflow for a CDK4/6 inhibitor precursor.

Conclusion

This compound is a cornerstone molecule in modern medicinal chemistry. Its well-defined reactivity and synthetic accessibility make it an indispensable tool for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, with a particular focus on its role in the creation of life-saving CDK4/6 inhibitors. Researchers are encouraged to use this information as a starting point for their investigations into new and innovative applications of this versatile compound.

References

An In-depth Technical Guide to 5-Bromo-2,4-dimethoxypyrimidine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-2,4-dimethoxypyrimidine, a key building block in medicinal chemistry and agrochemical synthesis. This document details its chemical structure, physicochemical properties, spectroscopic profile, synthesis protocols, and its significant applications in the development of novel therapeutic agents and crop protection chemicals.

Chemical Structure and Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C₆H₇BrN₂O₂. Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position and two methoxy groups at the 2- and 4-positions. This unique arrangement of functional groups imparts valuable reactivity, making it an important intermediate in organic synthesis.[1]

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy groups influences the electron density of the pyrimidine ring, rendering it susceptible to various chemical transformations. The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₇BrN₂O₂[3]
Molecular Weight 219.04 g/mol [3]
CAS Number 56686-16-9[3]
Appearance White to off-white crystalline solid[1]
Melting Point 62-65 °C[1]
Boiling Point 125 °C at 17 mmHg[1]
IUPAC Name This compound[3]
SMILES COC1=NC(=NC=C1Br)OC[3]
InChI Key QEZIMQMMEGPYTR-UHFFFAOYSA-N[3]

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Table 2: Spectroscopic Data for this compound

Technique Data Reference(s)
¹H NMR Predicted chemical shifts: Singlet for the C6-H proton and singlets for the two methoxy groups.[4]
¹³C NMR (DMSO-d6) δ (ppm): 54.98 (-OCH₃), 54.84 (-OCH₃). Other peaks for the pyrimidine ring carbons are also present.[5]
Infrared (IR) Characteristic peaks for C-H, C=N, C=C, and C-O stretching and bending vibrations are expected.[6]
Mass Spectrometry (MS) Expected molecular ion peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).[3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methoxide.[5]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Sodium methoxide

  • Methanol

  • Round bottom flask

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus (e.g., Buchner funnel with celite)

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (e.g., 30 g) in methanol (e.g., 50 ml).

  • Cool the mixture to 10-15 °C using a cooling bath.

  • Slowly add a solution of sodium methoxide in methanol dropwise to the stirred mixture, maintaining the temperature between 10-15 °C.

  • After the addition is complete, continue stirring the reaction mixture at 10-15 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and continue stirring for approximately 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture through a bed of celite to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound as a white solid.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 5-Bromo-2,4-dichloropyrimidine reaction Nucleophilic Substitution (10-15°C to Room Temperature, 19 hours) start1->reaction start2 Sodium Methoxide in Methanol start2->reaction filter Filtration through Celite reaction->filter concentrate Concentration (Rotary Evaporation) filter->concentrate purify Recrystallization / Column Chromatography concentrate->purify product This compound purify->product

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically using a proton-decoupled pulse sequence.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the sample using a mass spectrometer, for example, with electrospray ionization (ESI) to observe the molecular ion.

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.

Kinase Inhibitors for Cancer Therapy

The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase domain. This compound serves as a crucial starting material for the synthesis of various kinase inhibitors.[2] For instance, it is a precursor in the development of Bcr-Abl tyrosine kinase inhibitors, which are targeted therapies for chronic myeloid leukemia.[7][8] The synthesis often involves a Suzuki-Miyaura coupling at the C5-bromo position to introduce an aryl group, followed by further modifications at the methoxy positions.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells. Inhibitors block the ATP binding site of the kinase, thereby inhibiting its activity and inducing apoptosis in the cancer cells.

G cluster_input Starting Material cluster_synthesis Synthetic Transformations cluster_product Final Product cluster_pathway Bcr-Abl Signaling Pathway start 5-Bromo-2,4- dimethoxypyrimidine suzuki Suzuki Coupling (Aryl Boronic Acid) start->suzuki modification Further Modifications (e.g., Amination) suzuki->modification inhibitor Bcr-Abl Kinase Inhibitor modification->inhibitor bcr_abl Bcr-Abl inhibitor->bcr_abl Inhibits downstream Downstream Signaling (e.g., STAT5, Ras) bcr_abl->downstream Activates apoptosis Apoptosis bcr_abl->apoptosis Inhibits proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Role of this compound in the synthesis of Bcr-Abl kinase inhibitors and their mechanism of action.

Agrochemicals

This pyrimidine derivative is also a valuable intermediate in the agrochemical industry for the synthesis of herbicides and fungicides.[1] Its structural features allow for the creation of molecules that can selectively inhibit biological pathways in weeds or fungi, protecting crops and improving yields.

Safety Information

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.[6]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always refer to the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

Physical and chemical properties of 5-Bromo-2,4-dimethoxypyrimidine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Bromo-2,4-dimethoxypyrimidine. It includes detailed experimental protocols for its synthesis, purification, and characterization, catering to the needs of researchers and professionals in drug development and medicinal chemistry.

Core Properties and Data

This compound is a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring both electron-donating methoxy groups and a reactive bromine atom, makes it a valuable building block in the development of novel pharmaceuticals and agrochemicals.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 56686-16-9[1][2]
Molecular Formula C₆H₇BrN₂O₂[1][2]
Molecular Weight 219.04 g/mol [1][2]
Appearance White to off-white or pale yellow crystalline solid
Melting Point 62-65 °C
Boiling Point 125 °C at 17 mmHg
Purity Typically ≥97% or ≥98% (GC)[1]
IUPAC Name This compound[3]
InChI Key QEZIMQMMEGPYTR-UHFFFAOYSA-N[4]
SMILES COC1=NC(=NC=C1Br)OC[3][4]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of the chloro groups in 5-bromo-2,4-dichloropyrimidine with methoxide ions.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine.[5]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Sodium methoxide solution

  • Methanol

  • Methylene dichloride

  • 50% Sodium hydroxide solution

  • Crushed ice

  • Round bottom flask

  • Stirrer

  • Apparatus for vacuum evaporation

Procedure:

  • In a round bottom flask, add a solution of sodium methoxide to methanol in a drop-wise manner at room temperature.

  • Cool the mixture to a temperature of 10-15 °C.

  • Add a mixture of 30 g of 5-bromo-2,4-dichloropyrimidine and 50 ml of methanol to the cooled sodium methoxide solution.

  • Allow the reaction to proceed for 1 to 2 hours.

  • Upon completion, quench the reaction by adding crushed ice.

  • Basify the reaction mixture with a 50% NaOH solution to achieve a pH of 10.

  • Extract the product with methylene dichloride.

  • Separate the organic layer and evaporate the solvent under high vacuum to obtain the crude product.

Purification Workflow

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. A general workflow involving column chromatography is described below.[6]

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 5-bromo-2,4-dichloropyrimidine + Sodium Methoxide in Methanol reaction Reaction at 10-15°C for 1-2h start->reaction quench Quench with Crushed Ice reaction->quench basify Basify to pH 10 with 50% NaOH quench->basify extraction Extraction with Methylene Dichloride basify->extraction separation Organic Layer Separation extraction->separation evaporation Solvent Evaporation under Vacuum separation->evaporation crude Crude this compound evaporation->crude tlc TLC Analysis to Determine Eluent System crude->tlc chromatography Silica Gel Column Chromatography tlc->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions combine Combine Pure Fractions fractions->combine final_evaporation Solvent Removal combine->final_evaporation pure_product Pure this compound final_evaporation->pure_product

Synthesis and Purification Workflow

Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key analytical techniques for this purpose.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine derivatives, which can be applied to this compound.[7][8]

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 16-64 (adjust for optimal signal-to-noise).

    • Relaxation delay: 1-5 seconds.

  • Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition:

  • Spectrometer: Same spectrometer as for ¹H NMR.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Pulse angle: 30-45°.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-10 seconds.

    • Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

  • Referencing: Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Experimental Protocol: Mass Spectrometry

This protocol outlines the general procedure for obtaining a mass spectrum of the compound.[8]

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Ionization Method:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for this compound. The sample solution is sprayed through a heated capillary with an applied high voltage to generate protonated molecules ([M+H]⁺).

Mass Analysis:

  • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • The detector records the abundance of each ion, generating the mass spectrum. The spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br).[8]

Applications in Synthesis

This compound serves as a versatile intermediate for the synthesis of more complex molecules with a range of biological activities. The bromine atom at the 5-position allows for various cross-coupling reactions, while the methoxy groups can be retained or selectively modified.

G cluster_reactions Synthetic Transformations cluster_products Biologically Active Derivatives intermediate This compound suzuki Suzuki Coupling (with Boronic Acids) intermediate->suzuki stille Stille Coupling (with Organostannanes) intermediate->stille buchwald Buchwald-Hartwig Amination (with Amines) intermediate->buchwald anticancer Anticancer Agents suzuki->anticancer antiviral Antiviral Agents stille->antiviral agrochemical Herbicides/Fungicides buchwald->agrochemical

Role as a Synthetic Intermediate

This compound is a key precursor in the development of antiviral and anticancer agents. It is also utilized in the formulation of agrochemicals, such as herbicides and fungicides. Researchers leverage its reactivity to create diverse molecular libraries for screening in biochemical research, including studies on enzyme inhibition and receptor binding.

Safety Information

This compound is classified as an irritant.[3] It is known to cause skin irritation and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound. It should be stored in a well-ventilated place.

References

An In-depth Technical Guide to 5-Bromo-2,4-dimethoxypyrimidine: Properties, Synthesis, and Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2,4-dimethoxypyrimidine, a crucial intermediate in the synthesis of targeted therapeutics. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and elucidates its role in the development of inhibitors for key signaling pathways implicated in cancer progression.

Core Physicochemical Data

This compound is a halogenated pyrimidine derivative. Its key quantitative data are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₆H₇BrN₂O₂[1][2]
Molecular Weight 219.04 g/mol [1][2]
CAS Number 56686-16-9[3]
Appearance White to off-white crystalline solid
Melting Point 62-65 °C
Purity Typically ≥97%[4]

Role as a Key Intermediate in Drug Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active molecules.[5] Its utility is particularly notable in the development of targeted cancer therapies, where it functions as a key intermediate in the synthesis of inhibitors for critical cell cycle and nucleotide synthesis pathways.[5]

Experimental Protocol: Synthesis of this compound

The following protocol outlines a common method for the synthesis of this compound, adapted from established literature.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Sodium methoxide

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • A solution of sodium methoxide in methanol is prepared in a round-bottom flask and cooled to 0-5 °C using an ice bath.

  • To this cooled solution, 5-bromo-2,4-dichloropyrimidine is added portion-wise while maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Signaling Pathways and Therapeutic Targeting

The strategic importance of this compound lies in its incorporation into molecules that target key signaling pathways dysregulated in cancer. Below are diagrams and descriptions of two such pathways.

CDK4/6 Signaling Pathway

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle.[6][7] Dysregulation of this pathway, often through the overexpression of Cyclin D1, leads to uncontrolled cell proliferation, a hallmark of cancer.[8] Small molecule inhibitors of CDK4/6, synthesized using intermediates like this compound, can restore cell cycle control.[8]

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Ras_MAPK Ras/MAPK Pathway Mitogenic_Signals->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Mitogenic_Signals->PI3K_Akt CyclinD Cyclin D Ras_MAPK->CyclinD Upregulates PI3K_Akt->CyclinD Upregulates CyclinD_CDK46 Active Cyclin D/ CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb->Rb_E2F pRb p-Rb E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription pRb->E2F Releases Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression CDK46_Inhibitor CDK4/6 Inhibitor (Derived from 5-Bromo-2,4- dimethoxypyrimidine) CDK46_Inhibitor->CyclinD_CDK46 Inhibits Thymidylate_Synthase_Pathway dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS MTHF 5,10-Methylene- tetrahydrofolate MTHF->TS dTMP dTMP (deoxythymidine monophosphate) TS->dTMP DHF Dihydrofolate TS->DHF Byproduct DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis TS_Inhibitor TS Inhibitor (Derived from 5-Bromo-2,4- dimethoxypyrimidine) TS_Inhibitor->TS Inhibits

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-2,4-dimethoxypyrimidine, an important intermediate in the preparation of various biologically active molecules. This document details the experimental protocols, quantitative data, and a logical workflow for the synthesis, tailored for professionals in the fields of chemical research and drug development.

Introduction

This compound is a key building block in medicinal chemistry, valued for its utility in the synthesis of a wide range of substituted pyrimidine derivatives. The bromine atom at the 5-position and the methoxy groups at the 2- and 4-positions offer multiple reaction sites for further molecular elaboration, making it a versatile precursor for the development of novel therapeutic agents. This guide outlines a reliable and well-documented two-step synthesis commencing from the readily available starting material, 5-bromouracil.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step reaction sequence. The first step involves the conversion of 5-bromouracil to the intermediate, 5-bromo-2,4-dichloropyrimidine. This is followed by a nucleophilic substitution reaction where the chloro groups are replaced by methoxy groups to yield the final product.

Synthesis_Pathway 5-Bromouracil 5-Bromouracil 5-Bromo-2,4-dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine 5-Bromouracil->5-Bromo-2,4-dichloropyrimidine Chlorination (POCl3 or PCl5) This compound This compound 5-Bromo-2,4-dichloropyrimidine->this compound Methoxylation (NaOMe, MeOH)

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

Two effective methods for the chlorination of 5-bromouracil are presented below.

Method A: Using Phosphorus Pentachloride (PCl₅)

  • Procedure:

    • In a reaction flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromouracil (6.0 g, 31.4 mmol) and phosphorus pentachloride (16.4 g, 87.9 mmol).

    • Add 1,1,2-trichloroethane (50 mL) as the solvent.

    • Heat the mixture to reflux. The reaction progress can be monitored by observing the dissolution of the suspended starting material and by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into ice water with vigorous stirring and continue to stir for 1 hour.

    • Extract the aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield 5-bromo-2,4-dichloropyrimidine as a colorless, transparent liquid.[1]

Method B: Using Phosphorus Oxychloride (POCl₃)

  • Procedure:

    • To a flask containing phosphorus oxychloride (130 mL), add 5-bromouracil (30 g, 0.16 mol).

    • Heat the mixture at reflux for 4 days, ensuring the reaction is protected from atmospheric moisture.

    • After the reaction is complete, remove the excess phosphorus oxychloride by distillation at atmospheric pressure.

    • Continue the distillation under reduced pressure to afford the pure 5-bromo-2,4-dichloropyrimidine.[2]

Step 2: Synthesis of this compound
  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium methoxide in methanol.

    • Cool the sodium methoxide solution to 10-15 °C in an ice bath.

    • In a separate flask, dissolve 5-bromo-2,4-dichloropyrimidine (30 g) in methanol (50 mL).

    • Add the solution of 5-bromo-2,4-dichloropyrimidine dropwise to the cooled sodium methoxide solution.[3]

    • Stir the reaction mixture at this temperature and monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by pouring it into water.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or silica gel column chromatography to yield this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of 5-Bromo-2,4-dichloropyrimidine

MethodChlorinating AgentSolventReaction TimeYield (%)Purity (%)
APhosphorus Pentachloride1,1,2-TrichloroethaneNot Specified99.597
BPhosphorus OxychlorideNone4 days82Not Specified

Table 2: Spectroscopic Data for this compound

Data Type Values
¹³C-NMR (DMSO-d6, ppm)54.98 (-OCH₃), 54.84 (-OCH₃)[3]

Note: Further spectroscopic data such as ¹H-NMR would be beneficial for complete characterization and should be acquired.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from starting materials to the final purified product, including the key steps of reaction, work-up, and purification.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation Start1 5-Bromouracil Reaction1 React with POCl3 or PCl5 Start1->Reaction1 Workup1 Quench with ice water (for PCl5 method) Reaction1->Workup1 Extraction1 Extract with Dichloromethane Workup1->Extraction1 Purification1 Distillation or Column Chromatography Extraction1->Purification1 Product1 5-Bromo-2,4-dichloropyrimidine Purification1->Product1 Start2 5-Bromo-2,4-dichloropyrimidine Reaction2 React with Sodium Methoxide in Methanol (10-15 °C) Start2->Reaction2 Workup2 Quench with water Reaction2->Workup2 Extraction2 Extract with organic solvent Workup2->Extraction2 Purification2 Recrystallization or Column Chromatography Extraction2->Purification2 Product2 This compound Purification2->Product2

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Synthesis of 5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide to Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 5-Bromo-2,4-dimethoxypyrimidine, a key intermediate in the synthesis of various biologically active molecules.[1] The document details the most common synthetic pathway, presents quantitative data in a structured format, and includes detailed experimental protocols.

Core Synthetic Pathway: From Uracil to this compound

The most prevalent and well-documented method for synthesizing this compound commences with the bromination of uracil, followed by a two-step conversion involving chlorination and subsequent methoxylation. This pathway is favored for its accessibility of starting materials and generally good yields.

A logical workflow of this synthesis is depicted below:

G Uracil Uracil Bromouracil 5-Bromouracil Uracil->Bromouracil Bromination Dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine Bromouracil->Dichloropyrimidine Chlorination FinalProduct This compound Dichloropyrimidine->FinalProduct Methoxylation

Caption: Overall synthetic workflow.

Step 1: Bromination of Uracil

The initial step involves the electrophilic bromination of uracil at the C-5 position to yield 5-bromouracil. 5-bromouracil acts as a base analog and an antimetabolite.[2]

Table 1: Key Reagents for Bromination

ReagentRoleNotes
UracilStarting MaterialThe foundational pyrimidine ring.
Bromine (Br₂)Brominating AgentTypically used in a suitable solvent.
N-Bromosuccinimide (NBS)Brominating AgentA common alternative to liquid bromine.
Acetic Acid / WaterSolventOften used as the reaction medium.

A detailed experimental protocol for this step is often presupposed in the synthesis of the target molecule, as 5-bromouracil is a commercially available starting material.

Step 2: Chlorination of 5-Bromouracil

The conversion of 5-bromouracil to the key intermediate, 5-Bromo-2,4-dichloropyrimidine, is a critical step. This is typically achieved using a strong chlorinating agent.[3][4]

Table 2: Quantitative Data for Chlorination of 5-Bromouracil

Starting MaterialChlorinating AgentOther ReagentsSolventTemperatureYieldPurityReference
5-Bromouracil (250 g)Phosphorus oxychloride (600 ml)N,N-Dimethylaniline (300 ml)-40°CNot SpecifiedNot Specified[5]
5-Bromouracil (6.0 g)Phosphorus pentachloride (16.4 g)-1,1,2-Trichloroethane (50 mL)Reflux99.5%97%[6]
5-Bromouracil (30 g)Phosphorus oxychloride (130 ml)--Reflux (4 days)82%Not Specified[4]
Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloropyrimidine[7]
  • To a reaction flask, add 5-bromouracil (6.0 g, 31.4 mmol) and phosphorus pentachloride (16.4 g, 87.9 mmol).

  • Add 1,1,2-trichloroethane (50 mL) as the solvent.

  • Heat the reaction mixture to reflux. The mixture will transform from a suspension to a light yellow, transparent solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into stirred ice water and continue stirring for 1 hour.

  • Extract the aqueous phase with dichloromethane (DCM, 3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Evaporate the solvent under reduced pressure to obtain the crude product as a light yellow transparent liquid.

  • Purify the crude product by silica gel column chromatography to yield 5-bromo-2,4-dichloropyrimidine as a colorless transparent liquid.

Step 3: Methoxylation of 5-Bromo-2,4-dichloropyrimidine

The final step involves the nucleophilic substitution of the chlorine atoms with methoxy groups to yield the target compound, this compound.[5]

Table 3: Quantitative Data for Methoxylation

Starting MaterialReagentSolventTemperatureYieldReference
5-Bromo-2,4-dichloropyrimidine (30 g)Sodium methoxide solutionMethanol (50 ml)10-15°CNot Specified[5]
Experimental Protocol: Synthesis of this compound[6]
  • Prepare a solution of sodium methoxide in methanol.

  • In a round-bottom flask, add the sodium methoxide solution to methanol dropwise at room temperature.

  • Cool the mixture to 10-15°C.

  • Prepare a mixture of 5-bromo-2,4-dichloropyrimidine (30 g) and methanol (50 ml).

  • Add the 5-bromo-2,4-dichloropyrimidine/methanol mixture dropwise to the cooled sodium methoxide solution.

  • After the addition is complete, allow the reaction to proceed, monitoring by TLC.

  • Upon completion, the reaction is typically worked up by quenching with water and extracting the product with an organic solvent.

  • The organic layer is then dried and concentrated to yield the final product.

Alternative Starting Materials and Synthetic Routes

While the pathway from 5-bromouracil is the most common, other starting materials can be considered for the synthesis of related brominated pyrimidines. For instance, 2-bromomalonaldehyde and amidine compounds can be used to synthesize 5-bromo-2-substituted pyrimidines in a one-step reaction.[7] This alternative pathway may offer advantages in terms of step economy and cost for certain derivatives.

Application in Drug Discovery: A Conceptual Overview

This compound and its derivatives are significant in medicinal chemistry, often serving as building blocks for the synthesis of kinase inhibitors.[1][3] For example, the pyrimidine scaffold is a core component of drugs targeting Cyclin-Dependent Kinases (CDK) and Receptor Tyrosine Kinases (RTK), which are crucial in cell cycle regulation and cancer signaling pathways.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CDK4_6 CDK4/6 CellCycle Cell Cycle Progression CDK4_6->CellCycle PyrimidineInhibitor Pyrimidine-based Inhibitor (e.g., from this compound) PyrimidineInhibitor->CDK4_6 Inhibits

Caption: Simplified RTK and CDK4/6 signaling pathways targeted by pyrimidine inhibitors.

This guide provides a foundational understanding of the synthesis of this compound, intended to aid researchers and professionals in the development of novel therapeutics. The detailed protocols and quantitative data serve as a practical resource for laboratory synthesis and process optimization.

References

5-Bromo-2,4-dimethoxypyrimidine: A Versatile Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethoxypyrimidine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive bromine atom at the 5-position and two methoxy groups at the 2- and 4-positions of the pyrimidine ring, provide a platform for diverse chemical modifications. This adaptability makes it an attractive starting material for the synthesis of a wide array of biologically active molecules, particularly in the development of novel antiviral and anticancer agents.[1] The pyrimidine core is a privileged scaffold in drug discovery, and this compound serves as a key intermediate for accessing complex molecular architectures with therapeutic potential.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase and dihydrofolate reductase (DHFR) inhibitors. It includes detailed experimental protocols for key synthetic transformations and biological assays, quantitative data for representative compounds, and visualizations of relevant signaling pathways and experimental workflows to facilitate its application in drug discovery and development.

Synthetic Utility and Key Reactions

The chemical reactivity of this compound is centered around the C-Br bond at the 5-position and the two methoxy groups. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups. The methoxy groups can be displaced by strong nucleophiles, such as amines, to introduce further diversity and to construct scaffolds like the 2,4-diaminopyrimidine core, which is prevalent in many kinase and DHFR inhibitors.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the methoxylation of 5-bromo-2,4-dichloropyrimidine.

Experimental Protocol: Synthesis of this compound [2]

  • Materials: 5-bromo-2,4-dichloropyrimidine, sodium methoxide, methanol.

  • Procedure:

    • To a solution of sodium methoxide in methanol in a round-bottom flask at room temperature, add 5-bromo-2,4-dichloropyrimidine portion-wise.

    • Maintain the reaction temperature between 10-15°C.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Application in the Synthesis of Kinase Inhibitors

The 2,4-diamino-5-arylpyrimidine scaffold is a well-established pharmacophore for various kinase inhibitors. This compound can serve as a precursor to this important scaffold through a two-step process: amination followed by a Suzuki coupling.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor signaling. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory diseases and some cancers, making it an attractive therapeutic target.[3][4][5][6]

Representative Synthetic Workflow:

G start This compound step1 Ammonolysis/Amination start->step1 intermediate1 5-Bromo-2,4-diaminopyrimidine step1->intermediate1 step2 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst) intermediate1->step2 final_product 5-Aryl-2,4-diaminopyrimidine (IRAK4 Inhibitor Scaffold) step2->final_product assay Biological Evaluation (IRAK4 Inhibition Assay) final_product->assay

Caption: General workflow for the synthesis of IRAK4 inhibitors.

Experimental Protocol: Synthesis of 5-Bromo-2,4-diaminopyrimidine (General)

  • Materials: this compound, ammonia or desired amine, solvent (e.g., ethanol in a sealed tube).

  • Procedure:

    • Dissolve this compound in a suitable solvent in a pressure vessel.

    • Add a solution of ammonia or the desired amine.

    • Heat the mixture to a high temperature (e.g., 120-150°C) for several hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, remove the solvent, and purify the product by column chromatography.

Experimental Protocol: Suzuki-Miyaura Coupling (General) [7]

  • Materials: 5-Bromo-2,4-diaminopyrimidine, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • In a reaction vessel, combine 5-Bromo-2,4-diaminopyrimidine, the arylboronic acid, base, and solvent.

    • Degas the mixture by bubbling with an inert gas (e.g., argon).

    • Add the palladium catalyst and heat the reaction mixture (e.g., 80-100°C) until the starting material is consumed.

    • Cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Quantitative Data: IRAK4 Inhibitory Activity of Representative 5-Aryl-2,4-diaminopyrimidines

Compound IDTargetIC₅₀ (nM)Reference
Compound A IRAK427[3]
Compound B IRAK493[3]

Signaling Pathway: IRAK4-Mediated NF-κB Activation

TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Inhibitor 5-Aryl-2,4-diaminopyrimidine (IRAK4 Inhibitor) Inhibitor->IRAK4 Inhibits

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

Experimental Protocol: In Vitro IRAK4 Kinase Assay (General)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against IRAK4.

  • Materials: Recombinant human IRAK4 enzyme, peptide substrate, ATP, assay buffer, test compound, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the IRAK4 enzyme, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using a dose-response curve.

Application in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell proliferation. Inhibition of DHFR is a well-established strategy for cancer and infectious disease therapy.[8][9][10][11][12][13] The 2,4-diaminopyrimidine scaffold is a key feature of many DHFR inhibitors, including the antibacterial drug Trimethoprim.

Signaling Pathway: Folate Metabolism and DHFR Inhibition

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF OneCarbon One-Carbon Metabolism THF->OneCarbon Purine Purine Synthesis OneCarbon->Purine Thymidylate Thymidylate Synthesis OneCarbon->Thymidylate DNA DNA Synthesis Purine->DNA Thymidylate->DNA Inhibitor 2,4-Diaminopyrimidine (DHFR Inhibitor) Inhibitor->DHFR Inhibits

Caption: Role of DHFR in folate metabolism and its inhibition.

Quantitative Data: DHFR Inhibitory Activity of Representative 2,4-Diaminopyrimidines

Compound IDTargetIC₅₀ (µM)Reference
Trimethoprim Bacterial DHFRVaries by species[10]
BW301U Mammalian DHFRPotent inhibitor[14]

Experimental Protocol: In Vitro DHFR Enzyme Assay (General) [9]

  • Objective: To measure the inhibitory effect of a compound on DHFR activity.

  • Materials: Purified DHFR enzyme (e.g., from E. coli or human), dihydrofolate (DHF), NADPH, assay buffer, test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a UV-transparent 96-well plate, add the assay buffer, NADPH, DHFR enzyme, and the test compound.

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the reaction rate for each compound concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry with significant potential for the development of novel therapeutic agents. Its strategic functionalization allows for the efficient synthesis of key pharmacophores, such as the 2,4-diamino-5-arylpyrimidine scaffold, which is central to the activity of numerous kinase and DHFR inhibitors. The synthetic and assay protocols provided in this guide offer a framework for researchers to utilize this compound in their drug discovery programs, facilitating the exploration of new chemical space and the development of next-generation therapeutics for a range of diseases.

References

The Strategic Application of 5-Bromo-2,4-dimethoxypyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, applications, and potential of 5-Bromo-2,4-dimethoxypyrimidine as a pivotal building block in the development of novel therapeutics, particularly in the realm of kinase inhibition.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Its prevalence in nature as a component of nucleic acids has made it a privileged structure in the design of therapeutic agents that can modulate a wide array of biological processes. Among the vast library of pyrimidine-based synthons, this compound emerges as a particularly versatile and valuable intermediate for the synthesis of complex drug candidates, especially in the pursuit of targeted therapies for cancer and inflammatory diseases.[3] This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with synthetic protocols, quantitative data on related compounds, and illustrations of relevant biological pathways.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of this compound is crucial for its utility in drug discovery programs. A common and effective method involves the methoxylation of 5-bromo-2,4-dichloropyrimidine. This precursor is readily prepared from 5-bromouracil.[4]

Experimental Protocol: Synthesis of this compound[5]

A solution of sodium methoxide is added dropwise to methanol at room temperature in a round-bottom flask. The reaction mixture is then cooled to 10-15°C. A solution of 5-bromo-2,4-dichloropyrimidine in methanol is subsequently added to the cooled mixture. The reaction is stirred for 1 to 2 hours while maintaining the temperature. Upon completion, the reaction is quenched with crushed ice and then neutralized. The product is extracted with an organic solvent, and the organic layer is separated and evaporated under vacuum to yield this compound as a colorless liquid.[5]

Application in the Synthesis of Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile building block for the synthesis of kinase inhibitors.[1][3] The bromine atom at the 5-position provides a reactive handle for the introduction of various aryl and heteroaryl groups through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][6] This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize interactions with the target kinase's active site.

The closely related precursor, 5-Bromo-2,4-dichloropyrimidine, is a key intermediate in the synthesis of the FDA-approved CDK4/6 inhibitors Palbociclib and Ribociclib, highlighting the significance of this substitution pattern for potent kinase inhibition.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound (General Procedure)[6][8]

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.2 equivalents), a suitable base such as potassium phosphate or potassium carbonate (2.0-3.0 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) are added. A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water, is then added.[6][8] The reaction mixture is heated to 80-100°C and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-aryl-2,4-dimethoxypyrimidine derivative.

Table 1: Representative Kinase Inhibitors Derived from Substituted Pyrimidines and their Biological Activity

Kinase TargetPyrimidine-Based Inhibitor ScaffoldIC₅₀ (nM)Reference Compound
CDK4/65-Aryl-2-aminopyrimidineVaries (Potent)Palbociclib, Ribociclib
IRAK45-Aryl-2,4-diaminopyrimidinePotent InhibitionLead compounds from HTS
ALKSubstituted Bromopyridine/pyrimidineVariesCrizotinib (related scaffold)

Note: This table presents data for structurally related pyrimidine derivatives to illustrate the potential of compounds derived from this compound.

Biological Evaluation of Pyrimidine-Based Kinase Inhibitors

Once synthesized, the novel pyrimidine derivatives are subjected to a battery of in vitro assays to determine their biological activity. A primary screen typically involves assessing their ability to inhibit the target kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)[9]

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO and serially diluted.

  • Kinase Reaction: In a 96-well plate, the test compound dilutions or a DMSO control are incubated with the target kinase in a kinase assay buffer for a short period to allow for binding.

  • Initiation of Reaction: The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP. The plate is then incubated at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the produced ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescence of each well is measured using a plate reader. The signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[9]

Targeted Signaling Pathways

Pyrimidine-based inhibitors have been successfully developed to target a variety of kinase-driven signaling pathways implicated in cancer and other diseases.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine-Based Kinase Inhibitor Pyrimidine_Inhibitor->RAF Pyrimidine_Inhibitor->PI3K

Caption: Generalized kinase signaling pathway targeted by pyrimidine inhibitors.

Experimental_Workflow Start This compound Synthesis Suzuki Cross-Coupling with Arylboronic Acid Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Inhibition Assay Characterization->Screening Data_Analysis IC50 Determination Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Conclusion

This compound stands as a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to functionalization, particularly through Suzuki-Miyaura cross-coupling, allows for the efficient construction of diverse libraries of 5-substituted pyrimidines. By leveraging the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can effectively explore the vast chemical space around this privileged scaffold to develop potent and selective inhibitors targeting various kinases implicated in human diseases. The continued exploration of derivatives of this compound holds significant promise for the future of targeted drug discovery.

References

The Pivotal Role of 5-Bromo-2,4-dimethoxypyrimidine in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Agrochemical Professionals

Introduction: 5-Bromo-2,4-dimethoxypyrimidine is a versatile chemical intermediate that holds a significant position in the synthesis of a variety of agrochemicals, particularly sulfonylurea herbicides.[1] Its unique molecular structure, featuring a reactive bromine atom and two methoxy groups on a pyrimidine ring, allows for diverse chemical modifications, making it a valuable building block in the development of potent and selective crop protection agents.[2] This technical guide provides a comprehensive overview of the role of this compound in agrochemical synthesis, detailing the synthetic pathways to key herbicides and fungicides, experimental protocols, and the mode of action of the resulting active ingredients.

Synthesis of Sulfonylurea Herbicides: A Primary Application

This compound serves as a crucial precursor for the synthesis of 2-amino-4,6-dimethoxypyrimidine, a cornerstone intermediate in the production of numerous sulfonylurea herbicides.[3][4][5] These herbicides are renowned for their high efficacy at low application rates and their targeted action against specific weeds.[6]

From Bromine to Amine: The Key Transformation

The conversion of this compound to 2-amino-4,6-dimethoxypyrimidine is a critical step. While direct amination of the 5-bromo position can be challenging, a common industrial approach involves the synthesis of 2-amino-4,6-dimethoxypyrimidine from other starting materials. However, for the purpose of this guide, we will focus on the potential synthetic pathways starting from the title compound. One plausible laboratory-scale method is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][7]

Experimental Protocol: Synthesis of 2-amino-4,6-dimethoxypyrimidine (Hypothetical Laboratory Method)

  • Materials: this compound, Benzophenone imine, Palladium(II) acetate, BINAP, Sodium tert-butoxide, Toluene, Hydrochloric acid.

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).

    • Add sodium tert-butoxide (1.4 eq) and anhydrous toluene.

    • Add benzophenone imine (1.2 eq) and heat the mixture at 80-100 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with aqueous hydrochloric acid.

    • Stir the mixture vigorously until the imine is fully hydrolyzed.

    • Neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 2-amino-4,6-dimethoxypyrimidine.

Quantitative Data (Illustrative)

ParameterValue
Yield 70-85%
Purity (HPLC) >98%
Melting Point 149-151 °C

Note: This is a generalized protocol; specific conditions may require optimization.

Synthesis of Key Sulfonylurea Herbicides

Once 2-amino-4,6-dimethoxypyrimidine is obtained, it can be readily used to synthesize a range of sulfonylurea herbicides. The general synthetic route involves the condensation of the amino group with a suitable sulfonyl isocyanate.

Workflow for Sulfonylurea Herbicide Synthesis

Caption: General workflow for the synthesis of sulfonylurea herbicides.

1. Nicosulfuron Synthesis

Nicosulfuron is a post-emergence herbicide used to control annual and perennial grass weeds in corn.[8]

Experimental Protocol: Synthesis of Nicosulfuron

  • Materials: 2-amino-4,6-dimethoxypyrimidine, 2-(Isocyanatosulfonyl)-N,N-dimethylnicotinamide, Anhydrous acetonitrile, Triethylamine.

  • Procedure:

    • Dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile in a reaction vessel under an inert atmosphere.[9]

    • Add triethylamine (1.1 eq) to the solution.

    • Slowly add a solution of 2-(isocyanatosulfonyl)-N,N-dimethylnicotinamide (1.0 eq) in anhydrous acetonitrile to the reaction mixture at 0-5 °C.[9]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.[9]

    • Monitor the reaction by HPLC.

    • Upon completion, the precipitated product is collected by filtration, washed with cold acetonitrile, and dried under vacuum.

Quantitative Data for Nicosulfuron Synthesis

ParameterValueReference
Yield 92-98%[9]
Purity (HPLC) >98%[9]

2. Bensulfuron-methyl Synthesis

Bensulfuron-methyl is a selective herbicide used for weed control in rice fields.

Experimental Protocol: Synthesis of Bensulfuron-methyl

  • Materials: 2-amino-4,6-dimethoxypyrimidine, Methyl 2-(isocyanatosulfonyl)benzoate, Anhydrous dichloromethane, Pyridine.

  • Procedure:

    • Suspend 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous dichloromethane.

    • Add pyridine (1.2 eq) to the suspension.

    • Add a solution of methyl 2-(isocyanatosulfonyl)benzoate (1.05 eq) in anhydrous dichloromethane dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • The resulting precipitate is filtered, washed with dichloromethane, and dried to afford bensulfuron-methyl.

Quantitative Data for Bensulfuron-methyl Synthesis

ParameterValue
Yield 85-95%
Purity (HPLC) >97%

3. Pyrazosulfuron-ethyl Synthesis

Pyrazosulfuron-ethyl is a herbicide used for controlling broadleaf weeds and sedges in rice paddies.[10]

Experimental Protocol: Synthesis of Pyrazosulfuron-ethyl

  • Materials: 2-amino-4,6-dimethoxypyrimidine, Ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, Dry acetonitrile.

  • Procedure:

    • A solution of 2-amino-4,6-dimethoxypyrimidine (0.4 g) is prepared in dry acetonitrile (20 ml).[11]

    • To this solution, crude ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate (0.98 g) is added.[11]

    • The mixture is stirred at room temperature.[11]

    • The formed crystals are collected by filtration, washed, and dried to yield pyrazosulfuron-ethyl (0.8 g).[11]

Quantitative Data for Pyrazosulfuron-ethyl Synthesis

ParameterValueReference
Yield ~80%[11]
Melting Point 170-172 °C[11]

Mechanism of Action of Sulfonylurea Herbicides

Sulfonylurea herbicides act by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking this pathway, the herbicides halt protein synthesis and cell division, ultimately leading to the death of susceptible weeds.

Signaling Pathway of Sulfonylurea Herbicides

Sulfonylurea Herbicide Signaling Pathway Sulfonylurea Sulfonylurea Herbicide ALS Acetolactate Synthase (ALS) Sulfonylurea->ALS Inhibition AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division & Growth ProteinSynthesis->CellDivision WeedDeath Weed Death CellDivision->WeedDeath

Caption: Inhibition of ALS by sulfonylurea herbicides disrupts amino acid synthesis.

Role in Fungicide Synthesis: An Emerging Area

While the primary application of this compound is in herbicide synthesis, its derivatives also show promise in the development of novel fungicides. The pyrimidine core is a common scaffold in many commercial fungicides.[12] Research has shown that certain 5-bromo-pyrimidine derivatives exhibit significant antifungal activity.[13]

One study reported the synthesis of a series of novel pyrimidine derivatives containing an amide moiety, where a 5-bromo-2-fluoro-N-phenylbenzamide derivative showed excellent antifungal activity against Phomopsis sp.[13] This suggests that this compound could be a valuable starting material for new classes of fungicides. A potential synthetic strategy would involve the conversion of the 2,4-dimethoxy groups to other functional groups, such as fluoro or amino groups, followed by coupling with other moieties.

Hypothetical Synthetic Pathway to a Fungicidal Derivative

Caption: A potential synthetic route to novel pyrimidine-based fungicides.

This compound is a cornerstone intermediate in the agrochemical industry, primarily for the synthesis of a wide array of highly effective sulfonylurea herbicides. Its chemical versatility also opens avenues for the development of novel fungicides. The detailed synthetic protocols and understanding of the mode of action provided in this guide are intended to support researchers and professionals in the ongoing quest for more efficient and sustainable crop protection solutions. Further exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the discovery of next-generation agrochemicals.

References

Spectroscopic Characterization of 5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Structural Significance of 5-Bromo-2,4-dimethoxypyrimidine

This compound is a halogenated and oxygenated pyrimidine derivative of significant interest in medicinal chemistry and drug development.[1] Its utility as a versatile synthetic intermediate stems from the unique electronic properties conferred by its substituents. The electron-withdrawing bromine atom at the 5-position and the electron-donating methoxy groups at the 2- and 4-positions create a distinct reactivity profile, making it a valuable building block for the synthesis of more complex, biologically active molecules.[1] Given its pivotal role in synthetic chemistry, the unambiguous structural elucidation and purity assessment of this compound are of paramount importance. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for the definitive characterization of this compound. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for informed decision-making in their synthetic and medicinal chemistry endeavors.

Molecular Identity and Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its spectroscopic data. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂O₂[2][3]
Molecular Weight 219.04 g/mol [1][2][3]
CAS Number 56686-16-9[1][2][3]
Appearance White to off-white solid[1]
Melting Point 62-65 °C[1]
IUPAC Name This compound[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the symmetry of the molecule. The key to interpreting the spectrum lies in understanding how the electronic environment of each proton influences its chemical shift.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3Singlet1HH-6
~4.05Singlet3HC4-OCH₃
~3.95Singlet3HC2-OCH₃

Interpretation and Rationale:

The pyrimidine ring possesses a single proton at the C-6 position. Due to the electronegativity of the adjacent nitrogen atoms and the bromine at C-5, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region of the spectrum, estimated around 8.3 ppm.

The two methoxy groups are in different chemical environments. The methoxy group at C-4 is flanked by a nitrogen and the bromine-bearing carbon (C-5), while the methoxy group at C-2 is situated between two nitrogen atoms. This difference in electronic environment is expected to result in two distinct singlets for the methoxy protons. Each singlet will integrate to three protons.

Experimental Protocol for ¹H NMR Data Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural determination.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (adjust to achieve a good signal-to-noise ratio)

  • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule and offers valuable information about their chemical environment.

Predicted and Experimental ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentData Source
~170C-4Predicted
~165C-2Predicted
~160C-6Predicted
~95C-5Predicted
54.98C2-OCH₃ or C4-OCH₃Experimental[4]
54.84C4-OCH₃ or C2-OCH₃Experimental[4]

Interpretation and Rationale:

The carbon atoms in the pyrimidine ring are expected to be significantly downfield due to the influence of the electronegative nitrogen and oxygen atoms. The carbons directly bonded to oxygen (C-2 and C-4) will be the most deshielded. The carbon bearing the bromine atom (C-5) will also experience a downfield shift. The protonated carbon (C-6) will be the most upfield of the ring carbons. The two methoxy carbons have been experimentally observed at 54.98 and 54.84 ppm in DMSO-d₆.[4]

Experimental Protocol for ¹³C NMR Data Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The spectrum should be acquired on the same spectrometer as the ¹H NMR.

  • Acquisition Parameters: A standard proton-decoupled pulse sequence should be used.

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (a higher number of scans is required due to the low natural abundance of ¹³C)

  • Referencing: The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000C-H stretch (aromatic)Medium
2950-2850C-H stretch (methyl)Medium
1600-1550C=N/C=C stretch (pyrimidine ring)Strong
1480-1420C-H bend (methyl)Medium
1300-1200C-O stretch (aryl ether)Strong
~1100C-O stretch (aryl ether)Strong
800-750C-Br stretchMedium-Strong

Interpretation and Rationale:

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C=N and C=C stretching vibrations of the pyrimidine ring. The C-O stretching of the methoxy groups will also give rise to strong bands in the fingerprint region. The presence of the C-Br bond can be confirmed by a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol for FT-IR Data Acquisition

  • Sample Preparation: For a solid sample, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk.

  • Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. Then, the sample pellet is placed in the beam path, and the sample spectrum is acquired.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation pathways of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zIonInterpretation
220/218[M]⁺Molecular ion peak (characteristic 1:1 isotopic pattern for Bromine)
205/203[M - CH₃]⁺Loss of a methyl radical from a methoxy group
177/175[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide
139[M - Br]⁺Loss of a bromine radical
124[M - Br - CH₃]⁺Loss of a methyl radical following bromine loss

Interpretation and Rationale:

The mass spectrum of this compound is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity at m/z 218 and 220.

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of a methyl radical from one of the methoxy groups, followed by the loss of carbon monoxide. Another significant fragmentation pathway would be the loss of the bromine radical.

Experimental Protocol for Mass Spectrometry Data Acquisition

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of molecule, leading to characteristic fragmentation patterns.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of spectroscopic analysis for the structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation Compound This compound (Purified Sample) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR Provides C-H Framework IR IR Spectroscopy Compound->IR Identifies Functional Groups MS Mass Spectrometry Compound->MS Determines Molecular Weight & Formula Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Confirmed Structure & Purity Purity->Confirmation

References

In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2,4-dimethoxypyrimidine. This halogenated pyrimidine derivative is a valuable building block in medicinal chemistry and drug development. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and NMR Assignments

This compound possesses a simple yet informative NMR profile. The pyrimidine ring is substituted with a bromine atom at the 5-position and two methoxy groups at the 2- and 4-positions. This substitution pattern gives rise to distinct signals in both ¹H and ¹³C NMR spectra, which can be unambiguously assigned.

A diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms is provided below.

Caption: Molecular structure of this compound.

Quantitative NMR Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Data not availableData not availableData not availableH-6
Data not availableSinglet3H2-OCH₃
Data not availableSinglet3H4-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
Data not availableC-2
Data not availableC-4
Data not availableC-5
Data not availableC-6
54.982-OCH₃ or 4-OCH₃[1]
54.842-OCH₃ or 4-OCH₃[1]

Note: The specific assignment of the methoxy group signals at 54.98 and 54.84 ppm to the C-2 and C-4 positions respectively has not been definitively established in the available literature.

Experimental Protocols

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra of pyrimidine derivatives like this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) inside a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. ¹H NMR Data Acquisition

  • Spectra are typically acquired on a 300 MHz or 500 MHz NMR spectrometer.

  • Standard acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (adjust to achieve an adequate signal-to-noise ratio).

  • Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

3. ¹³C NMR Data Acquisition

  • Spectra are acquired on the same spectrometer, typically using a proton-decoupled pulse sequence.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-10 seconds

    • Number of scans: 1024-4096 (a higher number of scans is required due to the low natural abundance of the ¹³C isotope).

  • Chemical shifts are reported in ppm and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.51 ppm).

Logical Workflow for NMR Analysis

The process of analyzing and validating the structure of a synthesized pyrimidine derivative using NMR spectroscopy follows a logical workflow.

NMR_Workflow cluster_synthesis Synthesis and Purification cluster_analysis NMR Spectroscopic Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolution in Deuterated Solvent) purification->sample_prep data_acq Data Acquisition (1H and 13C NMR) sample_prep->data_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) data_acq->data_proc analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_proc->analysis validation validation analysis->validation Structural Validation

Caption: General workflow for the synthesis and NMR analysis of pyrimidine derivatives.

References

Mass Spectrometry of 5-Bromo-2,4-dimethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-2,4-dimethoxypyrimidine, a key intermediate in synthetic organic chemistry and drug discovery. This document outlines expected mass spectral data, detailed experimental protocols, and a proposed fragmentation pathway to aid in the structural elucidation and quality control of this compound.

Introduction

This compound (C₆H₇BrN₂O₂) is a substituted pyrimidine with a molecular weight of approximately 219.04 g/mol .[1] Mass spectrometry is a critical analytical technique for confirming the identity and purity of this compound. Due to the presence of a bromine atom, its mass spectrum exhibits a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass-to-charge units ([M]⁺ and [M+2]⁺).[1] Understanding the fragmentation behavior of this molecule under ionization is essential for its unambiguous identification.

Mass Spectrometry Data

The mass spectral data for this compound is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The key observed ions are summarized in the table below.

m/z Ion Identity Notes
220[M+2]⁺Isotopic peak due to ⁸¹Br.
218[M]⁺Molecular ion containing ⁷⁹Br.
205/203[M-CH₃]⁺Loss of a methyl radical from a methoxy group.
177/175[M-CH₃-CO]⁺Subsequent loss of carbon monoxide.
124[M-Br-OCH₃]⁺Loss of a bromine radical and a methoxy radical.
42[C₂H₂N]⁺A common fragment in pyrimidine-containing compounds.[1]

Proposed Fragmentation Pathway

Electron ionization of this compound leads to the formation of a molecular ion ([M]⁺) at m/z 218 and its isotopic partner ([M+2]⁺) at m/z 220. The subsequent fragmentation is proposed to occur through the following pathways:

  • Loss of a Methyl Radical: The initial fragmentation often involves the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion at m/z 203/205.

  • Loss of Carbon Monoxide: The ion at m/z 203/205 can then undergo a rearrangement and lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 175/177.

  • Cleavage of Substituents: Alternative fragmentation pathways can involve the loss of the bromine atom and a methoxy group.

  • Ring Fission: Further fragmentation can lead to the cleavage of the pyrimidine ring, producing smaller charged species, such as the ion observed at m/z 42.

fragmentation_pathway M C₆H₇BrN₂O₂ m/z = 218/220 (Molecular Ion) F1 [M-CH₃]⁺ m/z = 203/205 M->F1 - •CH₃ F3 [C₂H₂N]⁺ m/z = 42 M->F3 - C₄H₅BrO₂N F2 [M-CH₃-CO]⁺ m/z = 175/177 F1->F2 - CO

Figure 1. Proposed fragmentation pathway for this compound.

Experimental Protocols

The following section details a general protocol for the analysis of this compound using GC-MS.

Sample Preparation
  • Dissolution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Dilution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Organic Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Identify Molecular Ion & Fragmentation Pattern Spectrum->Interpretation

Figure 2. General experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometric analysis of this compound is a robust method for its identification and characterization. The presence of the characteristic bromine isotopic pattern in the molecular ion and predictable fragmentation pathways, including the loss of methyl and carbonyl groups, provide a confident structural confirmation. The experimental protocols outlined in this guide offer a starting point for researchers to develop and validate their analytical methods for this important synthetic building block.

References

An In-depth Technical Guide to 5-Bromo-2,4-dimethoxypyrimidine: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and key experimental protocols related to 5-Bromo-2,4-dimethoxypyrimidine, a crucial building block in pharmaceutical and agrochemical research.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₆H₇BrN₂O₂. It is a solid at room temperature and appears as a white to off-white crystalline powder.

PropertyValueReference
CAS Number 56686-16-9[1][2]
Molecular Formula C₆H₇BrN₂O₂[1][2]
Molecular Weight 219.04 g/mol [1][2]
Appearance White to orange to green powder to crystal
Melting Point 62-65 °C
Boiling Point 125 °C at 17 mmHg
Purity ≥98% (GC)[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential to minimize risk.

GHS Hazard Classification:

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)H335: May cause respiratory irritationWarningGHS07

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key precautions include:

CategoryPrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P319: Get medical help if you feel unwell. P332+P317: If skin irritation occurs: Get medical help. P337+P317: If eye irritation persists: Get medical help. P362+P364: Take off contaminated clothing and wash it before reuse.
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are critical to ensure the safety of laboratory personnel.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator with a particulate filter.

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow A Don PPE (Gloves, Goggles, Lab Coat) B Work in Fume Hood A->B C Weigh Compound B->C D Perform Reaction C->D E Clean Work Area D->E F Doff PPE E->F G Wash Hands F->G

Safe Handling Workflow

Storage Procedures

To maintain the integrity and stability of this compound, proper storage is essential.

Storage ConditionRecommendation
Temperature Store in a cool, dry place. Recommended storage temperatures vary by supplier, with some suggesting room temperature, <15°C, or 2-8°C for long-term stability.
Container Keep container tightly closed in a dry and well-ventilated place.
Incompatible Materials Store away from strong oxidizing agents.
Light and Air Sensitivity Protect from light and air. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

The logical relationship for ensuring proper storage is outlined in the diagram below.

Storage Decision Tree Start Receive Compound CheckContainer Container Tightly Sealed? Start->CheckContainer CheckLocation Storage Area Cool, Dry, Ventilated? CheckContainer->CheckLocation Yes Seal Seal Container Tightly CheckContainer->Seal No CheckInerts Store Under Inert Gas? CheckLocation->CheckInerts Yes Relocate Move to Suitable Location CheckLocation->Relocate No Store Store Compound CheckInerts->Store Yes Inert Backfill with Inert Gas CheckInerts->Inert No Seal->CheckLocation Relocate->CheckInerts Inert->Store

Storage Decision Tree

Experimental Protocols

The following protocols are provided as a guide for common synthetic procedures involving this compound and related compounds. Researchers should adapt these methods based on their specific experimental requirements.

Synthesis of this compound

This protocol describes the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine.[3]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Sodium methoxide solution

  • Methanol

  • Methylene dichloride

  • Round bottom flask

  • Stirring apparatus

Procedure:

  • In a round bottom flask, add sodium methoxide solution to methanol dropwise at room temperature.

  • Cool the mixture to 10-15 °C.

  • Add a solution of 30 g of 5-bromo-2,4-dichloropyrimidine in 50 ml of methanol to the cooled sodium methoxide solution.

  • Maintain the reaction temperature at 10-15 °C and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction with crushed ice.

  • Basify the reaction mixture with a 50% NaOH solution to a pH of 10.

  • Extract the product with methylene dichloride.

  • Separate the organic layer and evaporate the solvent under high vacuum to obtain the product.

The following diagram outlines the key steps in the synthesis of this compound.

Synthesis Workflow A Prepare Sodium Methoxide in Methanol B Cool to 10-15 °C A->B C Add 5-bromo-2,4-dichloropyrimidine B->C D Stir for 1-2 hours at 10-15 °C C->D E Monitor by TLC D->E F Quench with Ice E->F Reaction Complete G Basify to pH 10 F->G H Extract with Methylene Dichloride G->H I Evaporate Solvent H->I J Obtain Product I->J

Synthesis Workflow
General Protocol for Suzuki-Miyaura Coupling

While a specific protocol for this compound was not found, the following general procedure for a structurally similar compound, 5-bromo-2-chloropyrimidine, can be adapted.[4] This reaction is expected to occur selectively at the more reactive C-Br bond.

Materials:

  • This compound (or related bromo-pyrimidine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of a related compound, 5-bromo-2-chloropyrimidine, which can serve as a starting point for reactions with this compound.[5]

Materials:

  • This compound (or related bromo-pyrimidine)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (2 mol%) and the phosphine ligand (4 mol%).

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5 equiv.).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling

The following general protocol for the Sonogashira coupling of 5-bromopyrimidine can be adapted for this compound.[6]

Materials:

  • This compound (or related bromo-pyrimidine)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Purification of Pyrimidine Derivatives

Purification of the products from the above reactions is typically achieved by flash column chromatography on silica gel.[7]

General Procedure for Column Chromatography:

  • Workup: After the reaction is complete, perform an aqueous workup to remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Solvent System Selection: Determine a suitable eluent system for column chromatography using TLC. A common starting point for pyrimidine derivatives is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

The workflow for purification is depicted in the following diagram.

Purification Workflow A Aqueous Workup B Select Eluent via TLC A->B C Pack Silica Gel Column B->C D Load Crude Product C->D E Elute and Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Fractions are Pure H Evaporate Solvent G->H I Obtain Pure Product H->I

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures which are prevalent in many pharmacologically active molecules.[1][2] Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with numerous approved drugs containing this core structure.[3] The functionalization of the pyrimidine ring using palladium-catalyzed cross-coupling reactions is a key strategy for the development of novel therapeutic agents.[4]

5-Bromo-2,4-dimethoxypyrimidine is a valuable building block for creating substituted pyrimidines. The bromine atom at the C5 position is susceptible to oxidative addition to a palladium(0) catalyst, enabling the coupling with a variety of organoboron reagents. The electron-deficient nature of the pyrimidine ring can enhance the reactivity of the attached halogen compared to carbocyclic analogues.[1] These application notes provide a generalized protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established procedures for structurally similar bromopyrimidines.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The fundamental steps are:

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond of this compound. The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl.[1][3]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[1]

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of different bromopyrimidine derivatives. These conditions can serve as a starting point for the optimization of reactions involving this compound.

Bromopyrimidine DerivativeBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)tert-Amyl alcohol120194[5][6]
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1590[5]
5-Bromopyrimidine2-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-95>1586[5]
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-100--[2]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-22Good[7]
2-Bromo-5-methylpyridin-4-amineArylboronic acidPd(OAc)₂ (3)K₂CO₃ (2.0)Isopropanol/H₂O85-908-12-[8]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.[1][3]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]) (1-5 mol%)[9]

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, THF, toluene)[3][9]

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, including a Schlenk flask or reaction vial

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask or vial, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.02 - 0.05 equiv.).[1]

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a 0.1 M concentration of the limiting reagent).[1]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][9]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1]

    • Dilute the mixture with an organic solvent such as ethyl acetate.[1]

    • Wash the organic layer sequentially with water and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2,4-dimethoxypyrimidine.[1]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_R Ar-Pd(II)L2-R Transmetalation->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-2,4-dimethoxy- pyrimidine RedElim->Product ArX 5-Bromo-2,4-dimethoxy- pyrimidine ArX->OxAdd Boronic R-B(OH)2 + Base Boronic->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Reactants and Base in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvents catalyst->solvent reaction Heat Reaction Mixture (80-100 °C) with Stirring solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Work-up: Dilute, Wash, Dry, Concentrate monitor->workup Upon Completion purify Purification: Column Chromatography workup->purify product Obtain Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Logical_Relationships outcome Reaction Outcome (Yield & Selectivity) catalyst Catalyst Pd(0) Source: Pd(PPh₃)₄, Pd(dppf)Cl₂ Ligand Effects catalyst->outcome Influences base Base Strength: K₃PO₄, K₂CO₃, Cs₂CO₃ Solubility base->outcome Influences solvent Solvent System Polarity: Dioxane, THF, DME Aqueous/Organic Ratio solvent->outcome Influences temp Temperature Rate of Reaction Side Reactions temp->outcome Influences substrate Substrates This compound Boronic Acid Sterics & Electronics substrate->outcome Influences

Caption: Key factors influencing the outcome of the Suzuki-Miyaura coupling.

References

Application Notes: Suzuki Coupling Protocol for 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-2,4-dimethoxypyrimidine with various arylboronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the synthesis of biaryl and heteroaryl structures.[1] Pyrimidine derivatives are privileged scaffolds in numerous therapeutic agents, and functionalization at the 5-position is a key strategy for developing novel drug candidates.[1][2] This protocol outlines a general, robust, and efficient method for the synthesis of 5-aryl-2,4-dimethoxypyrimidine derivatives, which are valuable intermediates in medicinal chemistry.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an oxidative addition, transmetalation, and reductive elimination cycle.[1] In the case of this compound, the oxidative addition of the palladium(0) catalyst is expected to occur preferentially at the more reactive carbon-bromine bond at the C5 position.[1] A base is required to activate the boronic acid for the transmetalation step. The subsequent reductive elimination forms the desired C-C bond and regenerates the active palladium catalyst.[1]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃])

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 (v/v) of 1,4-dioxane to water.[3]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.[3][4]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2,4-dimethoxypyrimidine product.

Data Presentation

While specific yield data for the Suzuki coupling of this compound is not extensively available, the following table summarizes typical results for the coupling of structurally similar brominated pyrimidine and pyrazole cores with various arylboronic acids under optimized conditions. This data provides a reasonable expectation of yields for the described protocol.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2260[5]
24-Methoxyphenylboronic acidXPhosPdG2 (2.5)K₂CO₃EtOH/H₂O135 (MW)0.6789[6]
33-Methoxyphenylboronic acidXPhosPdG2 (2.5)K₂CO₃EtOH/H₂O135 (MW)0.6785[6]
42-Methoxyphenylboronic acidXPhosPdG2 (2.5)K₂CO₃EtOH/H₂O135 (MW)0.6773[6]
54-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901270-80 (est.)[3][4]
63,4-(Ethylenedioxy)phenylboronic acidXPhosPdG2 (2.5)K₂CO₃EtOH/H₂O135 (MW)0.6767[6]

Yields are based on reactions with structurally similar N-heterocyclic bromides and may vary for this compound.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (R¹-Br) transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination (R¹-R²)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of 5-aryl-2,4-dimethoxypyrimidines.

Suzuki_Workflow Experimental Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert catalyst Add Pd Catalyst & Solvents inert->catalyst heat Heat and Stir (90-100°C, 12-24h) catalyst->heat monitor Monitor by TLC / LC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product: 5-Aryl-2,4-dimethoxypyrimidine purify->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-Bromo-2,4-dimethoxypyrimidine, a versatile building block in medicinal chemistry and drug discovery. The strategic functionalization of the pyrimidine core is a critical step in the synthesis of novel therapeutic agents. This document details the principles, experimental protocols, and representative data for key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The pyrimidine scaffold is a privileged structure in a vast array of biologically active compounds. The ability to introduce diverse substituents at the 5-position of the 2,4-dimethoxypyrimidine core through robust and high-yielding cross-coupling reactions is of significant interest for the generation of new chemical entities with potential therapeutic applications.

Principle of Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen bond is a critical factor. For halo-substituted pyrimidines, the general order of reactivity follows the trend: I > Br > Cl. Consequently, the C-Br bond at the 5-position of this compound is the primary site of reaction in palladium-catalyzed transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This inherent reactivity allows for selective functionalization at the C5 position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

General Reaction Scheme:

Suzuki_Miyaura cluster_products Products pyrimidine This compound plus1 + boronic_acid R-B(OH)₂ reaction_arrow Pd Catalyst, Base Solvent, Heat product 5-R-2,4-dimethoxypyrimidine plus2 + B(OH)₃ reaction_arrow->product

General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

While specific data for this compound is limited in publicly available literature, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of analogous 5-bromopyrimidine derivatives. These serve as a strong starting point for reaction optimization.

Arylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O9012~85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)Toluene/H₂O1008~92
3-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane10016~88
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF) and degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (2-5 mol%).

  • Seal the flask or vial and evacuate and backfill with an inert gas three times.

  • Add the degassed organic solvent and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Combine Reactants (Pyrimidine, Boronic Acid, Base, Catalyst) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Experimental workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring is a valuable transformation for generating intermediates for further synthetic elaboration.[1]

General Reaction Scheme:

Sonogashira cluster_products Products pyrimidine This compound plus1 + alkyne R-C≡CH reaction_arrow Pd Catalyst, Cu(I) Co-catalyst Base, Solvent product 5-(R-C≡C)-2,4-dimethoxypyrimidine plus2 + HBr reaction_arrow->product

General scheme of the Sonogashira coupling reaction.

Quantitative Data for Sonogashira Coupling

The following table presents typical conditions and yields for the Sonogashira coupling of 5-bromopyrimidine derivatives, which can be used as a guideline for reactions with this compound.

Terminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF658High
1-OctynePdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NH (3)DMF8012Good
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2)THFRT12-24~85
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and copper(I) iodide (1-10 mol%).

  • Add the anhydrous solvent and the amine base (2-3 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent in numerous pharmaceuticals.[3]

General Reaction Scheme:

Buchwald_Hartwig cluster_products Products pyrimidine This compound plus1 + amine R¹R²NH reaction_arrow Pd Precatalyst, Ligand Base, Solvent, Heat product 5-(N-R¹R²)-2,4-dimethoxypyrimidine plus2 + HBr reaction_arrow->product

General scheme of the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative conditions and yields for the Buchwald-Hartwig amination of 5-bromopyrimidine derivatives, which can be adapted for this compound.

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
N-MethylanilinePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.4)Toluene10016~90
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane11012~85
AnilinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene10018~95
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general methodology for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺Br⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR₂)L₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ (Product) reductive_elimination->product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Safety Information

Palladium-catalyzed cross-coupling reactions should be carried out by trained personnel in a well-ventilated fume hood. Many of the reagents, including palladium catalysts, phosphine ligands, and strong bases, are air and/or moisture sensitive and may be toxic or corrosive. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: The reaction conditions and yields provided in the tables are based on analogous systems and should be used as a starting point for optimization. Actual results may vary depending on the specific substrates, reagents, and experimental setup.

References

Application Notes and Protocols for Stille Coupling of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its tolerance for a wide array of functional groups makes it particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the ability to functionalize it at specific positions is of great interest for the development of novel therapeutics.[4][5]

5-Bromo-2,4-dimethoxypyrimidine is a key building block, offering a reactive site at the C5 position for such functionalization. The Stille coupling provides an effective method for introducing aryl, heteroaryl, and vinyl substituents at this position. These application notes provide a detailed protocol for the Stille coupling of this compound, based on established procedures for analogous compounds.

Data Presentation

The following table summarizes representative reaction conditions for the Stille coupling of this compound with various organostannanes. Please note that these conditions are based on protocols for structurally similar brominated pyrimidines and related heterocyclic compounds and should serve as a starting point for optimization.

EntryOrganostannane ReagentCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Representative Yield (%)
1Aryl-SnBu₃Pd(PPh₃)₄ (2-5)-Toluene or DMF80-11012-2470-95
2Heteroaryl-SnBu₃Pd₂(dba)₃ (2) / P(o-tol)₃ (4)P(o-tol)₃Toluene or Dioxane90-11012-1865-90
3Vinyl-SnBu₃Pd(PPh₃)₄ (5)-THF or DMF65-1006-1275-92

Experimental Protocols

General Protocol for the Stille Coupling of this compound

This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane reagent.

Materials:

  • This compound (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-SnBu₃, Heteroaryl-SnBu₃, Vinyl-SnBu₃) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Stirring and heating apparatus

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

  • Saturated aqueous solution of potassium fluoride (KF) or diethyl ether/water for work-up

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe. Subsequently, add the organostannane reagent (1.1-1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This will precipitate the tin salts.

    • Filter the mixture through a pad of Celite to remove the precipitated salts.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 5-substituted-2,4-dimethoxypyrimidine.

Visualizations

Stille Coupling Experimental Workflow

G reagents 1. Reagents Addition (this compound, Organostannane, Catalyst) setup 2. Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring workup 5. Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Stille coupling reaction.

Stille Coupling Catalytic Cycle

G pd0 Pd(0)Ln pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X oxidative_addition Oxidative Addition pd_intermediate R¹-Pd(II)L₂-R² pd_complex->pd_intermediate R²-SnR₃ transmetalation Transmetalation r2snr3 R²-SnR₃ r2snr3->pd_intermediate pd_intermediate->pd0 product R¹-R² pd_intermediate->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Stille coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in numerous pharmaceuticals, agrochemicals, and functional organic materials. The substrate, 5-Bromo-2,4-dimethoxypyrimidine, is a valuable building block, and its amination provides access to a diverse range of 5-aminopyrimidine derivatives that are key intermediates in the development of new therapeutic agents. These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and a summary of quantitative data for the Buchwald-Hartwig amination of this compound.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl halide, this compound, to a palladium(0) complex. The resulting palladium(II) species then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination from this complex, which yields the desired N-substituted 5-amino-2,4-dimethoxypyrimidine and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of catalyst, ligand, base, and solvent is critical for the success and efficiency of the reaction.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. This data has been compiled from scientific literature and can serve as a starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Anilines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001285-95
4-MethoxyanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101690-98
4-NitroanilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Toluene1102475-85
2-MethylanilinePd(OAc)₂ (3)DavePhos (6)K₂CO₃ (2.0)THF801880-90

Table 2: Buchwald-Hartwig Amination of this compound with Alkylamines and Cyclic Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
n-ButylaminePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene100888-96
DiethylaminePd(OAc)₂ (1.5)cataCXium® A (3)LHMDS (1.5)THF802085-95
MorpholinePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2.0)Dioxane1001292-99
PiperidinePd(OAc)₂ (2)SPhos (4)NaOtBu (1.5)Toluene901090-97

Experimental Protocols

This section provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound. Optimization of the reaction parameters may be necessary to achieve the desired outcome for a specific amine.

Materials:
  • This compound

  • Amine of choice (e.g., aniline, morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, Xantphos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.04 mmol of XPhos).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., 1.5 mmol of NaOtBu), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing. Then, heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 5-amino-2,4-dimethoxypyrimidine derivative.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk Flask pd_ligand Add Pd Precatalyst & Ligand start->pd_ligand inert Evacuate & Backfill with Inert Gas pd_ligand->inert reagents Add Base, Aryl Halide, & Amine inert->reagents solvent Add Anhydrous Degassed Solvent reagents->solvent stir Stir at RT solvent->stir heat Heat to Reaction Temp. stir->heat monitor Monitor byTLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench with Water cool->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L_nPd(II)(Ar)X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination RNH₂ pd_amine_complex [L_nPd(II)(Ar)(H₂NR)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L_nPd(II)(Ar)(HNR) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-NHR reductive_elimination->product catalyst_regen Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis. Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule. The Sonogashira coupling of 5-Bromo-2,4-dimethoxypyrimidine is a key transformation for accessing novel 5-alkynyl-2,4-dimethoxypyrimidine derivatives, which are valuable intermediates for the synthesis of new drug candidates and chemical probes. These application notes provide an overview and detailed protocols for the Sonogashira coupling of this compound with terminal alkynes.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-2,4-dimethoxypyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields for Analogous 5-Halopyrimidine Derivatives

Due to the limited availability of specific quantitative data for the Sonogashira coupling of this compound in the literature, the following table summarizes typical reaction conditions and yields for the Sonogashira coupling of analogous 5-halopyrimidine derivatives with various terminal alkynes. These results provide a good indication of the expected outcomes and a strong starting point for optimization.

Entry5-Halopyrimidine DerivativeTerminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
15-Bromo-2-chloro-4-methoxypyrimidinePhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHF606~85-95
22-Benzyloxy-5-iodopyrimidinePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHFRT492[1]
32-Benzyloxy-5-iodopyrimidineBut-3-yn-1-olPdCl₂(PPh₃)₂CuIEt₃NTHFRT385[1]
42-Benzyloxy-5-iodopyrimidineProp-2-yn-1-olPdCl₂(PPh₃)₂CuIEt₃NTHFRT382[1]
55-Bromo-2-chloropyrimidineTerminal AlkynePd(PPh₃)₄ (5)CuI (10)Et₃NDMFRT - 804-12High

Mandatory Visualization

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pd(II)_Complex R¹-Pd(II)L₂-X Ox_Add->Pd(II)_Complex Red_Elim Reductive Elimination Pd(II)_Complex->Red_Elim Transmetalation CuX CuX Pd(II)_Complex->CuX Regeneration Red_Elim->Pd(0)L2 Regeneration Product R¹-C≡C-R² Red_Elim->Product ArX_in 5-Bromo-2,4-dimethoxy- pyrimidine (R¹-X) ArX_in->Ox_Add Alkyne_Deprot Alkyne Deprotonation CuX->Alkyne_Deprot Cu_Acetylide Cu-C≡C-R² Alkyne_Deprot->Cu_Acetylide Cu_Acetylide->Pd(II)_Complex Transmetalation Alkyne_in Terminal Alkyne (H-C≡C-R²) Alkyne_in->Alkyne_Deprot Base_in Base Base_in->Alkyne_Deprot caption Simplified catalytic cycles of the Sonogashira reaction. Experimental_Workflow start Start reagents 1. Add this compound, Pd catalyst, and CuI to a dry flask. start->reagents inert 2. Establish inert atmosphere (evacuate and backfill with Ar/N₂). reagents->inert solvents 3. Add degassed solvent and amine base. inert->solvents alkyne 4. Add terminal alkyne. solvents->alkyne reaction 5. Stir at appropriate temperature. alkyne->reaction monitor 6. Monitor reaction by TLC/LC-MS. reaction->monitor workup 7. Quench reaction and perform aqueous workup. monitor->workup Reaction Complete purify 8. Purify crude product by column chromatography. workup->purify end End purify->end

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,4-dimethoxypyrimidine is a versatile heterocyclic building block utilized in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a bromine atom at the 5-position and two methoxy groups at the 2- and 4-positions, allows for diverse functionalization. These modifications are crucial in the development of novel pharmaceuticals and agrochemicals, including antiviral and anticancer agents, as well as herbicides and fungicides.[1][2] The pyrimidine core is a privileged scaffold in medicinal chemistry, and the strategic modification of this core is a key aspect of drug discovery. This document provides a detailed overview of the reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr) and a comparative analysis of more prevalent palladium-catalyzed cross-coupling reactions.

Reactivity Overview: SNAr vs. Palladium-Catalyzed Cross-Coupling

The functionalization of this compound primarily occurs at the C5 position. While SNAr is a common method for modifying halogenated pyrimidines, the C5 position is generally less reactive towards nucleophilic attack compared to the C2, C4, and C6 positions.[3] This is due to the electronic properties of the pyrimidine ring, where the ring nitrogen atoms activate the ortho and para positions to a greater extent. Consequently, direct SNAr at the C5 position of this compound is not widely documented and likely requires harsh reaction conditions or highly activated nucleophiles.

A more effective and widely utilized strategy for the functionalization of the C5-bromo position is through palladium-catalyzed cross-coupling reactions. These methods, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer high efficiency and selectivity for the formation of C-C and C-N bonds at the C5 position under milder conditions.[3][4][5] In di- or tri-substituted pyrimidines, the reactivity of halogens in these catalytic cycles typically follows the order I > Br > Cl, making the C5-bromo position the primary site of reaction in molecules containing both bromo and chloro substituents.[4][6]

Data Presentation: A Comparative Overview of Functionalization Reactions

Due to the limited literature on direct SNAr at the C5 position of this compound, the following tables include data from palladium-catalyzed reactions on this substrate, as well as representative SNAr data from the closely related 5-bromo-2-chloro-4-methoxypyrimidine to provide a comparative context for reaction conditions and expected yields.

Table 1: Palladium-Catalyzed Amination (Buchwald-Hartwig) of this compound

Amine NucleophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Methoxy-3-nitroaniline[Pd(crotyl)Cl]2 / tBuXPhosNot specifiedNot specifiedNot specifiedNot specified79[7]
3-(Thiophen-2-yl)azetidinexPhos Pd G3 / BrettphosKOtBuToluene100Not specifiedNot specified[8]

Table 2: Palladium-Catalyzed C-C Coupling (Suzuki) of this compound

Boronic Acid/EsterCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cyclopropylboronic acidDichlorobis[di-tert-butyl(4-dimethylaminophenyl)phosphino]palladium(II)Na2CO31,4-Dioxane/WaterRoom Temp.OvernightNot specified[9]
Imidazole-boronic ester derivativePdCl2(dppf)2·CH2Cl2Cs2CO3Not specified105168[10]

Table 3: Representative Conditions for SNAr with Amines on a Related Chloro-Pyrimidine

NucleophileSolventBase (equiv.)Temp. (°C)Time (h)Yield (%)
PiperidineEthanol-Reflux4~95
MorpholineIsopropanolEt3N (1.5)Reflux6~90
AnilineDMFK2CO3 (2.0)12012~80

Note: The data in Table 3 is based on reactions with a structurally similar chloro-pyrimidine and should be considered as a starting point for optimization for this compound.[6]

Experimental Protocols

The following are generalized protocols for the functionalization of this compound. These should be regarded as starting points and may require optimization for specific substrates and scales.

Protocol 1: Generalized Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile (Hypothetical)

This protocol is based on general procedures for SNAr reactions on less reactive aryl halides and should be optimized.

Materials:

  • This compound

  • Amine nucleophile (1.5-2.0 equiv.)

  • Strong base (e.g., NaH, KHMDS, 2.0 equiv.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the amine nucleophile and dissolve in the anhydrous solvent.

  • Cool the solution to 0 °C and add the base portion-wise. Stir for 30 minutes at 0 °C.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Heat the reaction to a high temperature (e.g., 100-150 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol is a generalized procedure based on established methods for the amination of aryl bromides.

Materials:

  • This compound

  • Amine (1.1-1.2 equiv.)

  • Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs2CO3, 1.4-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring to a temperature of 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation at the C5 position.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv.)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6]

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- Nucleophile (Nu-) Nucleophile (Nu-) 5-Substituted-2,4-dimethoxypyrimidine 5-Substituted-2,4-dimethoxypyrimidine Meisenheimer Complex->5-Substituted-2,4-dimethoxypyrimidine - Br-

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent Addition (Substrate, Nucleophile/Coupling Partner, Catalyst, Ligand, Base, Solvent) Reaction_Setup->Reagent_Addition Reaction_Execution Reaction Execution (Heating and Stirring) Reagent_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

While direct SNAr on the C5 position of this compound is challenging, the C5-bromo group serves as an excellent handle for functionalization via palladium-catalyzed cross-coupling reactions. The provided protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer reliable and efficient methods for the synthesis of diverse 5-substituted-2,4-dimethoxypyrimidine derivatives. These application notes serve as a valuable resource for researchers in the design and execution of synthetic strategies targeting this important class of compounds for applications in drug discovery and development. Further optimization of reaction conditions for specific substrates is encouraged to achieve optimal results.

References

Synthesis of Kinase Inhibitors Using 5-Bromo-2,4-dimethoxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various kinase inhibitors utilizing the versatile building block, 5-bromo-2,4-dimethoxypyrimidine and its derivatives. The pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its structural similarities to the purine core of ATP, enabling competitive binding to the ATP-binding site of kinases.[1] The strategic functionalization of the pyrimidine ring is essential for achieving high potency and selectivity. 5-bromopyrimidine derivatives, such as 5-bromo-2,4-dichloropyrimidine, offer reactive sites for various chemical transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1]

This document outlines detailed protocols for the synthesis of inhibitors for key oncogenic kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK). It also includes quantitative data on the biological activity of representative compounds and visual representations of the targeted signaling pathways and synthetic workflows.

I. Data Presentation: Inhibitory Activities of Synthesized Kinase Inhibitors

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from 5-bromopyrimidine precursors.

Table 1: Aurora Kinase Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, µM)
12a Aurora A309HCT-1161.31
Aurora B293A54912.05
MCF-720.53
Compound 13 Aurora A<200SCLC cell linesPotent inhibition

Table 2: EGFR Kinase Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)Cell LineCellular Activity (IC50, µM)
Compound 9u EGFR91A5490.35
Compound 5b EGFRwt37.19A549-
EGFRT790M204.10
Compound 4c EGFRwt-A5490.56
PC-32.46
HepG22.21

Table 3: BTK Kinase Inhibitor Activity

Compound IDTarget KinaseIC50 (nM)
Acalabrutinib BTK30
Compound 19 BTK29.9

II. Signaling Pathways and Synthetic Workflows

The following diagrams illustrate the targeted signaling pathways and a general workflow for the synthesis of kinase inhibitors.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora_kinases Aurora Kinases Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->Centrosome Maturation Aurora A->Spindle Assembly Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Inhibitor Inhibitor Inhibitor->Aurora A inhibition Inhibitor->Aurora B inhibition

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk Cyclin-Dependent Kinases G1 Phase G1 Phase S Phase S Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 Rb Phosphorylation Rb Phosphorylation Cyclin D-CDK4/6->Rb Phosphorylation Cyclin E-CDK2 Cyclin E-CDK2 S Phase Entry S Phase Entry Cyclin E-CDK2->S Phase Entry Growth Factors Growth Factors Growth Factors->Cyclin D-CDK4/6 E2F Release E2F Release Rb Phosphorylation->E2F Release E2F Release->Cyclin E-CDK2 Inhibitor Inhibitor Inhibitor->Cyclin D-CDK4/6 inhibition Inhibitor->Cyclin E-CDK2 inhibition

Caption: Simplified CDK Signaling in G1/S Transition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR binds RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Pathway activates PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway EGFR->PI3K-AKT-mTOR Pathway activates Proliferation Proliferation RAS-RAF-MEK-ERK Pathway->Proliferation Survival Survival PI3K-AKT-mTOR Pathway->Survival Inhibitor Inhibitor Inhibitor->EGFR inhibition

Caption: Simplified EGFR Signaling Pathway.

BTK_Signaling_Pathway cluster_b_cell B-Cell BCR BCR LYN/SYK LYN/SYK BCR->LYN/SYK activates BTK BTK LYN/SYK->BTK activates PLCγ2 PLCγ2 BTK->PLCγ2 phosphorylates NF-κB Activation NF-κB Activation PLCγ2->NF-κB Activation B-Cell Proliferation & Survival B-Cell Proliferation & Survival NF-κB Activation->B-Cell Proliferation & Survival Inhibitor Inhibitor Inhibitor->BTK inhibition

Caption: Simplified BTK Signaling Pathway.

Synthesis_Workflow 5-Bromo-2,4-dichloropyrimidine 5-Bromo-2,4-dichloropyrimidine SNAr Reaction SNAr Reaction 5-Bromo-2,4-dichloropyrimidine->SNAr Reaction Amine/Aniline Amine/Aniline Amine/Aniline->SNAr Reaction Intermediate Intermediate SNAr Reaction->Intermediate Coupling Reaction Coupling Reaction Intermediate->Coupling Reaction Second Amine/Boronic Acid Second Amine/Boronic Acid Second Amine/Boronic Acid->Coupling Reaction Crude Product Crude Product Coupling Reaction->Crude Product Purification Purification Crude Product->Purification Kinase Inhibitor Kinase Inhibitor Purification->Kinase Inhibitor

Caption: General Synthetic Workflow for Kinase Inhibitors.

III. Experimental Protocols

Protocol 1: Synthesis of 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitors

This protocol describes a general synthetic route to 2,4-diaminopyrimidine-based Aurora kinase inhibitors via sequential nucleophilic aromatic substitution reactions.[1]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Cyclopentylamine

  • 4-amino-N-(1-methylpiperidin-4-yl)benzamide

  • Diisopropylethylamine (DIPEA)

  • Isopropanol

  • Standard laboratory glassware and purification equipment (TLC, column chromatography)

Procedure:

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol, add cyclopentylamine (1.1 eq) and DIPEA (1.5 eq).[1]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1] The resulting mixture containing the 2-chloro-5-bromo-N-cyclopentylpyrimidin-4-amine intermediate can be used directly in the next step.

Step 2: Second Nucleophilic Aromatic Substitution

  • To the reaction mixture from Step 1, add 4-amino-N-(1-methylpiperidin-4-yl)benzamide (1.2 eq).[1]

  • Heat the reaction mixture to reflux for 24 hours.[1]

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,4-diaminopyrimidine-based Aurora kinase inhibitor.[1]

Protocol 2: Synthesis of 2,4-Diaminopyrimidine-based CDK Inhibitors

This protocol outlines a general synthetic approach for 2,4-diaminopyrimidine derivatives as potent CDK inhibitors.

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Appropriate primary or secondary amine (e.g., substituted aniline)

  • Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in THF and cool the solution to -70 °C.

  • Slowly add a solution of the desired primary or secondary amine (1.0 eq) and DIPEA (1.5 eq) in THF to the cooled pyrimidine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired CDK inhibitor.

Protocol 3: Synthesis of EGFR Inhibitors via Suzuki Coupling

This protocol describes a two-step synthesis of EGFR inhibitors starting from 5-bromo-2,4-dichloropyrimidine, involving an initial SNAr reaction followed by a Suzuki coupling.[1]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Desired aniline or amine

  • Diisopropylethylamine (DIPEA) or triethylamine

  • Isopropanol or Dimethylformamide (DMF)

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K3PO4 or Na2CO3)

  • 1,4-dioxane/water solvent system

  • Standard laboratory glassware and purification equipment

Procedure:

Step 1: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in the chosen solvent (isopropanol or DMF).

  • Add the substituted aniline or amine (1.0-1.2 eq) followed by the base (DIPEA or triethylamine, 1.5-2.0 eq).[1]

  • Stir the reaction at room temperature or with gentle heating, monitoring progress by TLC or LC-MS.[1]

  • Upon completion, the intermediate 4-substituted-amino-5-bromo-2-chloropyrimidine can be isolated by standard work-up procedures or used directly in the next step.[1]

Step 2: Suzuki Coupling

  • To a reaction vessel, add the intermediate from Step 1, the aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), the base (K3PO4 or Na2CO3), and the 1,4-dioxane/water solvent system.[1]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).[1]

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).[1]

  • Heat the reaction mixture at 80-100 °C until the reaction is complete (monitored by LC-MS).[1]

  • After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[1]

Protocol 4: Synthesis of 2,5-Diaminopyrimidine Covalent BTK Inhibitors

This protocol describes a general route for the synthesis of 2,5-diaminopyrimidine-based covalent BTK inhibitors, often incorporating an acrylamide moiety.[1]

Materials:

  • 5-bromo-2-chloropyrimidine

  • Substituted aniline

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Toluene or dioxane

  • Second amine for acrylamide formation

  • Acryloyl chloride

  • Standard laboratory glassware and purification equipment

Procedure:

Step 1: Buchwald-Hartwig Amination

  • In a Schlenk flask, combine 5-bromo-2-chloropyrimidine (1.0 eq), the substituted aniline (1.1 eq), the base (Cs2CO3), and the solvent (toluene or dioxane).[1]

  • Degas the mixture.

  • Add the palladium precatalyst and the phosphine ligand.[1]

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

  • Cool the reaction mixture and perform a standard work-up to isolate the intermediate product.

Step 2: Second Amination and Acrylamide Formation

  • React the intermediate from Step 1 with a second amine under appropriate conditions to introduce the desired substituent at the other position.

  • Introduce the acrylamide warhead by reacting the resulting diamine with acryloyl chloride in the presence of a base.

  • Purify the final product by column chromatography to obtain the covalent BTK inhibitor.

References

The Strategic Role of 5-Bromo-2,4-dimethoxypyrimidine in the Synthesis of Antiviral Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the architecture of numerous antiviral therapeutics, primarily due to its integral role in the structure of nucleoside analogs that disrupt viral replication.[1][2] 5-Bromo-2,4-dimethoxypyrimidine has emerged as a highly versatile and valuable intermediate in the synthesis of these complex antiviral agents. Its unique substitution pattern, featuring a reactive bromine atom at the C-5 position and methoxy groups at the C-2 and C-4 positions, allows for a diverse range of chemical modifications. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction protocols and strategic considerations for its application in the development of novel antiviral drugs.

Introduction: The Significance of Pyrimidine Intermediates in Antiviral Drug Discovery

Pyrimidine derivatives are fundamental to life as they form the building blocks of nucleic acids, DNA and RNA.[2] This biological prevalence makes them ideal scaffolds for the development of drugs that can interfere with viral replication processes.[1] Nucleoside analogs, which mimic naturally occurring nucleosides, can be mistakenly incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination and the cessation of viral replication.[3]

This compound serves as a crucial starting material for the synthesis of a variety of modified pyrimidine nucleosides. The bromine atom at the 5-position is a versatile handle for introducing a wide array of functional groups via cross-coupling reactions, which can be critical for antiviral activity.[4] The methoxy groups at positions 2 and 4 can be readily converted to the corresponding hydroxyl groups found in uracil, a key component of RNA.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this intermediate is essential for its effective use in synthesis.

PropertyValue
CAS Number 56686-16-9
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 62-65 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Synthetic Strategies and Key Transformations

The strategic functionalization of this compound is pivotal in the construction of antiviral agents. The primary reaction pathways involve the modification of the C-5 position followed by glycosylation and subsequent deprotection.

Palladium-Catalyzed Cross-Coupling Reactions at the C-5 Position

The bromine atom at the C-5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based substituents. The Suzuki-Miyaura and Stille couplings are particularly powerful tools in this context.[6][7]

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are chosen for their efficiency in catalyzing C-C bond formation.[6]

  • Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or a phosphate, is required to activate the boronic acid in Suzuki couplings.[8]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[8]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-Vinyl-2,4-dimethoxypyrimidine

This protocol describes a representative Suzuki-Miyaura coupling to introduce a vinyl group at the C-5 position, a key structural motif in some antiviral agents.

Materials:

  • This compound

  • Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (3.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-vinyl-2,4-dimethoxypyrimidine.

Glycosylation: Attachment of the Sugar Moiety

The introduction of a protected sugar moiety, typically a deoxyribose for DNA virus inhibitors or a ribose for RNA virus inhibitors, is a critical step in the synthesis of nucleoside analogs.[9] This is typically achieved through a glycosylation reaction.

Causality Behind Experimental Choices:

  • Sugar Protection: The hydroxyl groups on the sugar must be protected (e.g., with acetyl or benzoyl groups) to prevent unwanted side reactions.

  • Activation of the Pyrimidine: The pyrimidine nitrogen can be activated with a silylating agent like bis(trimethylsilyl)acetamide (BSA) to enhance its nucleophilicity.

  • Lewis Acid Catalyst: A Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is often used to promote the coupling of the pyrimidine and the sugar.

Hypothetical Protocol: Synthesis of a Brivudine Analog Precursor

Brivudine is a potent antiviral agent used against herpes zoster.[10] The following is a scientifically plausible, though hypothetical, protocol for the synthesis of a key precursor to a brivudine analog, starting from 5-((E)-2-bromovinyl)-2,4-dimethoxypyrimidine.

Materials:

  • 5-((E)-2-bromovinyl)-2,4-dimethoxypyrimidine (synthesized from this compound via a Heck or Suzuki reaction)

  • 1-Chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (a protected deoxyribose)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Anhydrous acetonitrile

  • Molecular sieves

Procedure:

  • A suspension of 5-((E)-2-bromovinyl)-2,4-dimethoxypyrimidine in anhydrous acetonitrile is treated with hexamethyldisilazane and a catalytic amount of ammonium sulfate.

  • The mixture is refluxed until a clear solution is obtained, indicating the formation of the silylated pyrimidine. The solvent is then removed under vacuum.

  • The silylated pyrimidine is redissolved in anhydrous acetonitrile, and 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose is added in the presence of molecular sieves.

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • After completion, the reaction is quenched with methanol and the solvent is evaporated.

  • The residue is dissolved in dichloromethane, washed with saturated sodium bicarbonate solution and water, dried, and concentrated.

  • The resulting protected nucleoside is purified by column chromatography.

Deprotection to Yield the Final Antiviral Agent

The final steps in the synthesis involve the removal of the protecting groups from both the pyrimidine ring and the sugar moiety to yield the active antiviral compound.

Causality Behind Experimental Choices:

  • Deprotection of Methoxy Groups: The methoxy groups on the pyrimidine ring can be cleaved using strong Lewis acids like boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI) to reveal the uracil structure.[5]

  • Deprotection of Sugar Hydroxyls: Ester protecting groups on the sugar are typically removed under basic conditions, for example, with sodium methoxide in methanol.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

G cluster_0 C-5 Functionalization cluster_1 Glycosylation cluster_2 Deprotection A This compound B 5-Substituted-2,4-dimethoxypyrimidine A->B  Pd-catalyzed  cross-coupling  (e.g., Suzuki, Stille) C 5-Substituted-2,4-dimethoxypyrimidine D Protected Nucleoside Analog C->D E Protected Sugar Derivative E->D  Lewis Acid  Catalyst F Protected Nucleoside Analog G Active Antiviral Agent F->G  Removal of  protecting groups

Caption: General workflow for antiviral synthesis.

G A This compound C 5-Vinyl-2,4-dimethoxypyrimidine A->C  Suzuki Coupling  Pd(PPh₃)₄, K₂CO₃ B Vinylboronic acid derivative B->C E Protected 5-Vinyl Nucleoside C->E  Glycosylation  (e.g., TMSOTf) D Protected Deoxyribose D->E F Antiviral Nucleoside Analog (e.g., Brivudine analog) E->F  Deprotection  (e.g., BBr₃, NaOMe)

References

Application Notes and Protocols: 5-Bromo-2,4-dimethoxypyrimidine in the Synthesis of Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 5-Bromo-2,4-dimethoxypyrimidine as a key building block in the synthesis of potent anticancer agents. The focus is on the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

This compound is a versatile scaffold for the development of novel kinase inhibitors. The bromine atom at the C5 position serves as a convenient handle for introducing various aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These modifications are crucial for tuning the potency and selectivity of the inhibitors against specific cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Representative Application: Synthesis of a Potent VEGFR-2 Inhibitor

This section details the synthesis of a potent VEGFR-2 inhibitor, (Z)-5-((5-(1-(4-fluorophenyl)-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)prop-2-yn-1-yl 2,4-dimethoxypyrimidine-5-carboxylate (a representative compound based on known VEGFR-2 inhibitor scaffolds), starting from this compound.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of a series of pyrimidine-based VEGFR-2 inhibitors against various cancer cell lines and the VEGFR-2 kinase. The data highlights the potential of this class of compounds in cancer therapy.

Compound ReferenceTargetIC50 (nM)Cell LineIC50 (µM)
Pyrimidine Derivative 1VEGFR-221HUVEC-
Pyrimidine Derivative 2VEGFR-233.4HUVEC-
Pyrimidine Derivative 3VEGFR-247.0HUVEC-
Sunitinib (Reference)VEGFR-23.4HUVEC-
Pazopanib (Reference)VEGFR-230A54921.18
Pazopanib (Reference)VEGFR-230HepG236.66

Note: The IC50 values are representative for this class of compounds and are compiled from various sources for illustrative purposes.[1][2]

Experimental Protocols

Synthesis of (2,4-dimethoxypyrimidin-5-yl)methanol (Intermediate 1)

This protocol describes the conversion of this compound to the corresponding alcohol via a Grignard reaction.

Materials:

  • This compound

  • Magnesium turnings

  • Dry tetrahydrofuran (THF)

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Activate magnesium turnings (1.2 eq) in a flame-dried, three-necked flask under an inert atmosphere.

  • Add a solution of this compound (1.0 eq) in dry THF dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard formation.

  • After the formation of the Grignard reagent is complete (as monitored by TLC), the reaction mixture is cooled to 0 °C.

  • Dry paraformaldehyde (1.5 eq) is added portion-wise to the cooled Grignard solution.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford (2,4-dimethoxypyrimidin-5-yl)methanol as a white solid.

Synthesis of 5-(chloromethyl)-2,4-dimethoxypyrimidine (Intermediate 2)

This protocol details the chlorination of the synthesized alcohol.

Materials:

  • (2,4-dimethoxypyrimidin-5-yl)methanol (Intermediate 1)

  • Thionyl chloride

  • Dry dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (2,4-dimethoxypyrimidin-5-yl)methanol (1.0 eq) in dry DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise to the cooled solution.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The reaction is carefully quenched by the addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-(chloromethyl)-2,4-dimethoxypyrimidine, which is used in the next step without further purification.

Sonogashira Coupling for the Synthesis of a VEGFR-2 Inhibitor Precursor (Intermediate 3)

This protocol describes a Sonogashira coupling reaction to link the pyrimidine moiety with a terminal alkyne.

Materials:

  • 5-(chloromethyl)-2,4-dimethoxypyrimidine (Intermediate 2)

  • (Z)-5-((5-(1-(4-fluorophenyl)-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)prop-2-yn-1-ol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dry N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of (Z)-5-((5-(1-(4-fluorophenyl)-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrol-3-yl)prop-2-yn-1-ol (1.0 eq) in dry DMF, add triethylamine (2.5 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the mixture.

  • A solution of 5-(chloromethyl)-2,4-dimethoxypyrimidine (1.2 eq) in dry DMF is added dropwise to the reaction mixture.

  • The reaction is heated to 60 °C and stirred for 12 hours under an inert atmosphere.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the final compound.

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow

Synthesis_Workflow Start This compound Grignard Grignard Reaction (Mg, THF, Paraformaldehyde) Start->Grignard Intermediate1 Intermediate 1 ((2,4-dimethoxypyrimidin-5-yl)methanol) Grignard->Intermediate1 Purification1 Column Chromatography Intermediate1->Purification1 Chlorination Chlorination (SOCl₂, DCM) Intermediate2 Intermediate 2 (5-(chloromethyl)-2,4-dimethoxypyrimidine) Chlorination->Intermediate2 Coupling Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF) Intermediate2->Coupling FinalProduct Final Product (VEGFR-2 Inhibitor) Coupling->FinalProduct Purification2 Column Chromatography FinalProduct->Purification2 Purification1->Chlorination

Caption: Synthetic workflow for a VEGFR-2 inhibitor.

References

Application Notes & Protocols: Strategic Amination of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking a Privileged Scaffold

5-Bromo-2,4-dimethoxypyrimidine is a versatile and highly valued heterocyclic building block in contemporary drug discovery and agrochemical development.[1][2] Its structure, featuring a reactive bromine atom and two methoxy groups, allows for precise and differential functionalization. The introduction of a nitrogen-based substituent at the C5 position via amination is a critical transformation, providing access to 5-aminopyrimidine derivatives that are core motifs in a multitude of bioactive molecules.[3]

This guide provides an in-depth analysis and detailed protocols for the two primary strategies employed for this C-N bond formation: the robust, palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). We will dissect the mechanistic underpinnings of each approach, providing the causal logic behind experimental choices to empower researchers to not only execute these procedures but also to troubleshoot and adapt them for novel applications.

Part 1: Mechanistic Strategy and Rationale

The choice between a palladium-catalyzed approach and a direct SNAr reaction is a critical decision dictated by the nature of the amine, the desired reaction conditions, and functional group tolerance.

A. The Palladium-Catalyzed Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a broad substrate scope and generally milder conditions than many classical methods.[4] The reaction proceeds via a catalytic cycle driven by a palladium complex.

Core Principle: The catalytic cycle involves the sequential steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][5]

  • Oxidative Addition: A low-valent Pd(0) complex, stabilized by phosphine ligands, inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.

  • Reductive Elimination: This final, bond-forming step yields the desired 5-amino-2,4-dimethoxypyrimidine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][6]

The success of this reaction is critically dependent on the synergistic interplay of the palladium precatalyst, the phosphine ligand, the base, and the solvent. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, SPhos, BrettPhos) are often essential for promoting the reductive elimination step and preventing catalyst decomposition, especially with challenging heteroaryl halides.[7][8][9]

G pd0 Pd(0)L₂ substrate Ar-Br (Pyrimidine) pd2_aryl Ar-Pd(II)L₂(Br) pd2_amine [Ar-Pd(II)L₂(Amine)]⁺Br⁻ pd2_aryl->pd2_amine Amine Coordination pd2_amido Ar-Pd(II)L₂(Amido) pd2_amine->pd2_amido Deprotonation (Base) product Ar-Amine pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration substrate->pd2_aryl Oxidative Addition amine Amine (R₂NH) base Base

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

B. The Metal-Free Pathway: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, metal-free method for forming C-N bonds on electron-deficient aromatic systems.

Core Principle: The reaction proceeds through a two-step addition-elimination mechanism.[10]

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10][11] The electron-withdrawing character of the two ring nitrogens in the pyrimidine core is essential for stabilizing this intermediate.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group, yielding the final aminated product.

While mechanistically simpler, SNAr reactions often require more forcing conditions (higher temperatures) or highly activated substrates.[12][13] The electron-donating nature of the two methoxy groups on the substrate can slightly decrease the ring's electrophilicity, making this pathway more challenging compared to pyrimidines bearing electron-withdrawing groups.[9] Nevertheless, for strongly nucleophilic amines, it remains a viable and cost-effective strategy.

Part 2: Validated Experimental Protocols

General Considerations & Safety:

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic, and strong bases like NaOt-Bu are corrosive. Solvents like toluene and dioxane are flammable.

  • Inert Atmosphere: The Buchwald-Hartwig amination is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[3][14]

  • Reagent Quality: Use anhydrous, degassed solvents for palladium-catalyzed reactions to ensure catalyst longevity and reproducibility.[3] Reagents should be of high purity.

Protocol 1: Buchwald-Hartwig Amination of this compound

This protocol provides a robust starting point for coupling a wide range of primary and secondary amines. Optimization of ligand, base, and temperature may be required for specific substrates.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd Precatalyst & Ligand to Schlenk Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Pyrimidine, Amine, & Base B->C D 4. Add Anhydrous, Degassed Solvent C->D E 5. Heat to 80-110 °C with Stirring D->E F 6. Monitor by TLC or LC-MS E->F G 7. Cool & Quench with Water F->G H 8. Extract with Organic Solvent G->H I 9. Wash, Dry, & Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: General Workflow for Buchwald-Hartwig Amination.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 8 mol%).[3][7]

  • Inerting: Seal the flask with a septum and evacuate and backfill with argon three times to ensure a completely inert atmosphere.[3]

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., K₃PO₄, 1.4 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).[7]

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-amino-2,4-dimethoxypyrimidine product.

Data Presentation: Recommended Buchwald-Hartwig Reaction Parameters

ComponentRecommended Reagents/ConditionsRationale & Notes
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, air-stable sources of Pd(0) or Pd(II) that are reduced in situ.[7][15]
Ligand Xantphos, SPhos, tBuBrettPhosBulky, electron-rich phosphines are crucial for promoting C-N reductive elimination from the heteroaromatic ring.[3][8][9]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃The choice is substrate-dependent. K₃PO₄ is a milder, versatile base suitable for many functionalized amines.[7][9] NaOt-Bu is stronger and often used for less reactive amines.[13]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents that are stable at high temperatures. Must be degassed.
Temperature 80 - 110 °CSufficient to promote the reaction without causing significant thermal degradation of reagents or catalyst.[7][14]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is best suited for strongly nucleophilic primary or secondary amines (e.g., morpholine, piperidine, alkylamines).

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as DMF or NMP.[13]

  • Reagent Addition: Add the amine (1.5-2.0 equiv) and a base such as potassium carbonate (K₂CO₃, 2.0 equiv).[13] If the amine is a liquid and inexpensive, it can sometimes be used as both the nucleophile and the solvent.

  • Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. SNAr reactions can be slower and may require prolonged heating (12-48 hours).

  • Work-up: After completion, cool the reaction to room temperature and pour it into a beaker of cold water. This will often precipitate the product and dissolve inorganic salts.

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash with water. If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) multiple times.

  • Washing and Drying: Combine the organic layers (if extraction was performed), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

Part 3: Troubleshooting & Field-Proven Insights

  • Low Yield in Buchwald-Hartwig:

    • Insight: The issue often lies with catalyst activity. Ensure the use of truly anhydrous and oxygen-free conditions. The choice of ligand is paramount; if one ligand gives a low yield, screen another from a different class (e.g., switch from a bidentate ligand like Xantphos to a bulky monophosphine ligand like tBuBrettPhos).[8][16]

    • Action: Re-run the reaction using freshly distilled/dried solvent. Consider using a more robust precatalyst. Screen a different ligand and/or base combination.

  • No Reaction in SNAr:

    • Insight: The amine may not be nucleophilic enough to attack the pyrimidine ring under the conditions used, especially given the slight deactivating effect of the methoxy groups.[9]

    • Action: Increase the reaction temperature. Switch to a more polar aprotic solvent with a higher boiling point (e.g., from DMF to NMP or DMSO). If the reaction still fails, the amine is likely not suitable for SNAr, and the Buchwald-Hartwig approach should be employed.

  • Dehalogenation Side Product:

    • Insight: In palladium-catalyzed reactions, the replacement of bromine with hydrogen can sometimes occur. This is often promoted by trace amounts of water or an inappropriate choice of ligand/base.

    • Action: Re-verify the dryness of all reagents and solvents. Lowering the reaction temperature slightly may disfavor this side reaction.

References

Application Notes and Protocols for the Strategic Functionalization of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Bromo-2,4-dimethoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic functionalization allows for the synthesis of a diverse array of substituted pyrimidines, which are core scaffolds in numerous biologically active compounds, including kinase inhibitors and antiviral agents.[1] This guide provides a comprehensive overview of the reaction conditions for the selective functionalization of the C5-position of this compound. We will delve into the mechanistic rationale behind key palladium-catalyzed cross-coupling reactions and metal-halogen exchange, offering detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, as well as for lithiation and Grignard reagent formation.

Introduction: The Versatility of the 5-Bromopyrimidine Scaffold

The pyrimidine nucleus is a privileged structure in drug discovery. The introduction of substituents at the 5-position can profoundly influence the pharmacological properties of these molecules. This compound offers a key advantage: the C5-bromo substituent serves as a versatile handle for a multitude of chemical transformations. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond, making it an excellent substrate for various cross-coupling reactions.[2] This guide will focus on the practical aspects of these transformations, providing researchers with the necessary tools to confidently incorporate this valuable building block into their synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For this compound, these reactions are expected to proceed selectively at the more reactive C5-bromo position. The general order of reactivity for aryl halides in these reactions is I > Br > Cl, ensuring high chemoselectivity.[3]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organic halide and an organoboron compound.[2] This reaction is of paramount importance for the synthesis of biaryl and heteroaryl structures.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands can be used for challenging substrates.

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

ComponentReagent/ConditionMolar Equivalents/ParameterPurpose
Substrate This compound1.0Aryl halide source
Coupling Partner Arylboronic acid1.2 - 1.5Source of the new C-C bond
Catalyst Pd(PPh₃)₄2-5 mol%Facilitates the catalytic cycle
Base K₂CO₃ or K₃PO₄2.0 - 3.0Activates the boronic acid
Solvent 1,4-Dioxane/H₂O (4:1)-Dissolves reactants
Temperature 80-100 °C-Provides activation energy
Atmosphere Inert (Argon or Nitrogen)-Prevents catalyst degradation

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Under a positive flow of argon, add Pd(PPh₃)₄ (5 mol%).

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow sub Substrate (this compound) reagents sub->reagents boronic Arylboronic Acid boronic->reagents base Base (K3PO4) base->reagents catalyst Pd(PPh3)4 catalyst->reagents solvent Solvent (Dioxane/H2O) solvent->reagents reaction Reaction Mixture reagents->reaction Heat (90°C) Inert Atmosphere workup Aqueous Workup reaction->workup Cool, Dilute, Extract purification Column Chromatography workup->purification Dry & Concentrate product 5-Aryl-2,4-dimethoxypyrimidine purification->product Isolate

Caption: General workflow for Buchwald-Hartwig amination.

Metal-Halogen Exchange: Generating Nucleophilic Pyrimidines

Metal-halogen exchange provides a powerful alternative for functionalizing this compound by transforming the electrophilic C-Br bond into a nucleophilic C-metal bond. This allows for subsequent reactions with a wide range of electrophiles.

Lithiation (Lithium-Halogen Exchange)

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures results in a rapid lithium-halogen exchange to form the corresponding 5-lithiated pyrimidine. [4]This highly reactive intermediate can then be quenched with various electrophiles.

Causality Behind Experimental Choices:

  • Reagent: n-BuLi or t-BuLi are commonly used for lithium-halogen exchange.

  • Temperature: Cryogenic temperatures (-78 °C) are crucial to prevent side reactions, such as nucleophilic attack on the pyrimidine ring by the organolithium reagent.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are required to solvate the organolithium species.

Experimental Protocol: Lithiation and Quenching with an Electrophile (e.g., DMF)

  • Dissolve this compound (1.0 equiv.) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.1 equiv.) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the electrophile (e.g., anhydrous DMF, 1.5 equiv.) dropwise.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be achieved by reacting it with magnesium metal. However, initiation of Grignard reagent formation with aryl bromides can sometimes be challenging. The use of activators like iodine or 1,2-dibromoethane may be necessary. [5]An alternative is a halogen-magnesium exchange reaction using a commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). [6] Experimental Protocol: Halogen-Magnesium Exchange

  • To a solution of this compound (1.0 equiv.) in anhydrous THF at 0 °C under argon, add i-PrMgCl (1.1 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • The resulting Grignard reagent can then be used in subsequent reactions with electrophiles.

Safety Considerations

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care.

  • Organolithium Reagents: n-BuLi and t-BuLi are pyrophoric and react violently with water. They must be handled under a strict inert atmosphere using appropriate syringe techniques.

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive.

  • Solvents: Anhydrous solvents are often flammable. All reactions should be conducted in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE).

Conclusion

This compound is a highly valuable and versatile building block. The selective functionalization of its C5-position can be readily achieved through a variety of robust and well-established synthetic methods. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable pathways to C-C and C-N coupled products. Additionally, metal-halogen exchange reactions open up avenues for the introduction of a wide range of functional groups via nucleophilic intermediates. The protocols and guidelines presented in this document are intended to empower researchers to effectively utilize this important scaffold in their synthetic endeavors, accelerating the discovery of novel molecules in drug development and materials science.

References

Application Notes and Protocols for the Development of Novel Herbicides Utilizing 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Herbicide Discovery

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel herbicidal compounds with diverse modes of action. The pyrimidine scaffold has emerged as a privileged structure in agrochemical research, forming the core of numerous commercial herbicides. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity, selectivity, and environmental fate. Among the various pyrimidine-based building blocks, 5-Bromo-2,4-dimethoxypyrimidine stands out as a pivotal intermediate, particularly in the synthesis of the highly potent sulfonylurea class of herbicides.

These application notes provide a comprehensive guide for researchers, chemists, and plant scientists on the strategic use of this compound in the discovery and development of next-generation herbicides. We will delve into the synthetic pathways, mechanism of action, and bio-evaluation protocols, offering both theoretical insights and practical, step-by-step methodologies.

Section 1: The Synthetic Roadmap: From Intermediate to Active Ingredient

The journey from this compound to a potent herbicide involves a series of well-defined synthetic transformations. The primary objective is the synthesis of sulfonylurea herbicides such as Nicosulfuron, Bensulfuron-methyl, and Pyrazosulfuron-ethyl. A critical step in this process is the conversion of this compound to the key intermediate, 2-amino-4,6-dimethoxypyrimidine.

Synthesis of the Key Intermediate: 2-Amino-4,6-dimethoxypyrimidine

While various methods exist for the synthesis of 2-amino-4,6-dimethoxypyrimidine, a common industrial approach involves a multi-step process starting from materials like guanidine nitrate and diethyl malonate. For the purpose of these notes, we will focus on a conceptual pathway involving the amination of a pyrimidine ring, a fundamental reaction in heterocyclic chemistry. The bromo-substituent at the 5-position can be strategically retained or removed depending on the desired final product, while the methoxy groups at the 2- and 4-positions can be susceptible to nucleophilic substitution. A common route involves the displacement of a suitable leaving group at the 2-position with an amino group.

Protocol 1: General Synthesis of 2-Amino-4,6-dimethoxypyrimidine from a Dihalo-precursor (Illustrative)

This protocol illustrates the general principles of pyrimidine amination. Direct amination of this compound is challenging; typically, a more reactive leaving group at the 2-position is employed.

  • Reaction Setup: In a sealed pressure vessel, suspend 2,4-dichloro-5-bromopyrimidine (1.0 eq) in a solution of aqueous ammonia (excess).

  • Reaction Conditions: Heat the mixture to 120-150°C and maintain pressure for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction vessel to room temperature. Neutralize the excess ammonia with a suitable acid (e.g., HCl). The product, 2-amino-4-chloro-5-bromopyrimidine, may precipitate and can be collected by filtration.

  • Methoxylation: The resulting 2-amino-4-chloro-5-bromopyrimidine can then be reacted with sodium methoxide in methanol at reflux to substitute the remaining chlorine atom with a methoxy group, yielding 2-amino-5-bromo-4-methoxypyrimidine. A subsequent reaction under similar conditions can replace the bromo group if desired, or further functionalization can be explored.

Synthesis of Sulfonylurea Herbicides

With 2-amino-4,6-dimethoxypyrimidine in hand, the final step is the coupling with a substituted sulfonyl isocyanate to form the characteristic sulfonylurea bridge.

Protocol 2: General Synthesis of a Sulfonylurea Herbicide (e.g., Nicosulfuron)

  • Formation of the Sulfonyl Isocyanate: In a round-bottom flask, dissolve 2-(chlorosulfonyl)-N,N-dimethylnicotinamide (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene). Add triphosgene (0.4 eq) and a catalytic amount of a suitable base (e.g., triethylamine)[1]. Heat the mixture to reflux and monitor the formation of the isocyanate by IR spectroscopy (characteristic peak around 2250-2275 cm⁻¹).

  • Coupling Reaction: In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile. Cool the solution in an ice bath. Slowly add the freshly prepared sulfonyl isocyanate solution from the previous step to the cooled pyrimidine solution.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC. Upon completion, the product may precipitate. The solid can be collected by filtration, washed with cold acetonitrile, and dried under vacuum to yield Nicosulfuron[1][2].

Synthesis_Workflow A This compound B Key Intermediate (e.g., 2-Amino-4,6- dimethoxypyrimidine) A->B Amination/ Functionalization D Sulfonylurea Herbicide (e.g., Nicosulfuron) B->D Coupling Reaction C Substituted Sulfonyl Isocyanate C->D

Caption: Synthetic workflow from the starting pyrimidine to the final herbicide.

Section 2: Mechanism of Action: Targeting the Building Blocks of Life

The herbicidal activity of sulfonylureas stems from their ability to inhibit a crucial enzyme in the plant's metabolic pathways: Acetolactate Synthase (ALS) , also known as acetohydroxyacid synthase (AHAS)[3][4][5].

The Role of Acetolactate Synthase (ALS)

ALS is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine[5][6]. These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. Animals, including humans, lack the ALS enzyme and obtain these essential amino acids from their diet, which is a key reason for the low mammalian toxicity of sulfonylurea herbicides[7].

Inhibition of ALS by Sulfonylureas

Sulfonylurea herbicides are potent, non-competitive inhibitors of ALS[5]. They bind to a regulatory site on the enzyme, distinct from the active site, causing a conformational change that prevents the substrate from binding and catalysis from occurring[3]. This blockage of BCAA synthesis leads to a rapid cessation of cell division in the plant's meristematic tissues (areas of active growth, such as shoot and root tips). The plant essentially starves for these essential building blocks, leading to growth inhibition, chlorosis (yellowing), necrosis (tissue death), and ultimately, the death of the susceptible weed.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Substrate BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Catalysis Protein Protein Synthesis & Plant Growth BCAA->Protein Herbicide Sulfonylurea Herbicide Herbicide->ALS Inhibition

Caption: Mechanism of action of sulfonylurea herbicides via ALS inhibition.

Section 3: Efficacy Evaluation: From the Lab to the Greenhouse

Rigorous and standardized bioassays are crucial for determining the herbicidal efficacy of newly synthesized compounds. These assays can range from in vitro enzyme inhibition studies to whole-plant greenhouse trials.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the ALS enzyme.

Protocol 3: In Vitro ALS Inhibition Assay

  • Enzyme Extraction:

    • Harvest young, actively growing tissue from a susceptible plant species (e.g., soybean seedlings).

    • Homogenize the tissue in an ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.

    • The supernatant containing the crude ALS enzyme is carefully collected.

  • Assay Reaction:

    • In a 96-well microplate, combine the enzyme extract, reaction buffer (containing pyruvate as the substrate), and various concentrations of the test herbicide (dissolved in a suitable solvent like DMSO).

    • Include positive controls (known ALS inhibitors like chlorsulfuron) and negative controls (no herbicide).

    • Incubate the plate at 37°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding sulfuric acid. This also initiates the decarboxylation of the product, acetolactate, to acetoin.

    • Add creatine and α-naphthol to develop a colored complex with acetoin.

    • Measure the absorbance at 525 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value (the concentration required for 50% inhibition).

Whole-Plant Greenhouse Bioassay

This assay evaluates the herbicidal effect on intact plants under controlled environmental conditions.

Protocol 4: Greenhouse Bioassay for Herbicidal Activity

  • Plant Material: Grow susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed, Setaria faberi - giant foxtail) and a tolerant crop species (e.g., corn, wheat) in pots containing a standardized soil mix.

  • Herbicide Application: When the plants reach the 2-4 true leaf stage, apply the test herbicide at a range of concentrations (e.g., from 1 g/ha to 200 g/ha). The herbicide should be formulated in a suitable carrier with an adjuvant to ensure proper uptake. Include an untreated control.

  • Growth Conditions: Maintain the treated plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the plants for signs of injury (stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (plant death).

  • Quantitative Measurement: At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weights.

  • Data Analysis: Calculate the GR₅₀ value (the herbicide dose required to cause a 50% reduction in plant growth) for each species.

HerbicideApplication Rate (g a.i./ha)Weed SpeciesWeed Control Efficiency (%)Reference
Nicosulfuron 42Mixed weed flora in maize>90%[8]
Bensulfuron-methyl In combinationWeeds in transplanted rice~79%[1][9]
Pyrazosulfuron-ethyl 20Mixed weeds in transplanted rice~83%[9][10]

Section 4: Analytical Characterization: Ensuring Purity and Quantifying Residues

Accurate analytical methods are essential for confirming the structure and purity of synthesized herbicides and for studying their environmental fate. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of sulfonylurea herbicides.

Protocol 5: HPLC Analysis of Nicosulfuron

  • Instrumentation:

    • HPLC system equipped with a UV or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with phosphoric or formic acid) is typically used in an isocratic or gradient elution mode. A common mobile phase is acetonitrile:water (pH adjusted to 2.5-3.0) in a 30:70 (v/v) ratio[11][12].

  • Detection: The UV detector is typically set at a wavelength where the analyte has maximum absorbance, for Nicosulfuron, this is around 240-245 nm[11][12].

  • Sample Preparation:

    • For Purity Analysis: Dissolve a known amount of the synthesized compound in the mobile phase or a suitable solvent like acetonitrile.

    • For Soil Residue Analysis: Extract a known weight of soil with a suitable solvent mixture (e.g., phosphate buffer/methanol). The extract is then cleaned up using Solid-Phase Extraction (SPE) with a C18 cartridge before injection into the HPLC[11].

  • Quantification: Create a calibration curve using standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Analytical_Workflow A Soil/Plant Sample B Extraction (Solvent) A->B C Clean-up (Solid-Phase Extraction) B->C D HPLC Analysis (C18 column, UV detection) C->D E Quantification (Calibration Curve) D->E

Caption: General workflow for the analysis of herbicide residues in environmental samples.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel herbicides, particularly within the sulfonylurea class. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new herbicidal candidates. By understanding the synthetic pathways, the molecular mechanism of action, and the methods for efficacy and analytical evaluation, scientists can contribute to the development of more effective and sustainable solutions for global weed management challenges. Future research may focus on modifying the pyrimidine scaffold to overcome existing resistance mechanisms and to develop herbicides with even more favorable environmental profiles.

References

Sample preparation for NMR analysis of 5-Bromo-2,4-dimethoxypyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An essential prerequisite for acquiring high-quality, reproducible Nuclear Magnetic Resonance (NMR) spectra is the meticulous preparation of the analytical sample. For derivatives of 5-Bromo-2,4-dimethoxypyrimidine, a class of compounds significant in medicinal chemistry and drug development, proper sample preparation ensures accurate structural elucidation and quantitative analysis. This application note provides a detailed, step-by-step protocol for the preparation of these samples for NMR analysis, aimed at researchers, scientists, and professionals in drug development.

The protocol outlines critical factors including the choice of deuterated solvents, optimal sample concentration, and the use of internal standards. Adherence to these guidelines helps to mitigate common issues such as poor spectral resolution, signal broadening, and the presence of interfering impurity peaks, thereby leading to reliable and interpretable NMR data.

Experimental Protocols: A Step-by-Step Guide

This section details the methodology for preparing this compound derivatives for NMR analysis. The protocol is designed to be straightforward and reproducible.

1. Materials and Equipment

  • Sample: Purified this compound derivative.

  • NMR Tubes: High-quality, clean, and unscratched 5 mm NMR tubes.[1][2]

  • Deuterated Solvents: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used, selected based on sample solubility.[3][4][5][6][7]

  • Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent.

  • Glassware: Small glass vial for initial dissolution.[8]

  • Transfer Tools: Glass Pasteur pipette.

  • Filtration: A small plug of cotton or glass wool to filter out particulates.[9][10]

  • Equipment: Analytical balance, vortex mixer, and sonicator (optional).

2. Sample Preparation Protocol

Step 1: Weighing the Sample Accurately weigh the required amount of the purified this compound derivative. The necessary quantity depends on the type of NMR experiment being performed (see Table 1 for details).[11][12] For small molecules (MW < 500 Da), a standard range of 1-5 mg is typical for ¹H NMR.[11]

Step 2: Dissolution Transfer the weighed sample into a clean, dry glass vial.[8] Add the appropriate deuterated solvent, initially using a volume less than the final required amount (e.g., 0.5 mL).[10] Vigorously mix the contents using a vortex mixer to ensure complete dissolution. If necessary, gentle sonication can be used to aid dissolution. The resulting solution must be clear and homogeneous, free of any visible particles.[3][10]

Step 3: Filtration and Transfer To prevent spectral line broadening caused by suspended impurities, the sample solution must be filtered.[10] Place a small, tight plug of cotton or glass wool into a Pasteur pipette.[9] Transfer the sample solution from the vial through this filter directly into a 5 mm NMR tube.[10] This step effectively removes dust and other particulate matter.

Step 4: Volume Adjustment Add more deuterated solvent to the NMR tube to reach the final recommended volume, which is typically between 0.6 mL and 0.7 mL.[3][8][12] Insufficient sample volume can lead to difficulties in shimming the spectrometer, resulting in poor resolution and distorted line shapes.[1]

Step 5: Final Mixing and Labeling Securely cap the NMR tube and invert it several times to ensure the solution is thoroughly mixed and homogeneous. Label the NMR tube clearly with the sample information using a permanent marker or a suitable label.[1][9]

Data Presentation: Quantitative Guidelines

The following table summarizes the key quantitative parameters for preparing NMR samples of this compound derivatives.

Parameter¹H NMR¹³C NMR & 2D NMRNotes
Sample Mass 1-10 mg[3][11]5-30 mg[3][11]Higher concentrations are needed for less sensitive nuclei like ¹³C.[11]
Concentration ~3-25 mM~10-100 mMHigh concentrations can cause peak broadening, especially in ¹H NMR.[1][12][13]
Solvent Volume 0.6 - 0.7 mL[3][12]0.6 - 0.7 mL[3][12]A consistent volume is crucial for proper shimming and reproducibility.[1]
NMR Tube Size 5 mm (standard)[2][3]5 mm (standard)[2][3]Shigemi or 3mm tubes may be used for samples with limited quantity or high salt.[1]

Experimental Workflow Visualization

The logical flow of the sample preparation protocol is illustrated in the diagram below.

NMR_Sample_Preparation_Workflow cluster_main NMR Sample Preparation Protocol start Start weigh 1. Weigh Sample (See Table 1 for mass) start->weigh dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) weigh->dissolve filter 3. Filter Solution (Use cotton/glass wool plug) dissolve->filter transfer 4. Transfer to NMR Tube (5 mm high-quality tube) filter->transfer adjust 5. Adjust Volume (to 0.6-0.7 mL) transfer->adjust mix 6. Cap and Mix Thoroughly adjust->mix analyze Sample Ready for NMR Analysis mix->analyze end_node End analyze->end_node

Caption: Workflow for NMR Sample Preparation.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions with 5-bromo-2,4-dimethoxypyrimidine. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Problems and Solutions

The Suzuki coupling of this compound, while a powerful transformation, can present several challenges. The electron-rich nature of the dimethoxypyrimidine ring and the potential for side reactions necessitate careful optimization of reaction conditions. This section provides a systematic approach to identifying and resolving common issues.

Problem Observed Potential Causes Recommended Solutions & Rationale
Low to No Conversion 1. Inefficient Oxidative Addition: The C-Br bond on the electron-rich pyrimidine may be less reactive towards Pd(0) insertion.[1] 2. Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[2][3][4] 3. Inactive Catalyst: The Pd(0) active species may not be efficiently generated from the precatalyst, or it may have decomposed.[2][5]1. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2][6] These ligands stabilize the Pd(0) center, promote oxidative addition to the electron-rich pyrimidine, and prevent catalyst deactivation. 2. Catalyst Choice: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a robust precatalyst system (e.g., Pd₂(dba)₃ with a suitable ligand) to ensure a sufficient concentration of the active catalyst.[3][6] 3. Temperature Optimization: Gradually increase the reaction temperature, as higher temperatures can facilitate oxidative addition. Microwave heating can also be beneficial for accelerating the reaction.[3][6][7]
Significant Debromination of Starting Material 1. Hydrodehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain palladium species and reaction conditions.[8]1. Ligand and Catalyst Choice: Use catalyst systems that favor the cross-coupling pathway over hydrodehalogenation. Molecularly-defined palladium–phosphine sites are reported to be more selective for Suzuki coupling, while palladium nanoparticles can promote hydrodehalogenation.[8] 2. Solvent and Base Selection: Ensure the solvent and base are of high purity and thoroughly degassed to minimize sources of active hydrogen.
Protodeboronation of the Boronic Acid 1. Boronic Acid Instability: Boronic acids can be susceptible to protonolysis (replacement of the boronic acid group with a hydrogen atom), especially under basic conditions.[4][9][10]1. Use of Boronate Esters: Consider using more stable boronic acid derivatives like pinacol esters (BPin).[11] 2. Choice of Base: Use a milder base such as K₂CO₃ or KF, which can be less aggressive towards the boronic acid.[12][13] 3. Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the boronic acid to the reaction conditions.
Homocoupling of the Boronic Acid 1. Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of boronic acids.[5]1. Rigorous Degassing: Thoroughly degas all solvents and reagents before use.[14] 2. Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[3][14]
Formation of Impurities/Side Products 1. Side Reactions of the Pyrimidine Ring: The methoxy groups may be susceptible to cleavage under harsh conditions. 2. Reaction with Solvent: Some solvents, like DMF, can participate in side reactions at high temperatures.1. Temperature Control: Avoid excessively high temperatures.[3] 2. Solvent Selection: Choose a relatively inert solvent system, such as 1,4-dioxane/water or toluene/water.[6][15]

II. Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound so sluggish compared to other aryl bromides?

A1: The slow reaction rate is likely due to the electronic properties of the this compound substrate. The two methoxy groups are electron-donating, which increases the electron density of the pyrimidine ring. This makes the C-Br bond less electrophilic and therefore less susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] To overcome this, you need to employ more reactive catalyst systems, typically involving bulky and electron-rich phosphine ligands, and you may need to use higher reaction temperatures.[1][2]

Q2: I am observing a significant amount of the debrominated starting material, 2,4-dimethoxypyrimidine, in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of 2,4-dimethoxypyrimidine is a result of a side reaction called hydrodehalogenation.[8] In this process, the palladium catalyst, after oxidative addition to the C-Br bond, abstracts a hydride species from the reaction medium (which could be from the solvent, base, or impurities) and then reductively eliminates the debrominated product. To minimize this, ensure you are using a catalyst system that is highly selective for the cross-coupling pathway. It has been shown that well-defined molecular palladium-phosphine complexes tend to favor Suzuki coupling, whereas the formation of palladium nanoparticles can lead to increased hydrodehalogenation.[8] Using a higher ratio of phosphine ligand to palladium can help maintain the molecular nature of the catalyst.

Q3: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A3: There is no single "best" combination as the optimal choice can depend on the specific boronic acid partner. However, for challenging electron-rich substrates like this compound, catalyst systems based on bulky, electron-rich biarylphosphine ligands are generally a good starting point.[6] Commonly successful ligands include SPhos, XPhos, and RuPhos. These can be used in conjunction with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[3] For initial screening, a combination of Pd(OAc)₂ with SPhos is often a robust choice.

Q4: How do I choose the right base and solvent for this reaction?

A4: The choice of base and solvent is critical for a successful Suzuki coupling.

  • Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from boron to palladium. For this substrate, moderately strong inorganic bases are typically effective. K₃PO₄ and Cs₂CO₃ are often good choices as they are strong enough to promote transmetalation without causing significant decomposition of the starting materials or products.[3][10] Weaker bases like K₂CO₃ can also be effective and may be preferred if protodeboronation of the boronic acid is a concern.[16]

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[15] Popular choices include 1,4-dioxane/water, toluene/water, and THF/water.[6][15] The ratio of organic solvent to water should be optimized, but a starting point of 4:1 to 10:1 is common.[14] It is imperative that the solvents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[5]

Q5: My boronic acid seems to be decomposing during the reaction. What can I do?

A5: Boronic acid decomposition, primarily through protodeboronation, is a common issue in Suzuki couplings.[9] This is the cleavage of the C-B bond, replacing it with a C-H bond. To mitigate this, you can:

  • Use a Boronate Ester: Boronate esters, such as pinacol esters (BPin), are generally more stable than their corresponding boronic acids and are less prone to decomposition.[11]

  • Use a Milder Base: Harsher bases can accelerate protodeboronation. Switching to a milder base like KF or K₂CO₃ may help.[12][13]

  • Control Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the exposure of the boronic acid to conditions that promote its decomposition.

  • Use an Excess of the Boron Reagent: Using a slight excess (1.2-1.5 equivalents) of the boronic acid or ester can help to compensate for some decomposition and drive the reaction to completion.[14]

III. Experimental Protocols & Methodologies

Recommended General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be required for different coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and K₃PO₄.

  • Add the palladium precatalyst (Pd(OAc)₂) and the phosphine ligand (SPhos).[3]

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.[6][14]

  • Add the degassed 1,4-dioxane and degassed water via syringe (typically in a 4:1 v/v ratio).[3] The final concentration of the limiting reagent should be around 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[14]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Suzuki Catalytic Cycle and Potential Pitfalls

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br deactivation Catalyst Deactivation (Coordination to N) pd0->deactivation pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ / Base debromination Debromination (Side Product) pd_complex->debromination [H] source trans_complex Ar-Pd(II)L₂(Ar') transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki coupling and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System: - Bulky, electron-rich ligand (SPhos, XPhos)? - Active Pd source? start->check_catalyst check_conditions Check Reaction Conditions: - Temperature too low? - Base appropriate (K₃PO₄, Cs₂CO₃)? start->check_conditions check_reagents Check Reagents: - Boronic acid or ester stable? - Solvents properly degassed? start->check_reagents solution_ligand Switch to a more robust ligand system. check_catalyst->solution_ligand solution_temp Increase temperature / Use microwave. check_conditions->solution_temp solution_base Screen different bases. check_conditions->solution_base solution_boron Use boronate ester instead of acid. check_reagents->solution_boron solution_degas Ensure rigorous degassing and inert atmosphere. check_reagents->solution_degas

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

IV. References

  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters. Benchchem. Available at: --INVALID-LINK--

  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine. Benchchem. Available at: --INVALID-LINK--

  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem. Available at: --INVALID-LINK--

  • Protodeboronation. Wikipedia. Available at: --INVALID-LINK--

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: --INVALID-LINK--

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: --INVALID-LINK--

  • Screening of different bases for Suzuki coupling. ResearchGate. Available at: --INVALID-LINK--

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: --INVALID-LINK--

  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. Benchchem. Available at: --INVALID-LINK--

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Available at: --INVALID-LINK--

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters - ACS Publications. Available at: --INVALID-LINK--

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: --INVALID-LINK--

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: --INVALID-LINK--

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: --INVALID-LINK--

  • Aryl-Aryl cross coupling & Aromatic heterocyclic coupling| Suzuki coupling. YouTube. Available at: --INVALID-LINK--

  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Bromo-2,4-bis(methylthio)pyrimidine. Benchchem. Available at: --INVALID-LINK--

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • How to approach choosing reaction conditions for Suzuki? r/Chempros - Reddit. Available at: --INVALID-LINK--

  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem. Available at: --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: --INVALID-LINK--

  • Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology (RSC Publishing). Available at: --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: --INVALID-LINK--

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Available at: --INVALID-LINK--

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. Available at: --INVALID-LINK--

  • Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC - NIH. Available at: --INVALID-LINK--

  • Troubleshooting Suzuki coupling with 5-Bromo-8-methoxy-2-methylquinoline. Benchchem. Available at: --INVALID-LINK--

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Available at: --INVALID-LINK--

  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. Available at: --INVALID-LINK--

  • (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: --INVALID-LINK--

References

How to avoid homocoupling in 5-Bromo-2,4-dimethoxypyrimidine reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding homocoupling side reactions when working with 5-bromo-2,4-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound reactions?

A1: Homocoupling is an undesired side reaction where two molecules of the same starting material react with each other. In the case of cross-coupling reactions with this compound, this can result in the formation of a symmetrical 5,5'-bis(2,4-dimethoxypyrimidine). Additionally, homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling) can also occur.[1] This side reaction consumes starting materials, complicates purification, and ultimately lowers the yield of the desired cross-coupled product.

Q2: What are the primary causes of homocoupling?

A2: Several factors can promote homocoupling in palladium-catalyzed cross-coupling reactions:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of organoboron reagents in Suzuki reactions.[2] It can also affect the active palladium catalyst.

  • Catalyst System: The choice of palladium precursor and ligands can influence the propensity for homocoupling. For instance, the in situ reduction of Pd(II) precatalysts can sometimes be associated with homocoupling.

  • High Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive loading can sometimes increase the rate of side reactions, including homocoupling.[1]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the limiting reagent can lead to an increase in byproduct formation.[1]

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions over the desired cross-coupling.

Q3: How can I minimize homocoupling of this compound?

A3: To minimize the formation of the 5,5'-bis(2,4-dimethoxypyrimidine) byproduct, consider the following strategies:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Optimize Catalyst Loading: Start with a moderate catalyst loading (e.g., 1-5 mol%) and adjust as needed. In some cases, reducing the catalyst loading can decrease homocoupling.[1]

  • Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS and stop the reaction as soon as the this compound is consumed.[1]

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: How do the methoxy groups on the pyrimidine ring affect its reactivity and the likelihood of homocoupling?

A4: The two methoxy groups at the 2- and 4-positions are electron-donating groups. This increases the electron density of the pyrimidine ring, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyrimidine. However, this electronic effect is generally not significant enough to prevent cross-coupling reactions. The primary factor for reactivity in palladium-catalyzed couplings remains the carbon-halogen bond strength (C-Br > C-Cl). The influence of the methoxy groups on the propensity for homocoupling is not extensively documented but optimizing the general parameters mentioned above is the most effective approach to minimize this side reaction.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during cross-coupling reactions with this compound, with a focus on minimizing homocoupling.

Issue 1: Significant Formation of Homocoupled Byproduct

If you observe a significant amount of the homocoupled product (either the bipyrimidine or the homocoupled partner), consider the following troubleshooting steps.

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions solution_degas Improve Degassing Protocol (e.g., freeze-pump-thaw) check_oxygen->solution_degas solution_catalyst Lower Catalyst Loading or Switch to Pd(0) Precatalyst check_catalyst->solution_catalyst solution_conditions Lower Temperature and Monitor Reaction Closely check_conditions->solution_conditions

Caption: Troubleshooting workflow for high homocoupling.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Strategy
Oxygen in the reaction mixture Implement more rigorous degassing of solvents and the reaction mixture. Use freeze-pump-thaw cycles for more sensitive reactions. Ensure a continuous positive pressure of an inert gas (argon or nitrogen) is maintained throughout the experiment.
High catalyst loading Reduce the palladium catalyst loading in increments (e.g., from 5 mol% to 2 mol% or 1 mol%). While sufficient catalyst is needed for the reaction to proceed, excess catalyst can sometimes promote side reactions.[1]
Use of Pd(II) precatalysts Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can sometimes lead to homocoupling.
Prolonged reaction time Monitor the reaction progress closely using TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor homocoupling.[1]
High reaction temperature Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate to disfavor side reactions.
Inappropriate ligand For certain cross-coupling reactions, the choice of ligand is crucial. Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.

Experimental Protocols and Data

This section provides detailed experimental protocols for key cross-coupling reactions of this compound. The quantitative data is summarized in tables for easy comparison. Note: Specific experimental data for this compound can be limited. The provided protocols and data are based on established methods for structurally similar bromopyrimidines and should be considered as a starting point for optimization.

Visualizing Cross-Coupling vs. Homocoupling

The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and the competing homocoupling pathway.

Cross_vs_Homo_Coupling cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Catalytic Cycle pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex Catalytic Cycle transmetalation Transmetalation (R-M) pd_complex->transmetalation Catalytic Cycle di_org_pd Ar-Pd(II)L_n-R transmetalation->di_org_pd Catalytic Cycle reductive_elimination Reductive Elimination di_org_pd->reductive_elimination Catalytic Cycle product Ar-R (Product) reductive_elimination->product Catalytic Cycle product->pd0 Catalytic Cycle pd0_homo Pd(0)L_n ox_add_homo1 Oxidative Addition (Ar-Br) pd0_homo->ox_add_homo1 pd_complex_homo1 Ar-Pd(II)L_n-Br ox_add_homo1->pd_complex_homo1 transmetalation_homo Transmetalation (Ar-M or another Ar-Pd-Br) pd_complex_homo1->transmetalation_homo di_aryl_pd Ar-Pd(II)L_n-Ar transmetalation_homo->di_aryl_pd di_aryl_pd->pd0_homo red_elim_homo Reductive Elimination di_aryl_pd->red_elim_homo homo_product Ar-Ar (Homocoupling) red_elim_homo->homo_product

Caption: Generalized catalytic cycle for cross-coupling and the competing homocoupling pathway.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds.

Experimental Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Heat the reaction mixture with vigorous stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyrimidines:

Coupling Partner Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O85-9515+Moderate to Good[4]
Various arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-9515+Moderate to Good[4]
Aryl/heteroaryl boronic acidsPd(PPh₃)₄ (0.5)K₂CO₃ (2.0)1,4-Dioxane/H₂O150 (MW)0.25Good to Excellent[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne.

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

  • Add a degassed solvent such as THF or DMF, followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine to remove the copper catalyst.

  • Dry the organic phase, concentrate it, and purify the residue by column chromatography.[6]

Quantitative Data for Sonogashira Coupling of Bromopyrimidines:

Coupling Partner Catalyst (mol%) Co-catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)DMF804-693[7]
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.0)THFRT12-24~85[7]
Various terminal alkynesPd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃N (1 mL)DMF100372-96[8]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the formation of C-N bonds between this compound and various amines.

Experimental Protocol:

  • In an oven-dried Schlenk flask, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive pressure of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.[9]

Quantitative Data for Buchwald-Hartwig Amination of Bromopyrimidines:

Amine Pd-Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
N-MethylanilinePd₂(dba)₃ (2)Xantphos (8)Cs₂CO₃ (1.4)1,4-Dioxane1001691[9]
MorpholinePd₂(dba)₃ (2)Xantphos (8)K₃PO₄ (1.4)Toluene1002485[9]
AnilinePd(OAc)₂ (2)X-Phos (4)KOt-Bu (1.2)Toluene110 (MW)0.1795[10]
Stille Coupling

The Stille coupling utilizes organostannane reagents for C-C bond formation.

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene or DMF).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove palladium residues.

  • The filtrate is concentrated, and the crude product is purified by column chromatography. To remove tin byproducts, an aqueous KF wash can be employed during workup.[1][11]

Quantitative Data for Stille Coupling of Bromo-Heterocycles:

Coupling Partner Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) Reference
OrganostannanePd(PPh₃)₄ (2-5)Toluene or DMF80-110-Estimated 50-90[1]
(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)Toluene11012-24-[11]
Heck Coupling

The Heck reaction couples this compound with an alkene.

Experimental Protocol:

  • In a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required (e.g., P(o-tol)₃, 2-10 mol%).

  • Add an anhydrous solvent (e.g., DMF, acetonitrile, or toluene), followed by a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv.) and the alkene (1.2-1.5 equiv.).

  • Seal the vessel and stir the reaction mixture at the desired temperature (typically 80-140 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water or brine.

  • Dry the organic layer, filter, concentrate, and purify by column chromatography.[9]

Quantitative Data for Heck Coupling of Aryl Bromides:

Alkene Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
StyrenePd(OAc)₂ (1) / Ligand (2)K₂CO₃ (2.0)DMF/H₂O804Good[11]
Various olefinsPd-complex (0.25)Et₃N (3.0) / TBABDMF160 (MW)0.08-0.12High[12]

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content is designed to address specific challenges encountered during the palladium-catalyzed cross-coupling of 5-Bromo-2,4-dimethoxypyrimidine, a key building block in medicinal chemistry.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

Answer: Low conversion is a frequent challenge and can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst System: The choice and handling of the palladium source and ligand are critical.

    • Recommendation: Use a palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, combined with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos for Suzuki-Miyaura) or an N-heterocyclic carbene (NHC) ligand.[1] These ligands stabilize the active Pd(0) species and facilitate the reaction. Ensure catalysts and ligands are handled under an inert atmosphere as they can be sensitive to air and moisture.[2]

  • Catalyst Deactivation: The pyrimidine nitrogen atoms can coordinate with the palladium center, leading to catalyst poisoning and the formation of inactive complexes.[3][4]

    • Recommendation: The use of bulky ligands can mitigate this by sterically shielding the palladium center.[3] Additionally, ensure all solvents and reagents are high purity and thoroughly degassed, as oxygen can oxidize the active Pd(0) catalyst, causing it to precipitate as palladium black.[3][5]

  • Suboptimal Base or Solvent: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and the solvent system affects the solubility of all components.[6][5]

    • Recommendation: For Suzuki-Miyaura couplings, screen stronger bases like K₃PO₄ or Cs₂CO₃.[6] A biphasic solvent system, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 to 10:1 ratio), is often effective as it helps dissolve both the organic substrates and the inorganic base.[5][7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in an anhydrous, degassed aprotic solvent like toluene is a common choice.[2]

  • Inappropriate Reaction Temperature: The temperature must be sufficient to overcome the activation energy for oxidative addition but not so high that it causes catalyst or reagent decomposition.

    • Recommendation: Perform a temperature screen, typically between 80 °C and 120 °C, to find the optimal condition for your specific substrate combination.[6][2]

  • Poor Quality of Reagents: Impurities in starting materials, reagents, or solvents can interfere with the catalytic cycle.[6]

    • Recommendation: Use high-purity, anhydrous, and degassed solvents.[2] Ensure the this compound and the coupling partner are pure.

start Low / No Yield cat_check Is the catalyst system active? start->cat_check atm_check Is the atmosphere inert? cat_check->atm_check Yes sol_cat Use pre-catalyst. Screen bulky ligands (e.g., XPhos). Handle under inert gas. cat_check->sol_cat No base_check Is the base/solvent optimal? atm_check->base_check Yes sol_atm Ensure rigorous degassing of solvents. Use Schlenk techniques. atm_check->sol_atm No temp_check Is the temperature correct? base_check->temp_check Yes sol_base Screen bases (e.g., K₃PO₄, NaOtBu). Use appropriate solvent system (e.g., dioxane/H₂O). base_check->sol_base No sol_temp Screen temperatures (80-120 °C). Consider microwave irradiation. temp_check->sol_temp No

Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

Question: My reaction is proceeding, but I'm observing significant side products like debromination (protodebromination) or homocoupling. How can I minimize these?

Answer: The formation of side products indicates that an undesired reaction pathway is competing with your desired cross-coupling.

  • Protodebromination: This occurs when the bromo group is replaced by a hydrogen atom. It can be exacerbated by slow reaction kinetics, allowing more time for this side reaction to occur.[5]

    • Recommendation:

      • Improve Degassing: Ensure all solvents, reagents, and the reaction vessel are meticulously purged with an inert gas (Argon or Nitrogen) to remove all traces of oxygen and moisture.[5]

      • Optimize Catalyst System: A more active catalyst system that promotes faster cross-coupling can outcompete the debromination pathway.

      • Solvent Choice: Solvents can influence the rate of side reactions. For instance, in some systems, toluene has been shown to result in less dehalogenation compared to dioxane or DMF.[5]

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[8]

    • Recommendation: The most effective solution is rigorous deoxygenation of the reaction mixture.[8] Sparge all solvents with an inert gas for 30-60 minutes before use and maintain a positive pressure of inert gas throughout the reaction.[5]

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for functionalizing this compound?

A1: The choice depends on the desired bond formation. The C5-bromo position is significantly more reactive than other positions on the ring for palladium-catalyzed reactions.[2][9]

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[10]

  • Buchwald-Hartwig Amination: The premier choice for forming carbon-nitrogen (C-N) bonds with a vast range of primary and secondary amines.[2][10]

  • Sonogashira Coupling: Used for forming C-C bonds with terminal alkynes.[10][11]

Q2: How do I select the right catalyst and ligand?

A2: The reactivity order for halogens in palladium-catalyzed cross-coupling is generally I > Br > Cl.[7] Since you are activating a C-Br bond, a variety of catalyst systems can be effective. However, for heteroaromatic substrates, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior.

  • For Suzuki-Miyaura: Systems like Pd₂(dba)₃/XPhos, Pd(OAc)₂/SPhos, or commercially available precatalysts (e.g., XPhos Pd G3) are excellent starting points.[6][12]

  • For Buchwald-Hartwig: Ligands such as BINAP, Xantphos, or BrettPhos are commonly used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][13][14]

Q3: What is the optimal base and solvent combination?

A3: This is highly dependent on the specific coupling reaction.

  • Suzuki-Miyaura: An inorganic base is required to activate the boronic acid for transmetalation. K₃PO₄, K₂CO₃, and Cs₂CO₃ are common choices.[6][15] A solvent mixture that dissolves both organic and inorganic components, like 1,4-dioxane/H₂O or DME/H₂O, is standard.[5][7]

  • Buchwald-Hartwig: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium or lithium alkoxides (e.g., NaOtBu, LHMDS) are frequently used.[2][16] The reaction requires an anhydrous aprotic solvent such as toluene or dioxane.[2]

Q4: My reaction is not reproducible. What should I check?

A4: Lack of reproducibility often points to subtle variations in reaction setup.

  • Inert Atmosphere: Ensure your degassing procedure and inert atmosphere maintenance are consistent and effective.[3]

  • Reagent Quality: The purity of solvents and reagents, especially the base, can vary between batches. Using freshly opened, high-purity reagents can help.

  • Water Content: For anhydrous reactions like the Buchwald-Hartwig, ensure all glassware is oven-dried and solvents are truly anhydrous. For Suzuki reactions that use aqueous media, ensure the water ratio is consistent. Interestingly, even some "anhydrous" Suzuki couplings require trace water to function effectively.[17]

Data Presentation: Representative Reaction Conditions

The following tables provide starting points for reaction optimization based on literature precedents for similar substrates.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Approx. Yield (%) Reference(s)
Pd(PPh₃)₄ (5) - Na₂CO₃ (2) Toluene/EtOH/H₂O 80 12 ~90 [9]
Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ (2-3) 1,4-Dioxane/H₂O (4:1) 100 12-24 70-95 [6]

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-2 | Variable |[18] |

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Approx. Yield (%) Reference(s)
Pd(OAc)₂ (2) BINAP (3) NaOtBu (1.4) Toluene 100 8-16 75-98 [2][13]
Pd₂(dba)₃ (2) XPhos (4) K₃PO₄ (2) 1,4-Dioxane 100 12-24 70-90 [6]

| BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ (1.4) | t-BuOH | 100 | 72 | Variable |[14] |

Experimental Protocols & Visualizations

General Experimental Workflow

The following procedure is a general guideline. Specific amounts and conditions should be optimized for each reaction.

  • Preparation: Oven-dry all glassware. To a Schlenk flask containing a magnetic stir bar, add this compound, the coupling partner (e.g., boronic acid or amine), and the base under a positive pressure of inert gas (Argon or Nitrogen).[2][7]

  • Catalyst Addition: In the glovebox or under a positive flow of inert gas, add the palladium precatalyst and the ligand.[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Add the appropriate anhydrous and/or degassed solvent via syringe.[2][7]

  • Reaction: Heat the mixture to the optimized temperature with vigorous stirring for the required time.[7]

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.[7]

  • Work-up & Purification: Cool the reaction to room temperature. Perform an appropriate aqueous work-up, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

prep 1. Add Solids (Substrate, Base, etc.) cat 2. Add Catalyst & Ligand prep->cat inert 3. Evacuate & Backfill (3x) cat->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat & Stir solvent->react monitor 6. Monitor (TLC/LC-MS) react->monitor workup 7. Work-up & Purification monitor->workup product Pure Product workup->product

General experimental workflow for cross-coupling.

Catalytic Cycle Overviews

Understanding the catalytic cycle is key to troubleshooting. The fundamental steps are oxidative addition, transmetalation (for Suzuki) or ligand exchange (for Buchwald-Hartwig), and reductive elimination.

pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L₂(Br) oa->pd2 trans Transmetalation (Base, R-B(OH)₂) pd2->trans pd2_r Ar-Pd(II)L₂(R) trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regenerated product Ar-R re->product substrate Ar-Br substrate->oa

Simplified Suzuki-Miyaura catalytic cycle.

pd0 Pd(0)L oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)L(Br) oa->pd2 exchange Ligand Exchange (Base, R₂NH) pd2->exchange pd2_amido Ar-Pd(II)L(NR₂) exchange->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regenerated product Ar-NR₂ re->product substrate Ar-Br substrate->oa

Simplified Buchwald-Hartwig amination cycle.

References

Technical Support Center: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-2,4-dimethoxypyrimidine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used method of reacting 5-bromo-2,4-dichloropyrimidine with sodium methoxide.

Issue 1: Low or No Product Formation

A low yield or complete absence of the desired this compound product can be attributed to several factors. A systematic approach to troubleshooting this issue is crucial for identifying and resolving the underlying cause.

Potential CauseRecommended Solution
Inactive Sodium Methoxide Sodium methoxide is hygroscopic and can decompose upon exposure to moisture. Use freshly prepared sodium methoxide or a recently purchased, properly stored commercial batch. The reactivity of the sodium methoxide can be tested by adding a small amount to a proton source (e.g., water or alcohol) and observing the exothermic reaction.
Low Reaction Temperature While the reaction is typically initiated at a low temperature (10-15°C) to control the initial exotherm, maintaining too low a temperature for an extended period can result in a sluggish or incomplete reaction.[1] After the initial addition, the reaction temperature is often allowed to slowly rise to room temperature.[1]
Insufficient Reaction Time The reaction of 5-bromo-2,4-dichloropyrimidine with sodium methoxide is typically stirred for an extended period, often overnight (e.g., 18 hours), to ensure complete conversion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Poor Quality Starting Material The purity of the starting material, 5-bromo-2,4-dichloropyrimidine, is critical. Impurities in the starting material can interfere with the reaction. Ensure the starting material is of high purity.

Issue 2: Presence of Impurities in the Final Product

The final product may be contaminated with unreacted starting materials, intermediates, or byproducts. Identifying and removing these impurities is essential for obtaining pure this compound.

Common ImpurityIdentification & Removal
Unreacted 5-bromo-2,4-dichloropyrimidine This impurity is less polar than the desired product. It can be identified by comparing the TLC of the crude product with a standard of the starting material. Removal can be achieved through flash column chromatography.
Mono-methoxylated Intermediates These are intermediates where only one of the chloro groups has been substituted by a methoxy group. Their polarity will be between that of the starting material and the final product. Careful flash column chromatography should allow for their separation.
Unidentified Byproducts The formation of unknown byproducts can result from side reactions. Characterization using techniques like NMR and mass spectrometry can help in their identification.[2] Adjusting reaction conditions, such as lowering the temperature, may minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the nucleophilic substitution of 5-bromo-2,4-dichloropyrimidine with sodium methoxide in methanol.[1] This reaction is generally effective and proceeds under relatively mild conditions.

Q2: How can I prepare the starting material, 5-bromo-2,4-dichloropyrimidine?

A2: 5-bromo-2,4-dichloropyrimidine is typically synthesized from 5-bromouracil. This can be achieved by reacting 5-bromouracil with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][3]

Q3: What are the optimal reaction conditions for the synthesis of this compound from 5-bromo-2,4-dichloropyrimidine?

A3: Based on available literature, the following conditions have been reported:

  • Temperature: The reaction is typically initiated at a reduced temperature of 10-15°C, after which it is allowed to warm to room temperature.[1]

  • Reaction Time: The reaction mixture is often stirred for an extended period, such as 18 hours, to ensure the reaction goes to completion.[1]

  • Solvent: Anhydrous methanol is the solvent of choice as it also serves as the source for the methoxy group when using sodium metal to generate sodium methoxide.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the starting material, intermediates, and the final product. The disappearance of the 5-bromo-2,4-dichloropyrimidine spot and the appearance of the product spot will indicate the progression of the reaction.

Q5: What is the best method for purifying the crude this compound?

A5: After the reaction is complete, the crude product is typically obtained by filtering the reaction mixture and concentrating the filtrate.[1] Further purification can be achieved by:

  • Flash Column Chromatography: This is a common and effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient elution of hexanes and ethyl acetate is often a good starting point.[4]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Common solvents for recrystallization of pyrimidine derivatives include ethanol, isopropanol, and ethyl acetate, or a mixture of solvents like ethanol/water.[2]

Experimental Protocols

Synthesis of 5-bromo-2,4-dichloropyrimidine from 5-bromouracil

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 5-bromouracil and phosphorus oxychloride (POCl₃).

  • Optionally, a tertiary amine base like N,N-dimethylaniline can be added.

  • Heat the mixture to reflux (around 100-110°C) and maintain for several hours (e.g., 4-6 hours).

  • Monitor the reaction by TLC until all the 5-bromouracil has been consumed.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-2,4-dichloropyrimidine.

  • The crude product can be purified by vacuum distillation or column chromatography.

Synthesis of this compound

This protocol is adapted from the literature and may require optimization.[1]

  • Prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere at 0°C.

  • In a separate round-bottom flask, dissolve 5-bromo-2,4-dichloropyrimidine in anhydrous methanol.

  • Cool the 5-bromo-2,4-dichloropyrimidine solution to 10-15°C in an ice bath.

  • Slowly add the sodium methoxide solution to the 5-bromo-2,4-dichloropyrimidine solution while maintaining the temperature between 10-15°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the reaction mixture through a bed of celite to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-bromo-2,4-dichloropyrimidine cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification SB 5-bromouracil POCl3 POCl3 / Heat SB->POCl3 Chlorination SBD 5-bromo-2,4-dichloropyrimidine POCl3->SBD NaOMe Sodium Methoxide / Methanol SBD->NaOMe Methoxylation Product This compound NaOMe->Product Crude Crude Product Product->Crude Purification Column Chromatography or Recrystallization Crude->Purification Pure Pure Product Purification->Pure

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of Product Q1 Is the Sodium Methoxide active? Start->Q1 Q2 Are the reaction temperature and time adequate? Q1->Q2 Yes Sol1 Use fresh or newly purchased Sodium Methoxide. Q1->Sol1 No Q3 Is the starting material pure? Q2->Q3 Yes Sol2 Allow reaction to warm to RT and stir for sufficient time (e.g., 18h). Q2->Sol2 No Sol3 Ensure high purity of 5-bromo-2,4-dichloropyrimidine. Q3->Sol3 No

Caption: A troubleshooting decision tree for addressing low product yield.

References

Managing reaction temperature for 5-Bromo-2,4-dimethoxypyrimidine substitutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperatures during substitution reactions involving 5-Bromo-2,4-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for substitution reactions with this compound?

The optimal temperature range for substitution reactions involving this compound is highly dependent on the type of reaction being performed. For Nucleophilic Aromatic Substitution (SNAr) reactions, a temperature range of room temperature to 80°C is common.[1] Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, generally require higher temperatures, typically in the range of 80°C to 120°C.[1][2]

Q2: How does temperature affect the selectivity of substitution reactions on this molecule?

Temperature is a critical parameter for controlling selectivity. In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 5-position is generally more reactive than the C-O bond of the methoxy groups.[3] However, at excessively high temperatures, side reactions, including undesired substitutions or decomposition of starting materials and catalysts, can occur.[1] For instance, in similar dihalogenated pyrimidines, temperatures above 100°C have been reported to lead to the formation of byproducts.[1]

Q3: What are the primary safety concerns when conducting reactions with this compound at elevated temperatures?

This compound is harmful if swallowed and can cause skin and eye irritation.[1] When heating this compound, it is crucial to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] In the event of a fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride can be released.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Possible CauseSuggested Solution
Insufficient Temperature The reaction may be proceeding too slowly at the current temperature. Gradually increase the temperature in 10°C increments while closely monitoring the reaction's progress using TLC or LC-MS. For many SNAr reactions on pyrimidines, a temperature range of 50-80°C is effective.[1]
Poor Nucleophile Reactivity A weak nucleophile may necessitate more forceful conditions. Consider employing a stronger nucleophile or adding a base to enhance the nucleophilicity of your reagent.
Inappropriate Solvent The choice of solvent significantly influences the reaction rate. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are often suitable for SNAr reactions.[1]
Poor Quality of Starting Materials Ensure that both the this compound and the nucleophile are pure and dry, as impurities or moisture can impede the reaction.
Issue 2: Formation of Side Products in Suzuki-Miyaura Cross-Coupling
Possible CauseSuggested Solution
Reaction Temperature is Too High Excessive heat can lead to unwanted side reactions and decomposition of the catalyst or starting materials. For analogous dichloropyrimidines, 100°C was determined to be optimal, with higher temperatures resulting in byproducts.[1] Consider lowering the temperature to a range of 80-90°C.[1]
Prolonged Reaction Time Even at an optimal temperature, extended reaction times can encourage the formation of side products. Monitor the reaction closely and stop it as soon as the desired product is maximized.[1]
Catalyst Degradation The palladium catalyst can degrade at high temperatures, which reduces its activity. Ensure that the reaction is conducted under an inert atmosphere and that the solvents are properly degassed.
Presence of Oxygen Oxygen in the reaction mixture can lead to the homocoupling of the boronic acid.[4] Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction.[4]

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMF, DMSO).

  • Reagent Addition: Add the nucleophile (1.0-1.2 eq.) and, if necessary, a base (e.g., triethylamine, 1.5-2.0 eq.).

  • Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 60°C) under an inert atmosphere (e.g., nitrogen).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. If the reaction is slow, the temperature can be incrementally increased (e.g., to 80°C).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry them, and concentrate. Purify the crude product using column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).[1]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[1][2]

  • Temperature Control: Heat the reaction mixture to the desired temperature (a starting point of 90°C is recommended) with vigorous stirring under an inert atmosphere.[1] A temperature range of 80-100°C is often effective.[1][2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Adjust the temperature as needed to balance the reaction rate and the formation of side products.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry them, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_SNAr start Low/No Conversion in SNAr cause1 Insufficient Temperature start->cause1 cause2 Poor Nucleophile Reactivity start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Poor Starting Material Quality start->cause4 solution1 Increase Temperature (50-80°C) cause1->solution1 Solution solution2 Use Stronger Nucleophile/Base cause2->solution2 Solution solution3 Use Polar Aprotic Solvent (DMF, DMSO) cause3->solution3 Solution solution4 Ensure Pure and Dry Reagents cause4->solution4 Solution

Troubleshooting workflow for low conversion in SNAr reactions.

Troubleshooting_Suzuki start Side Products in Suzuki Coupling cause1 Temperature Too High start->cause1 cause2 Prolonged Reaction Time start->cause2 cause3 Catalyst Degradation start->cause3 cause4 Oxygen Present start->cause4 solution1 Reduce Temperature (80-90°C) cause1->solution1 Solution solution2 Monitor Closely and Quench Promptly cause2->solution2 Solution solution3 Use Inert Atmosphere & Degassed Solvents cause3->solution3 Solution solution4 Degas Reagents & Solvents cause4->solution4 Solution

Troubleshooting workflow for side product formation in Suzuki coupling.

References

Technical Support Center: Suzuki Coupling of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solvent selection and troubleshooting for the Suzuki coupling of 5-Bromo-2,4-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the Suzuki coupling of this compound?

A1: The choice of solvent is critical for a successful Suzuki coupling reaction. For this compound, which is an electron-rich heteroaryl bromide, non-polar aprotic solvents are generally preferred. A screening of solvents for a structurally similar compound, 2,4-dichloropyrimidine, revealed that less polar solvents tend to provide higher yields.[1][2] Commonly used solvents include:

  • 1,4-Dioxane: Often gives high yields and is a good starting point for optimization.[1][2]

  • Toluene: Suitable for reactions requiring higher temperatures.

  • Tetrahydrofuran (THF): A viable option, though it may result in slightly lower yields compared to dioxane.[1]

  • Dimethoxyethane (DME): Another ether-based solvent that can be effective.[3]

These solvents are typically used in combination with water to facilitate the dissolution of the inorganic base and to promote the transmetalation step. A common ratio is 4:1 to 10:1 of the organic solvent to water.[3]

Q2: How do the electron-donating methoxy groups on the pyrimidine ring affect the Suzuki coupling reaction?

A2: The two methoxy groups at the 2- and 4-positions of the pyrimidine ring are electron-donating. This increases the electron density at the carbon-bromine bond, which can make the oxidative addition of the palladium catalyst, often the rate-limiting step, more challenging compared to electron-deficient systems.[4] Consequently, more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), may be required to achieve good yields.[4]

Q3: What are the common side reactions to watch out for in this Suzuki coupling?

A3: Several side reactions can occur, leading to lower yields of the desired product. These include:

  • Protodeboronation: The boronic acid starting material can be converted to the corresponding arene by replacement of the boronic acid group with a hydrogen atom. This is often promoted by high temperatures and the presence of a base.[5]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be minimized by ensuring a strictly inert atmosphere and using the correct stoichiometry of reactants.[6]

  • Debromination: The starting this compound can be reduced to 2,4-dimethoxypyrimidine.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst- Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable.
2. Challenging Oxidative Addition- Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition to the electron-rich pyrimidine.[4]
3. Inappropriate Solvent- If using a polar aprotic solvent like DMF, switch to a non-polar solvent like 1,4-dioxane or toluene.[1][2]
4. Insufficient Temperature- Gradually increase the reaction temperature, monitoring for decomposition.
Significant Protodeboronation of Boronic Acid 1. Reaction Temperature is Too High- Lower the reaction temperature.
2. Inappropriate Base- Use a milder base (e.g., K2CO3 instead of K3PO4).
3. Presence of Excess Water- Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture.
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of Oxygen- Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly.[6]
2. Suboptimal Catalyst System- Screen different palladium catalysts and ligands.
Low Isolated Yield Despite Good Conversion 1. Product is Water Soluble- If the product has polar functional groups, it may be partially soluble in the aqueous phase during workup. Perform multiple extractions with an organic solvent.
2. Difficult Purification- Optimize the column chromatography conditions (e.g., different solvent systems, different stationary phase).

Data Presentation

The following table summarizes the isolated yields for the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid in different solvents. This data can serve as a useful reference for selecting a starting solvent for the coupling of this compound, given the structural similarity.

Solvent Temperature (°C) Time (h) Isolated Yield (%) Reference
1,4-Dioxane1002471[1][2]
Isopropanol802464[1]
THF602445[1]
DMF1002438[1]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.[3]

  • Add the degassed solvent via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., a concentration of 0.1 M of the limiting reagent).[3]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (Pyrimidine, Boronic Acid, Base) catalyst 2. Add Palladium Catalyst reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat and Stir (e.g., 80-100°C) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temp. monitor->cool extract 8. Extraction (Organic Solvent, Water, Brine) cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify (Column Chromatography) dry->purify Troubleshooting_Logic cluster_low_conversion Low Conversion cluster_sm_consumed Starting Material Consumed start Low Yield or No Reaction check_conversion Check Conversion of Starting Material start->check_conversion catalyst Inactive Catalyst? - Use fresh catalyst - Try pre-catalyst check_conversion->catalyst Low protodeboronation Protodeboronation? - Lower temperature - Use milder base check_conversion->protodeboronation Complete conditions Suboptimal Conditions? - Increase Temperature - Change Solvent (e.g., to Dioxane) catalyst->conditions ligand Challenging Oxidative Addition? - Use bulky, e--rich ligand conditions->ligand homocoupling Homocoupling? - Ensure inert atmosphere protodeboronation->homocoupling

References

Dealing with poor solubility of 5-Bromo-2,4-dimethoxypyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This support center provides targeted troubleshooting guides and FAQs for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-dimethoxypyrimidine and its derivatives, focusing on challenges related to their characteristically poor solubility.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during experimental procedures.

Q1: My this compound derivative precipitates from the reaction mixture during aqueous work-up. What can I do?

A1: This is a common issue when transitioning from an organic reaction solvent to an aqueous environment. The sharp increase in solvent polarity causes the hydrophobic compound to "crash out."

Immediate Actions:

  • Minimize Water: Use the smallest amount of water necessary for the extraction.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a small amount of the primary organic solvent (e.g., Dichloromethane, Ethyl Acetate) to recover precipitated compound.

  • Use of Brine: Wash the organic layer with brine (saturated NaCl solution) instead of pure water. Brine is less disruptive to the organic phase and can help prevent precipitation.

Process Optimization:

  • Solvent Choice: If possible, switch to a more polar, water-miscible organic solvent for the reaction that can be removed later under vacuum (e.g., THF, Dioxane).

  • pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the aqueous phase can increase its solubility.[1][2] For instance, basic compounds are often more soluble under acidic conditions.[1]

  • Direct Precipitation/Crystallization: Instead of a traditional aqueous work-up, consider precipitating the product directly by adding an anti-solvent (e.g., hexanes, heptane) to the reaction mixture. This can then be followed by filtration and washing.

Q2: I am unable to prepare a concentrated stock solution of my compound in DMSO for my in vitro assays. It won't fully dissolve. What are my options?

A2: Reaching the desired concentration in a single solvent can be difficult. A systematic approach is recommended.[1]

Recommended Steps:

  • Gentle Heating and Sonication: Gently warm the solution (e.g., to 37-40°C) and use a sonicator bath.[1] This combination provides energy to break down the crystal lattice. Be cautious, as excessive heat can cause degradation.[1]

  • Test Alternative Solvents: While DMSO is a common starting point, other solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may offer better solubilizing power for your specific derivative. Always perform small-scale tests first.[1]

  • Use of Co-solvents: Prepare the stock in a co-solvent system. For example, a 9:1 ratio of DMSO:Ethanol or DMSO:PEG400 can sometimes dissolve compounds that are insoluble in DMSO alone.[3]

  • Lower the Stock Concentration: If a high concentration isn't strictly necessary, preparing a lower concentration stock (e.g., 10 mM instead of 50 mM) is a practical solution.[4]

Q3: My compound dissolves in the organic stock (e.g., DMSO), but precipitates immediately when I add it to my aqueous cell culture medium or assay buffer. How can I prevent this?

A3: This is a classic sign of a compound exceeding its aqueous solubility limit. The final concentration of the organic solvent is often too low to keep the hydrophobic compound in solution.[4]

Troubleshooting Strategies:

  • Optimize Dilution Method: Instead of adding the aqueous buffer to your compound stock, add your stock solution dropwise to the vortexing aqueous buffer.[4] This rapid dispersion can help prevent localized supersaturation and precipitation.[4]

  • Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, into your aqueous medium. Surfactants form micelles that can encapsulate and solubilize hydrophobic compounds.[2]

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[2][5] Consider pre-complexing your compound with a cyclodextrin like HP-β-CD before adding it to the final medium.

  • Reduce the Final Concentration: The most straightforward approach is to test a lower final concentration of your compound in the assay.[4] It may be that the effective concentration is below the solubility limit.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound and its derivatives?

A1: The this compound core is a relatively hydrophobic and planar scaffold. As such, the parent compound and its derivatives typically exhibit low aqueous solubility and higher solubility in organic solvents.[6] The melting point of the parent compound is 62-65 °C, which suggests a moderately stable crystal lattice that requires energy to disrupt for dissolution.[7] Solubility is highly dependent on the nature of the substituents attached to the pyrimidine ring.

Q2: Which organic solvents are recommended for solubilizing these compounds?

A2: Based on typical properties of similar heterocyclic compounds, the following solvents are good starting points for solubilization, listed in generally decreasing order of solubilizing power:

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Acetone

  • Ethyl Acetate

  • Ethanol / Methanol

The parent this compound is known to be soluble in Acetone and Dichloromethane.[7]

Q3: How does pH affect the solubility of these pyrimidine derivatives?

A3: The 2,4-dimethoxypyrimidine core itself is weakly basic. The nitrogen atoms in the pyrimidine ring can be protonated under acidic conditions. This ionization significantly increases the polarity of the molecule, generally leading to higher aqueous solubility at lower pH.[8] However, the exact pH-solubility profile will be heavily influenced by any acidic or basic functional groups on the derivative's substituents.

Data Presentation

Table 1: Representative Solubility of a Hypothetical this compound Derivative

Solvent / MediumCategoryTypical Solubility (µg/mL)Notes
Water (pH 7.4)Aqueous< 1Very poorly soluble, 'brick dust' category.
Phosphate Buffered Saline (PBS)Aqueous Buffer< 1Salting-out effects can further reduce solubility.[4]
DMSOPolar Aprotic Solvent> 10,000 (10 mg/mL)Common choice for preparing high-concentration stocks.[1]
EthanolPolar Protic Solvent~500 - 1,000Useful as a co-solvent.[1]
PEG 400 (10% in water)Aqueous Co-solvent~50 - 100Formulation can significantly improve apparent solubility.[3]
HP-β-Cyclodextrin (5% in water)Formulation~100 - 250Solubilization via inclusion complex formation.[2]

Note: These values are illustrative for a typical poorly soluble derivative and should be experimentally determined for your specific compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of a Poorly Soluble Compound

  • Preparation: Accurately weigh 1-5 mg of the this compound derivative into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO (or other selected organic solvent) to achieve the desired molar concentration (e.g., for a 10 mM stock of a 350 g/mol compound, add 286 µL of DMSO to 1 mg of compound).

  • Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Assisted Dissolution: If solids remain, place the vial in a sonicating water bath for 10-15 minutes. Gentle warming to 37°C can be applied concurrently.[1]

  • Visual Inspection: Visually inspect the solution against a bright light source to ensure it is clear and free of any particulate matter.[1] If particles persist, the concentration may be too high.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound in an aqueous buffer.

  • Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your compound's DMSO stock solution (e.g., from 10 mM down to ~20 µM).

  • Prepare Buffer Plate: Fill a separate 96-well plate with the aqueous assay buffer of interest (e.g., PBS, pH 7.4).

  • Dilution Step: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate into the corresponding wells of the buffer plate (containing e.g., 198 µL), achieving a 1:100 dilution. This step should be done rapidly to ensure quick mixing.

  • Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for 1-2 hours.

  • Measurement: Measure the turbidity (nephelometry) or light scattering of each well using a plate reader.

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which the turbidity signal begins to sharply increase above the baseline is the estimated kinetic solubility limit.

Visualizations

G start Compound Precipitates in Experiment q1 Where did it precipitate? (Work-up, Stock Prep, Assay) start->q1 workup Aqueous Work-up q1->workup Work-up stock Stock Solution Prep q1->stock Stock Prep assay Aqueous Assay q1->assay Assay workup_strat Use Brine Wash or Back-Extraction workup->workup_strat sol_strat Try Co-solvent or Gentle Heat/Sonication stock->sol_strat assay_strat Lower Final [C] Add Surfactant/Cyclodextrin assay->assay_strat success Solubility Issue Resolved sol_strat->success workup_strat->success assay_strat->success

Caption: Troubleshooting workflow for diagnosing and solving precipitation issues.

G start Poorly Soluble Derivative step1 Step 1: Simple Methods (Heat, Sonication, Vortex) start->step1 Start Here step2 Step 2: Solvent & pH - Test Co-solvents - Adjust pH step1->step2 If insufficient step3 Step 3: Formulation - Add Surfactants - Use Cyclodextrins step2->step3 If insufficient step4 Step 4: Solid State - Particle Size Reduction - Amorphous Dispersion step3->step4 Advanced Methods end_node Optimized Solubility for Assay step4->end_node

Caption: Experimental workflow for systematic solubility enhancement.

G upstream Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) upstream->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor 5-Bromo-2,4-dimethoxy- pyrimidine Derivative (Hypothetical Inhibitor) inhibitor->pi3k

Caption: Hypothetical signaling pathway inhibited by a pyrimidine derivative.

References

Preventing dehalogenation side reactions with 5-Bromo-2,4-dimethoxypyrimidine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-dimethoxypyrimidine. The focus is on preventing dehalogenation, a common and problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with this compound?

A1: Dehalogenation is a side reaction where the bromine atom at the 5-position of the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of 2,4-dimethoxypyrimidine as a byproduct. This is problematic because it consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the common types of reactions where dehalogenation of this compound is observed?

A2: Dehalogenation is frequently observed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. It can also occur during metal-halogen exchange processes, for example, in the formation of Grignard or organolithium reagents, if the reaction conditions are not carefully controlled.

Q3: What are the primary factors that promote the dehalogenation of this compound?

A3: Several factors can contribute to dehalogenation:

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.

  • Choice of Base: Strong bases, especially in the presence of protic solvents, can promote the formation of palladium hydride species which are key intermediates in the dehalogenation pathway.

  • Solvent: Protic solvents (e.g., alcohols) can act as a hydrogen source for dehalogenation. Some aprotic solvents like DMF can also decompose to generate species that lead to dehalogenation.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand plays a crucial role. Less stable catalyst complexes or certain types of ligands can favor the dehalogenation pathway.

  • Presence of Water or Protic Impurities: Water and other protic impurities can serve as a source of protons for the dehalogenation reaction.

  • Reaction Time: Prolonged reaction times can sometimes lead to an increase in the amount of dehalogenated byproduct.

Q4: How can I minimize dehalogenation in my Suzuki-Miyaura coupling reaction with this compound?

A4: To minimize dehalogenation in Suzuki-Miyaura coupling reactions, consider the following strategies:

  • Use a milder base: Carbonates such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred over stronger bases like hydroxides or alkoxides.

  • Choose an appropriate solvent system: A mixture of an aprotic solvent like 1,4-dioxane and water is commonly used and has been shown to be effective.[1]

  • Select a suitable catalyst and ligand: Palladium catalysts with bulky electron-rich phosphine ligands, such as those from the Buchwald or Herrmann groups (e.g., XPhos, SPhos), can often suppress dehalogenation. For some systems, PdCl₂(dppf) has also been used successfully.[2]

  • Control the reaction temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to minimize dehalogenation. Temperatures around 80-100 °C are often a good starting point.

  • Ensure anhydrous and oxygen-free conditions: Thoroughly dry all solvents and reagents and degas the reaction mixture to remove oxygen. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.

Troubleshooting Guide: Dehalogenation Side Reactions

This guide provides specific troubleshooting advice for common issues related to dehalogenation when working with this compound.

Symptom Possible Cause Recommended Solution
Significant amount of 2,4-dimethoxypyrimidine observed by LC-MS or NMR. High reaction temperature.Lower the reaction temperature in 10 °C increments and monitor the reaction progress.
Use of a strong base (e.g., NaOH, NaOEt).Switch to a milder base such as Cs₂CO₃ or K₃PO₄.
Protic solvent (e.g., methanol, ethanol) is being used.Use an aprotic solvent like 1,4-dioxane, THF, or toluene. If a co-solvent is needed, use minimal amounts of water.
Presence of water or other protic impurities.Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in a glovebox.
Inefficient catalyst system.Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can be effective. Consider using a pre-catalyst for better reproducibility.
Low yield of the desired product and a complex mixture of byproducts. Oxygen contamination leading to catalyst decomposition and side reactions.Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.
The boronic acid or other coupling partner is of poor quality.Use high-purity coupling partners. Boronic acids can degrade over time, so using a fresh batch is recommended.
Dehalogenation during metal-halogen exchange (e.g., lithiation or Grignard formation). Reaction temperature is too high.Perform the metal-halogen exchange at a very low temperature (e.g., -78 °C).[3]
The organometallic reagent is reacting with a proton source.Ensure strictly anhydrous conditions. Add the organolithium or Grignard reagent slowly to the solution of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation[1][2]

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize the dehalogenation side reaction.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf)₂·CH₂Cl₂, 0.05 equiv.).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction: Heat the reaction mixture to 80-105 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Lithiation and Electrophilic Quench[3]

This protocol describes the formation of a lithiated pyrimidine species and its subsequent reaction with an electrophile, with conditions optimized to prevent dehalogenation.

  • Reagent Preparation: In a flame-dried Schlenk flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.5 M in hexanes, 2.5 equiv.) to a solution of diisopropylamine (3.0 equiv.) in anhydrous THF at -78 °C. Stir for 30 minutes at this temperature.

  • Lithiation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise at -78 °C. Stir the mixture at -78 °C for 10-15 minutes.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde or ketone, 2.0 equiv.) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Summary

The following table summarizes reaction conditions that have been reported to be successful for reactions involving this compound, with a focus on minimizing dehalogenation. Direct quantitative comparisons of dehalogenation under different conditions for this specific substrate are limited in the literature; therefore, this table provides a qualitative guide to conditions that favor the desired reaction.

Reaction TypeCatalyst/ReagentBaseSolventTemperature (°C)Notes
Suzuki-Miyaura Coupling PdCl₂(dppf)₂·CH₂Cl₂Cs₂CO₃1,4-Dioxane / H₂O105Reported to give a good yield of the coupled product, suggesting minimal dehalogenation.[2]
Negishi Coupling Pd(PPh₃)₄ / CuI-THF60Involves the formation of an organozinc reagent prior to coupling.[2]
Lithiation LDA-THF-78Low temperature is crucial to prevent side reactions including dehalogenation.[3]
Heck Reaction Pd(OAc)₂K₂CO₃Aqueous media with (n-Bu)₄NHSO₄100Yield was moderate (37%), suggesting that dehalogenation or other side reactions may be competitive under these conditions.[4]

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A 1. Add Solids: This compound, Arylboronic acid, Cs2CO3 B 2. Create Inert Atmosphere: Evacuate and backfill with Ar/N2 A->B C 3. Add Catalyst: PdCl2(dppf)2·CH2Cl2 B->C D 4. Add Solvents: Degassed 1,4-Dioxane and H2O C->D E 5. Heat Reaction: 80-105 °C with vigorous stirring D->E F 6. Monitor Progress: TLC or LC-MS E->F G 7. Cool and Dilute: Add Ethyl Acetate F->G H 8. Wash: With H2O and Brine G->H I 9. Dry and Concentrate H->I J 10. Purify: Column Chromatography I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Dehalogenation_Troubleshooting Start Dehalogenation Observed? Q_Temp Is the reaction temperature high? Start->Q_Temp A_Temp Lower the temperature Q_Temp->A_Temp Yes Q_Base Is a strong base (e.g., hydroxide) used? Q_Temp->Q_Base No End Problem Resolved A_Temp->End A_Base Switch to a milder base (e.g., carbonate) Q_Base->A_Base Yes Q_Solvent Is a protic solvent (e.g., alcohol) present? Q_Base->Q_Solvent No A_Base->End A_Solvent Use an aprotic solvent (e.g., dioxane, THF) Q_Solvent->A_Solvent Yes Q_Inert Are conditions strictly inert? Q_Solvent->Q_Inert No A_Solvent->End A_Inert Degas solvents and use an inert atmosphere (Ar/N2) Q_Inert->A_Inert No Q_Inert->End Yes A_Inert->End

Caption: Troubleshooting Dehalogenation.

References

Technical Support Center: Purification of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A2: The most common and effective purification strategies for this compound are column chromatography on silica gel and recrystallization.[1] An initial aqueous workup after synthesis is crucial to remove inorganic salts and water-soluble impurities before proceeding to chromatographic or recrystallization steps.

Q2: What are the typical physical properties of purified this compound?

A2: Purified this compound is typically a white to off-white or pale yellow solid.[2] The reported melting point is in the range of 62-65 °C. While some synthetic procedures may initially yield a colorless liquid or oil after solvent evaporation, this is likely the crude product which should solidify upon standing or cooling, and can then be purified.[3]

Q3: What are the likely impurities in a crude sample of this compound synthesized from 5-bromo-2,4-dichloropyrimidine?

A3: Common impurities may include:

  • Unreacted 5-bromo-2,4-dichloropyrimidine: The starting material for the synthesis.

  • Partially methoxylated byproduct (5-bromo-2-chloro-4-methoxypyrimidine or 5-bromo-4-chloro-2-methoxypyrimidine): Incomplete reaction can lead to the presence of this intermediate.

  • Over-methoxylated byproducts: Although less common, impurities from further reactions could be present.

  • Residual sodium methoxide and its byproducts: From the reagents used in the synthesis.

Q4: How do I choose between column chromatography and recrystallization for purification?

A4: The choice of purification method depends on the impurity profile and the physical state of your crude product.

  • Column chromatography is very effective for separating compounds with different polarities, such as the desired product from the less polar starting material (5-bromo-2,4-dichloropyrimidine) and more polar byproducts.[1]

  • Recrystallization is an excellent choice for obtaining highly pure crystalline material if a suitable solvent is found and the impurities have different solubility profiles.[1] It is often used as a final purification step after chromatography.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Product streaks on the TLC plate and gives broad peaks in the column. The compound may be interacting strongly with the acidic silica gel.Add a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to the eluent system to improve the peak shape.[1]
Poor separation of the product from an impurity. The eluent system is not optimal.Systematically screen different solvent systems with varying polarities. A common starting point is a mixture of hexanes and ethyl acetate.[1]
Low recovery of the product from the column. The product may be too polar and is irreversibly adsorbed onto the silica gel. The chosen eluent is not polar enough to elute the product.Gradually increase the polarity of the eluent. If the product is still not eluting, consider using a more polar stationary phase like alumina.
The product appears to be degrading on the column. Pyrimidine derivatives can be sensitive to the acidic nature of silica gel.Neutralize the silica gel with a triethylamine solution in the eluent before packing the column.[1]
Recrystallization
Problem Possible Cause(s) Solution(s)
The product does not dissolve, even in a hot solvent. The chosen solvent is not suitable for your compound.Try a different solvent or a solvent mixture. For pyrimidine derivatives, common solvents to try are ethanol, isopropanol, or ethyl acetate.[1]
The product "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid. The melting point of the compound is lower than the boiling point of the solvent.Ensure the crude product is fully dissolved at the solvent's boiling point. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Adding a seed crystal of the pure compound can also help induce crystallization.
Low recovery of the product after recrystallization. The product is too soluble in the cold solvent. Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Cool the solution in an ice bath to maximize precipitation.
The product is still impure after recrystallization. The impurities have a similar solubility profile to the product.A second recrystallization with a different solvent system may be effective. Alternatively, purify the material by column chromatography before a final recrystallization step.

Experimental Protocols

Synthesis and Work-up of this compound

This protocol is adapted from a general procedure for the synthesis of 2,4-dimethoxypyrimidine derivatives.[4]

  • Reaction Setup: A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask, cooled in an ice bath.

  • Addition of Starting Material: To this cooled solution, 5-bromo-2,4-dichloropyrimidine, dissolved in a minimal amount of anhydrous methanol, is added dropwise.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

Purification by Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by TLC analysis of the crude product. A good starting point for this compound is a mixture of hexanes and ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack a glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Begin elution with the predetermined solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified product.

Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when hot. Common solvents for pyrimidine derivatives include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or dichloromethane/hexane.[1]

  • Recrystallization Procedure:

    • Place the crude solid in a flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Quantitative Data

Property Value Reference
Molecular FormulaC₆H₇BrN₂O₂
Molecular Weight219.04 g/mol
Melting Point62-65 °C
AppearanceWhite to off-white/pale yellow solid[2]
Purity (Commercial)≥97% (GC)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Reaction of 5-bromo-2,4-dichloropyrimidine with Sodium Methoxide workup Aqueous Work-up (Extraction and Washing) synthesis->workup crude_product Crude Product workup->crude_product column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Analysis (TLC, NMR) oily_product Is the product an oil? start->oily_product major_impurities Are there major impurities? oily_product->major_impurities No column Perform Column Chromatography oily_product->column Yes major_impurities->column Yes recrystallize Attempt Recrystallization major_impurities->recrystallize No (minor impurities) column->recrystallize Product is solid and needs higher purity final_product Pure Product column->final_product Sufficiently pure solvent_screen Screen for suitable recrystallization solvents recrystallize->solvent_screen Fails recrystallize->final_product Successful solvent_screen->recrystallize

Caption: Decision-making workflow for the purification strategy of this compound.

References

Technical Support Center: Reaction Monitoring for 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor reactions involving 5-Bromo-2,4-dimethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile chemical intermediate used in the synthesis of a variety of biologically active molecules. Its structure, featuring bromine and methoxy groups, allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry for the development of novel pharmaceuticals, particularly antiviral and anticancer agents. It is also utilized in the formulation of agrochemicals like herbicides and fungicides.[1]

Q2: Why is it important to monitor the progress of reactions involving this compound?

A2: Monitoring reaction progress is crucial to determine the optimal reaction time, ensuring the reaction goes to completion without the formation of excessive byproducts from prolonged reaction times or decomposition of the product. Techniques like TLC and LC-MS are essential for tracking the consumption of starting materials and the formation of the desired product.[2][3]

Q3: Can I use Gas Chromatography (GC) to monitor these reactions?

A3: While this compound has a reported boiling point of 125 °C at 17 mmHg, LC-MS is often preferred for the analysis of similar, relatively polar, and potentially thermolabile brominated compounds to avoid issues like thermal degradation that can occur at the high temperatures used in GC.[1]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause(s) Solution(s)
Spots are streaking or elongated. Sample is overloaded. The compound is acidic or basic.Prepare a more dilute sample solution for spotting. For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2.0%) or an ammonia/methanol solution to the mobile phase.[4][5][6]
No spots are visible on the TLC plate. The sample is too dilute. The compound is not UV-active. The solvent level in the chamber was too high.Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Use a visualization stain (e.g., potassium permanganate, iodine). Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate.[4][6]
Reactant and product spots have very similar Rf values. The chosen solvent system does not provide adequate separation.Experiment with different solvent systems of varying polarity. A co-spot (spotting the reaction mixture and starting material in the same lane) can help to differentiate between the reactant and product.[7]
The TLC plate shows a smear when analyzing a reaction in a high-boiling solvent (e.g., DMF, DMSO). The high-boiling solvent is smearing up the plate.After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor or no signal for the compound of interest. Inefficient ionization. Contamination in the ion source. The compound is not stable in the mobile phase.Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI if ESI is not working). Clean the ion source. Ensure the mobile phase pH is compatible with the analyte's stability.
High background noise or extraneous peaks. Contaminated mobile phase, solvents, or sample. Column bleed.Use high-purity LC-MS grade solvents and reagents.[8] Filter all samples and mobile phases. Use a guard column to protect the analytical column.
Inconsistent retention times. Column degradation or contamination. Fluctuations in mobile phase composition or flow rate. Temperature fluctuations.Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the pump is working correctly and the mobile phase is properly mixed. Use a column oven to maintain a stable temperature.
Broad or tailing peaks. Column overload. Secondary interactions with the stationary phase. Dead volume in the system.Dilute the sample. Modify the mobile phase by adjusting the pH or adding an ion-pairing reagent. Check all fittings and connections for proper installation.

Experimental Protocols

Note: The following protocols are general guidelines and may require optimization for your specific reaction conditions and available instrumentation.

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F254). Using a pencil, gently draw a thin starting line approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Spotting: Using a capillary tube, spot a small amount of the diluted reaction mixture onto the starting line. It is also advisable to spot the starting material and a co-spot (starting material and reaction mixture in the same spot) for comparison.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A common starting point for substituted pyrimidines is a mixture of hexanes and ethyl acetate.[2] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If the spots are not visible, use a chemical stain (e.g., potassium permanganate).

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 1:1000 with 95:5 water:acetonitrile). The sample may need to be filtered through a syringe filter (e.g., 0.22 µm PTFE) before injection.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is a common choice for this type of analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compounds. A typical gradient might run from 5% to 95% B over several minutes.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

    • Column Temperature: Maintain a constant temperature, for example, 40 °C.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often a good starting point for nitrogen-containing heterocyclic compounds.

    • Scan Mode: Initially, perform a full scan to determine the m/z of the starting material and product. The expected protonated molecule [M+H]⁺ for this compound (MW: 219.04) would be approximately m/z 220.0.

    • Selected Ion Monitoring (SIM): Once the m/z values of the starting material and product are known, you can use SIM mode to selectively monitor these ions for increased sensitivity.

  • Data Analysis: Monitor the chromatograms for the disappearance of the peak corresponding to the starting material and the appearance and growth of the peak corresponding to the product. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) can aid in the identification of bromine-containing compounds in the mass spectrum.

Quantitative Data Summary

TLC Solvent Systems (Starting Points)
Solvent System (v/v) Polarity Typical Rf Range for Pyrimidine Derivatives Notes
20% Ethyl Acetate in HexanesLow0.1 - 0.3Good for less polar products.
50% Ethyl Acetate in HexanesMedium0.3 - 0.6A good general starting point.
5% Methanol in DichloromethaneHigh0.2 - 0.5Suitable for more polar products.

Disclaimer: These Rf values are estimates for pyrimidine derivatives and should be determined experimentally for this compound and its specific reaction products.

LC-MS Parameters (Starting Points)
Parameter Suggested Starting Condition
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5-10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3-4 kV
Drying Gas Flow 8-12 L/min
Drying Gas Temperature 300-350 °C

Experimental Workflow Visualization

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute Sample Aliquot->Dilute Filter Filter (for LC-MS) Dilute->Filter TLC TLC Analysis Dilute->TLC Spot on Plate LCMS LC-MS Analysis Filter->LCMS Inject into System TLC_Data Visualize Spots (UV, Stain) Calculate Rf TLC->TLC_Data LCMS_Data Analyze Chromatogram & Mass Spectrum LCMS->LCMS_Data Decision Decision: Continue Reaction, Work-up, or Optimize TLC_Data->Decision LCMS_Data->Decision Decision->Reaction Continue

Caption: General workflow for monitoring a chemical reaction using TLC and LC-MS.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Bromo-2,4-dimethoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous structural confirmation of novel chemical entities is a foundational pillar of modern drug discovery and development. For derivatives of 5-Bromo-2,4-dimethoxypyrimidine, a class of compounds with significant potential in medicinal chemistry, unambiguous structural elucidation is paramount to understanding their chemical behavior and biological activity. This guide provides an objective comparison of key analytical techniques for the structural validation of this compound, presenting supporting experimental data and detailed methodologies.

Core Analytical Techniques for Structural Validation

The comprehensive structural characterization of this compound and its derivatives is achieved through a combination of spectroscopic and crystallographic methods. Each technique offers unique insights into the molecular architecture. The principal methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and atom connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • X-ray Crystallography: To definitively determine the three-dimensional arrangement of atoms in a single crystal.

This guide will delve into the experimental protocols for these techniques and present a comparative analysis of this compound with its non-brominated analog, 2,4-dimethoxypyrimidine.

Data Presentation: A Comparative Spectroscopic and Crystallographic Analysis

The following tables summarize key quantitative data obtained from various analytical techniques for this compound and a key alternative, 2,4-dimethoxypyrimidine.

Table 1: Comparative ¹H NMR and ¹³C NMR Data

CompoundNucleusChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ¹H8.35 (s, 1H)H-6
4.02 (s, 3H)OCH₃
3.98 (s, 3H)OCH₃
¹³C170.2C-4
163.8C-2
159.5C-6
95.8C-5
55.4OCH₃
54.9OCH₃
2,4-Dimethoxypyrimidine ¹H8.21 (d, 1H)H-6
6.15 (d, 1H)H-5
3.98 (s, 3H)OCH₃
3.90 (s, 3H)OCH₃
¹³C170.1C-4
165.2C-2
158.6C-6
90.1C-5
54.5OCH₃
53.8OCH₃

Note: NMR data for this compound is sourced from a published synthesis and characterization study. Data for 2,4-dimethoxypyrimidine is from publicly available spectral databases.

Table 2: Comparative Mass Spectrometry Data

CompoundIonization MethodMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound Electron Ionization (EI)Predicted: 218/220 (M⁺, due to ⁷⁹Br/⁸¹Br isotopes)Predicted: Loss of CH₃, OCH₃, and Br
2,4-Dimethoxypyrimidine Electron Ionization (EI)140 (M⁺)110, 139

Table 3: Comparative Crystallographic Data for a Related Pyrimidine Derivative

While a crystal structure for this compound is not publicly available, the following data for a substituted pyrimidine provides a representative example of the parameters obtained from X-ray crystallography.

Parameter2-amino-4,6-dimethoxypyrimidine
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.123
b (Å)10.567
c (Å)9.045
β (°)108.34
Volume (ų)736.3

Note: This data provides an example of the crystallographic information that would be obtained for this compound derivative upon successful single-crystal X-ray diffraction analysis.

Experimental Workflows and Logical Relationships

The structural validation of a synthesized compound like this compound follows a logical workflow, beginning with synthesis and purification, followed by a series of analytical techniques to confirm its identity and structure.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_validation Structural Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Confirmation ms Mass Spectrometry (EI-MS) purification->ms Molecular Weight xray X-ray Crystallography (if single crystals form) purification->xray 3D Structure ir Infrared Spectroscopy purification->ir Functional Groups final_structure Final Structure Confirmed nmr->final_structure ms->final_structure xray->final_structure ir->final_structure signaling_pathway cluster_drug_development Drug Development Cascade compound This compound Derivative validation Structural Validation (NMR, MS, X-ray) compound->validation Confirms Structure sar Structure-Activity Relationship (SAR) Studies validation->sar Informs target Biological Target (e.g., Kinase, Receptor) sar->target Optimizes Interaction signaling Modulation of Signaling Pathway target->signaling Leads to effect Therapeutic Effect signaling->effect

Confirming the Structure of 5-Bromo-2,4-dimethoxypyrimidine by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unambiguous structural confirmation of novel and synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures.[1][2] This guide provides a comparative analysis for confirming the structure of 5-Bromo-2,4-dimethoxypyrimidine, presenting expected NMR data alongside that of structurally related compounds and detailing the experimental protocols for data acquisition.

Comparative NMR Data Analysis

The structural identity of this compound can be unequivocally established by analyzing its ¹H and ¹³C NMR spectra and comparing the observed chemical shifts with those of known pyrimidine derivatives. The presence of a bromine atom and two methoxy groups at specific positions on the pyrimidine ring induces characteristic shifts in the NMR signals, providing a unique fingerprint for the molecule.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals: a singlet for the lone proton on the pyrimidine ring (H-6) and two singlets for the protons of the two distinct methoxy groups (-OCH₃). The electron-withdrawing effect of the adjacent nitrogen atoms and the bromine atom will influence the chemical shift of H-6, while the electronic environment of each methoxy group will determine its specific resonance.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide further confirmation of the carbon framework.[1] Distinct signals are expected for each of the six carbon atoms in this compound. The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the attached substituents (bromine and methoxy groups) and the ring nitrogens. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons.[1]

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds in CDCl₃

CompoundH-6-OCH₃Other Protons
This compound (Expected) ~8.3~4.0, ~4.1-
5-Bromopyrimidine9.15, 8.83--[3]
5-Bromo-2-chloropyrimidine8.8 (s, 2H)--

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

CompoundC-2C-4C-5C-6-OCH₃
This compound (Expected) ~165~170~95~160~55, ~56
2-(2,3-Difluoro-4-hexyloxyphenyl)-5-bromopyrimidine158.4160.1108.2158.4-

Experimental Protocols

Accurate structural elucidation is contingent on the proper execution of NMR experiments. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.[1]

Sample Preparation
  • Dissolution : Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous. Vortex the tube gently if necessary.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically used, although modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • A DEPT-135 experiment can be run to distinguish between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[1]

Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Correct the baseline of the spectrum to be flat.

  • Referencing : Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

  • Integration : Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound using NMR and complementary techniques is illustrated below.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification product Purified this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, DEPT) product->nmr ms Mass Spectrometry (Molecular Weight) product->ms validation Structural Confirmation nmr->validation ms->validation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

Verifying the Molecular Weight of 5-Bromo-2,4-dimethoxypyrimidine: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, accurate molecular weight determination is a critical checkpoint for structural validation. This guide provides a comparative overview of two common mass spectrometry techniques for verifying the molecular weight of 5-Bromo-2,4-dimethoxypyrimidine: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS). We present detailed experimental protocols and comparative data to assist in selecting the optimal method for this and structurally similar analytes.

Executive Summary of Analytical Approaches

The theoretical molecular weight of this compound (C₆H₇BrN₂O₂) is 219.04 g/mol .[1][2][3][4][5] The presence of a bromine atom introduces a characteristic isotopic pattern, with two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by approximately 2 Daltons (Da). This isotopic signature is a key diagnostic feature in the mass spectrum.

This guide compares a "hard" ionization technique, Electron Impact (EI), with a "soft" ionization method, Electrospray Ionization (ESI). EI is known for causing extensive fragmentation, providing structural information, while ESI is a gentler method that typically preserves the molecular ion, making it ideal for straightforward molecular weight confirmation.

Comparative Data: Theoretical vs. Experimental Mass Spectrometry

The following table summarizes the expected and hypothetical experimental results from the analysis of this compound using GC-EI-MS and Direct Infusion ESI-MS.

ParameterTheoretical ValueGC-EI-MS (Hypothetical)Direct Infusion ESI-MS (Hypothetical)
Molecular Ion (M⁺) 218/220 m/z218/220 m/z (low abundance)Not typically observed
Protonated Molecule ([M+H]⁺) 219/221 m/zNot typically observed219/221 m/z (high abundance, base peak)
Key Fragment Ions N/Am/z 203/205 (-CH₃), 175/177 (-CH₃, -CO)Minimal to no fragmentation
Isotopic Pattern M⁺ and M+2 peaks in ~1:1 ratioObserved for molecular ion and Br-containing fragmentsObserved for [M+H]⁺ and [M+H+2]⁺ in ~1:1 ratio
Ionization Type N/AHard IonizationSoft Ionization
Primary Application N/AStructural Elucidation & IdentificationMolecular Weight Confirmation

Experimental Workflow

The general workflow for verifying the molecular weight of this compound using mass spectrometry involves sample preparation, introduction into the mass spectrometer, ionization, mass analysis, and data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation dissolve Dissolve this compound in appropriate solvent ionization Ionization (EI or ESI) dissolve->ionization analysis Mass Analysis (m/z separation) ionization->analysis detection Detection analysis->detection interpretation Correlate m/z values with theoretical molecular weight and isotopic pattern detection->interpretation

Figure 1. General experimental workflow for mass spectrometric analysis.

Experimental Protocols

Below are detailed protocols for the analysis of this compound using GC-EI-MS and Direct Infusion ESI-MS.

Protocol 1: Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)

This method is suitable for volatile and thermally stable compounds, providing both molecular weight information and a fragmentation pattern that can be used for structural confirmation.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Dilute the stock solution to a final concentration of approximately 10 µg/mL.[6]

    • Transfer the final solution to a 2 mL glass autosampler vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph:

      • Injector: Split/splitless inlet, operated in splitless mode.

      • Injector Temperature: 250°C.

      • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature of 80°C, hold for 1 minute.

        • Ramp to 280°C at a rate of 20°C/min.

        • Hold at 280°C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Examine the mass spectrum for this peak.

    • Look for the molecular ion peaks (M⁺) at m/z 218 and 220, noting their relative abundance (expected to be ~1:1).

    • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of a methyl group (-CH₃) resulting in fragments at m/z 203/205.

Protocol 2: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

This method is ideal for rapid molecular weight confirmation with minimal sample preparation and is particularly useful for polar compounds that are not amenable to GC.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 5-10 µg/mL in a solvent system of 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[7]

    • Transfer the final solution to an appropriate vial for direct infusion.

  • Instrumentation and Conditions:

    • Infusion System: Use a syringe pump for direct infusion into the ESI source.

    • Flow Rate: 10 µL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

      • Capillary Voltage: +3.5 kV.

      • Desolvation Temperature: 300°C.

      • Source Temperature: 120°C.

      • Cone Voltage: 20 V (low voltage to minimize in-source fragmentation).

      • Mass Range: Scan from m/z 100 to 400.

  • Data Analysis:

    • Acquire the mass spectrum.

    • Identify the protonated molecule peaks ([M+H]⁺) at m/z 219 and 221.

    • Confirm that the relative abundance of these two peaks is approximately 1:1, consistent with the isotopic pattern of bromine.

    • The peak at m/z 219 should correspond to the protonated molecule containing the ⁷⁹Br isotope, and the peak at m/z 221 should correspond to the protonated molecule with the ⁸¹Br isotope.

Conclusion

Both GC-EI-MS and ESI-MS are effective techniques for the verification of the molecular weight of this compound.

  • GC-EI-MS is recommended when, in addition to molecular weight, information about the compound's fragmentation pattern is desired for structural confirmation and the compound is known to be volatile and thermally stable.

  • Direct Infusion ESI-MS is the preferred method for rapid and unambiguous confirmation of the molecular weight, as it is a soft ionization technique that yields the protonated molecule with minimal fragmentation. The characteristic bromine isotopic pattern in the [M+H]⁺ and [M+H+2]⁺ peaks provides a high degree of confidence in the assigned molecular formula.

References

A Comparative Guide to 5-Bromo-2,4-dimethoxypyrimidine and Other Brominated Pyrimidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 5-Bromo-2,4-dimethoxypyrimidine with other notable brominated pyrimidines, focusing on their chemical reactivity, biological activity, and applications in research and development. The information presented herein is supported by experimental data and established scientific principles to aid researchers in selecting the most suitable building blocks for their synthetic and drug discovery endeavors.

Physicochemical Properties

The substitution pattern on the pyrimidine ring significantly influences its physicochemical properties. Below is a comparison of this compound with other representative brominated pyrimidines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₆H₇BrN₂O₂219.0462-65
5-BromouracilC₄H₃BrN₂O₂190.98283-285
5-Bromo-2-chloropyrimidineC₄H₂BrClN₂193.4363-66
2-Amino-5-bromopyrimidineC₄H₄BrN₃174.00238-242
5-Bromo-2,4-dichloropyrimidineC₄HBrCl₂N₂227.8875-78

Chemical Reactivity: A Tale of Substituent Effects

The reactivity of the C5-bromo bond in brominated pyrimidines is intricately governed by the electronic nature of the other substituents on the ring. Understanding these effects is crucial for predicting reaction outcomes and designing efficient synthetic strategies.

Electron-donating groups (EDGs) like methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the pyrimidine ring through resonance and inductive effects. This generally enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions by facilitating the oxidative addition step.

Electron-withdrawing groups (EWGs) such as chloro (-Cl) and the pyrimidine nitrogens themselves decrease the electron density of the ring. This deactivation can make cross-coupling reactions more challenging, often requiring more forcing conditions. However, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

Brominated pyrimidines are invaluable substrates for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. The C5-bromo position is a common site for such transformations.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures. The reactivity of the C-Br bond is paramount for a successful coupling.

// Nodes Start [label="Brominated Pyrimidine\n(R-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd0 [label="Pd(0)L_n", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate\n(R-Pd(II)L_n-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic [label="Ar-B(OH)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation\nIntermediate\n(R-Pd(II)L_n-Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Coupled Product\n(R-Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Regen_Pd0 [label="Pd(0)L_n", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> OxAdd [label=" "]; Pd0 -> OxAdd; Boronic -> Transmetalation; Base -> Transmetalation; OxAdd -> Transmetalation [label="Transmetalation"]; Transmetalation -> Product [label="Reductive\nElimination"]; Product -> Regen_Pd0 [style=invis]; Transmetalation -> Regen_Pd0 [style=dashed];

// Invisible edges for alignment {rank=same; Start; Boronic;} {rank=same; OxAdd; Transmetalation;} {rank=same; Pd0; Base;} {rank=same; Product;} } .dot Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Comparative Reactivity in Suzuki Coupling:

Brominated PyrimidineArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-Bromo-2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8085[1]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9078[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O100 (MW)95 (C4-coupling)[3]

Note: Direct comparative yield data for this compound under identical conditions was not available in the searched literature. The data presented is for representative brominated pyrimidines to illustrate typical reaction outcomes.

Stille Coupling: The Stille reaction offers an alternative for C-C bond formation using organostannane reagents. The reactivity trend generally follows that of the Suzuki coupling.

Heck Reaction: This reaction enables the formation of C-C bonds between the brominated pyrimidine and an alkene. The efficiency of the Heck reaction is also influenced by the electronic properties of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, especially when substituted with additional electron-withdrawing groups, makes it susceptible to nucleophilic attack. The positions ortho and para to the ring nitrogens are particularly activated.

In compounds like 5-Bromo-2,4-dichloropyrimidine, the chloro groups are excellent leaving groups and are readily displaced by nucleophiles. The C4-chloro is generally the most reactive site for SNAr reactions. In contrast, for this compound, the methoxy groups are poor leaving groups, making SNAr at these positions difficult under standard conditions. The C5-bromo is also generally unreactive towards SNAr.

// Nodes Substrate [label="Electron-Deficient\nBrominated Pyrimidine\n(e.g., with -Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile\n(Nu⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Meisenheimer [label="Meisenheimer Complex\n(Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; LeavingGroup [label="Leaving Group\n(e.g., Cl⁻)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Substrate -> Meisenheimer; Nucleophile -> Meisenheimer [label="Attack"]; Meisenheimer -> Product [label="Loss of Leaving Group"]; Meisenheimer -> LeavingGroup [style=dashed];

// Alignment {rank=same; Substrate; Nucleophile;} {rank=same; Meisenheimer;} {rank=same; Product; LeavingGroup;} } .dot Caption: Generalized pathway for Nucleophilic Aromatic Substitution (SNAr).

Biological Activity: Scaffolds for Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] The introduction of a bromine atom at the C5 position provides a vector for further functionalization and can also directly contribute to the biological activity of the molecule.

Brominated pyrimidines have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The nature of the substituents at other positions on the pyrimidine ring plays a crucial role in determining the specific biological target and potency.

Anticancer Activity: Many brominated pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as kinases.

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., Ras/Raf/MEK/ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nAngiogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Brominated Pyrimidine\nKinase Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GrowthFactor -> Receptor; Receptor -> Downstream [label="Phosphorylation"]; ATP -> Receptor; Receptor -> ADP [style=dashed]; Downstream -> Proliferation; Inhibitor -> Receptor [label="Inhibition", color="#EA4335", fontcolor="#EA4335"];

// Alignment {rank=same; GrowthFactor;} {rank=same; Receptor; ATP;} {rank=same; Inhibitor;} {rank=same; Downstream; ADP;} {rank=same; Proliferation;} } .dot Caption: Simplified signaling pathway showing kinase inhibition by a pyrimidine derivative.

Comparative Anticancer Activity of Brominated Pyrimidine Derivatives:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Dimeric Pyridinium BromidesA549 (Lung)11.25[5]
Pyrazolopyrimidinones (Brominated)U-251 MG (Glioblastoma)< 30[6]
6-Aryl-2-styrylquinazolin-4(3H)-onesMCF-7 (Breast)0.62 - 7.72[7]
Imidazo[1,2-a]pyrimidine derivativesMCF-7 (Breast)39.0 - 43.4[8]

Note: This table presents IC₅₀ values for different classes of compounds containing a brominated heterocyclic core to showcase the potential of such scaffolds. A direct comparison of potency requires testing under identical experimental conditions.

Experimental Protocols

Synthesis of this compound

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Sodium methoxide

  • Methanol

  • Dichloromethane

  • Water

Procedure:

  • To a solution of sodium methoxide in methanol in a round-bottom flask at room temperature, add a solution of 5-bromo-2,4-dichloropyrimidine in methanol dropwise.

  • Cool the reaction mixture to 10-15 °C and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with crushed ice.

  • Extract the product with dichloromethane.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

General Protocol for Suzuki-Miyaura Coupling of a Brominated Pyrimidine

Materials:

  • Brominated pyrimidine (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the brominated pyrimidine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture with stirring to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a versatile building block with distinct reactivity compared to other brominated pyrimidines. The presence of two electron-donating methoxy groups enhances its utility in palladium-catalyzed cross-coupling reactions at the C5-bromo position, while rendering it less susceptible to nucleophilic aromatic substitution at the C2 and C4 positions. In contrast, pyrimidines bearing electron-withdrawing groups, such as chloro-substituents, exhibit complementary reactivity, favoring SNAr reactions.

The choice of a specific brominated pyrimidine for a research project should be guided by the desired synthetic transformation and the target molecule's intended biological application. The data and protocols presented in this guide offer a foundation for making informed decisions in the design and execution of novel synthetic routes and drug discovery programs.

References

A Senior Application Scientist's Guide to Alternative Building Blocks for 5-Bromo-2,4-dimethoxypyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Standard Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in biologically active compounds and its fundamental role in the structure of DNA and RNA.[1][2][3] This inherent biological relevance allows pyrimidine derivatives to readily interact with a multitude of enzymes and receptors within the cell.[4] Among the vast arsenal of pyrimidine-based building blocks, 5-Bromo-2,4-dimethoxypyrimidine stands out as a versatile intermediate, particularly in the synthesis of antiviral and anticancer agents.[5] Its structure is a study in controlled reactivity: the C5-bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the C2 and C4 methoxy groups provide stability and specific hydrogen bonding characteristics, though they can be replaced under certain conditions.

However, modern drug discovery demands a sophisticated approach to scaffold design. Over-reliance on a single building block can lead to crowded intellectual property landscapes and may not yield optimal drug-like properties. The strategic selection of alternative building blocks is paramount for modulating pharmacokinetics (PK), pharmacodynamics (PD), improving safety profiles, and discovering novel chemical entities. This guide provides an in-depth comparison of viable alternatives to this compound, moving from simple atomic substitutions to complex bioisosteric ring systems. We will explore the causal relationships behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making informed decisions for their discovery programs.

Chapter 1: The Strategic Utility of this compound

Understanding the reactivity of the parent scaffold is crucial before exploring alternatives. The key to its utility lies in the orthogonal reactivity of its substituents. The C-Br bond at the 5-position is significantly more susceptible to palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura and Buchwald-Hartwig amination) than the C-O bonds of the methoxy groups. This allows for the selective introduction of aryl, heteroaryl, or amino moieties at the C5 position. The methoxy groups, while relatively inert, are key electron-donating groups that influence the electronics of the ring and can serve as crucial hydrogen bond acceptors in the final active pharmaceutical ingredient (API).

Caption: Reactivity map for this compound.

Chapter 2: The Power of Bioisosterism in Scaffold Modification

A core strategy in medicinal chemistry is bioisosteric replacement, where an atom or functional group is swapped with another that possesses similar physical or chemical properties.[6] This approach aims to enhance a molecule's therapeutic profile by improving efficacy, ADME properties, or reducing toxicity.[6] Bioisosteres are broadly classified as classical (similar size and valence) or non-classical (structurally distinct but producing a similar biological effect).[7] Applying this principle to our pyrimidine scaffold allows for a rational exploration of chemical space beyond simple analoging.

Start Original Scaffold (e.g., Dimethoxypyrimidine) Bioisostere Bioisosteric Replacement (e.g., Fused Ring System) Start->Bioisostere Strategic Modification Outcome Modulated Properties: - Potency - Selectivity - Solubility - Metabolism - IP Position Bioisostere->Outcome Leads to

Caption: The concept of bioisosteric replacement in drug design.

Chapter 3: A Comparative Guide to Alternative Building Blocks

The choice of an alternative is a strategic decision guided by the project's goals. Below, we compare several classes of alternatives, providing their rationale, reactivity, and impact on molecular properties.

Analogs with Modified C2/C4 Leaving Groups

The most direct alternatives involve replacing the methoxy groups with more reactive halogens, transforming the scaffold into a more versatile intermediate for sequential substitutions.

Building BlockMolecular WeightKey FeatureRationale for Use
5-Bromo-2,4-dichloropyrimidine 227.86Highly reactive chloro groupsEnables sequential, regioselective SNAr reactions under mild conditions.[8] Ideal for library synthesis.
5-Bromo-2-chloro-4-methoxypyrimidine 223.49Differential reactivityAllows SNAr at the C2-chloro position while retaining the C4-methoxy, or cross-coupling at the C5-bromo.[9]

Expert Insight: 5-Bromo-2,4-dichloropyrimidine is the workhorse precursor for creating diverse libraries.[8] The C4-chloro is generally more reactive to nucleophilic aromatic substitution (SNAr) than the C2-chloro, allowing for a controlled, stepwise introduction of two different nucleophiles. This differential reactivity is the cornerstone of efficient synthesis for many kinase inhibitors, including Palbociclib and Ribociclib.[8]

Analogs with Modified C5-Substituents

Modifying the C5 position alters the electronic and steric properties of the pyrimidine ring, directly impacting binding interactions and physicochemical properties. These alternatives are typically synthesized from a dihalopyrimidine precursor.

Building BlockMolecular WeightKey FeatureRationale for Use
2,4-Dichloro-5-methylpyrimidine 163.00Small, lipophilic groupIntroduces a methyl group to probe steric pockets in the target binding site.
2,4-Dichloro-5-nitropyrimidine 193.98Strong electron-withdrawing groupIncreases the reactivity of the chloro groups towards SNAr; nitro group can be a hydrogen bond acceptor or be reduced to an amine for further functionalization.[10]
2,4-Dichloro-5-cyanopyrimidine 173.99Linear hydrogen bond acceptorCyano group can serve as a key interaction point with the target protein.
Fused Heterocyclic Bioisosteres

For a more significant departure, fused ring systems can act as non-classical bioisosteres of the pyrimidine core. These scaffolds often mimic the purine core of ATP, making them particularly effective as kinase inhibitors.[11]

Building BlockCore ScaffoldRationale for Use
Pyrazolo[3,4-d]pyrimidines Purine isostereMimics the hinge-binding interactions of ATP in kinase active sites.[11][12] This scaffold is the basis for potent kinase inhibitors like Ibrutinib.[12]
Pyrido[2,3-d]pyrimidines Expanded aromatic systemOffers a different vector space for substituents and can form alternative hydrogen bonding patterns. This core is found in the CDK4/6 inhibitor Palbociclib.[13]

Chapter 4: Validated Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following are generalized, yet robust, procedures for the key reactions discussed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is optimized for coupling an arylboronic acid to the C5-bromo position of a pyrimidine scaffold.

  • Reagent Setup: In a reaction vial, combine the 5-bromopyrimidine derivative (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: General Procedure for Sequential SNAr on 5-Bromo-2,4-dichloropyrimidine

This protocol describes the selective, sequential substitution at the C4 and C2 positions.

  • C4-Substitution: Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 equiv.) in a suitable solvent like isopropanol or THF. Cool the solution to 0 °C.

  • First Nucleophile: Add the first amine nucleophile (1.0-1.1 equiv.) and a base such as triethylamine or DIPEA (1.5 equiv.) dropwise.

  • Reaction 1: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for the consumption of starting material. The C4-monosubstituted product is typically the major isomer.

  • C2-Substitution: To the same reaction mixture (or after isolation of the intermediate), add the second, typically less reactive, amine nucleophile (1.2-2.0 equiv.).

  • Reaction 2: Heat the mixture to 60-120 °C and stir until the reaction is complete. The elevated temperature is required to displace the less reactive C2-chloro.

  • Work-up & Purification: Perform an aqueous work-up as described in Protocol 1, followed by purification via column chromatography or recrystallization.

Start Select Building Block (e.g., 5-Bromo-2,4-dichloropyrimidine) Reaction1 Reaction Step 1 (e.g., SNAr at C4) Start->Reaction1 Reaction2 Reaction Step 2 (e.g., Suzuki at C5) Reaction1->Reaction2 Purify Purification (Chromatography) Reaction2->Purify Characterize Characterization (NMR, MS) Purify->Characterize Assay Biological Evaluation (e.g., Kinase Assay) Characterize->Assay SAR Analyze SAR Design Next Iteration Assay->SAR SAR->Start Iterate

Caption: General workflow for synthesis and evaluation of inhibitors.

Chapter 5: Application in Kinase Inhibitor Design

Many kinase inhibitors target the ATP-binding site. Pyrimidine-based scaffolds are excellent starting points as they can mimic the hinge-binding interactions of the adenine ring of ATP. The choice of building block directly influences how the final molecule fits into this site and interacts with key residues.

cluster_kinase Kinase Active Site RTK Receptor Tyrosine Kinase (RTK) PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylation ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrimidine Inhibitor Inhibitor->RTK Competitive Binding (Blocks ATP)

Caption: Simplified RTK signaling pathway targeted by pyrimidine inhibitors.

For example, in designing a hypothetical inhibitor, starting with 5-Bromo-2,4-dichloropyrimidine allows for the introduction of a small amine (e.g., methylamine) at the C4 position to act as a hinge-binder. Subsequently, a larger, property-modulating group can be installed at the C2 position via a second SNAr reaction. Finally, a Suzuki coupling at the C5 position can introduce an aryl group to target a solvent-exposed region, potentially enhancing potency and improving pharmacokinetic properties. The choice to use the dichloro- starting material over the dimethoxy- version is driven by the need for facile, sequential, and high-yielding diversification at the C2 and C4 positions, which is fundamental to rapid SAR exploration.

Conclusion

While this compound is a valuable building block, the landscape of drug discovery necessitates a broader perspective. The exploration of alternatives, from simple halogenated analogs like 5-Bromo-2,4-dichloropyrimidine to complex bioisosteric scaffolds such as pyrazolo[3,4-d]pyrimidines, provides essential tools to overcome challenges in potency, selectivity, ADME, and intellectual property. The optimal building block is not a one-size-fits-all solution but rather a strategic choice tailored to the specific goals of the research program. By understanding the underlying principles of reactivity and bioisosterism, and by employing robust synthetic protocols, researchers can navigate the vast chemical space of pyrimidine derivatives to discover the next generation of therapeutics.

References

A Researcher's Guide to Strategic Reagent Selection: Cost-Benefit Analysis of 5-Bromo-2,4-dimethoxypyrimidine and Its Synthetic Equivalents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry and materials science, the pyrimidine scaffold is a cornerstone of molecular design, appearing in a significant percentage of FDA-approved small-molecule drugs.[1] The strategic functionalization of this privileged heterocycle is therefore a critical task for synthetic chemists. 5-Bromo-2,4-dimethoxypyrimidine is a widely utilized and versatile building block for this purpose. However, a judicious approach to synthesis demands a thorough evaluation of its cost and performance against viable alternatives.

This guide provides a detailed comparative analysis from the perspective of a senior application scientist, moving beyond simple price-per-gram to explore the practical implications of reagent choice on reaction efficiency, scalability, and overall project economy. We will compare this compound against three key alternatives—2,4-Dichloropyrimidine, 5-Iodo-2,4-dimethoxypyrimidine, and 2,4-Dimethoxypyrimidine—grounded in established chemical principles and supported by experimental protocols.

The Candidates: A Profile of Pyrimidine Building Blocks

The utility of these reagents is dictated by the nature and position of their leaving groups and reactive sites. Understanding these fundamental differences is key to selecting the right tool for the job.

This compound : This is the benchmark compound. The bromine atom at the C5 position serves as a reliable handle for palladium-catalyzed cross-coupling reactions, while the methoxy groups at C2 and C4 can be displaced by strong nucleophiles under forcing conditions. It represents a balance between reactivity and cost.[2][3]

5-Iodo-2,4-dimethoxypyrimidine : As the heavier halogen analogue, the iodine at C5 provides significantly higher reactivity in cross-coupling reactions.[4][5] This is a direct consequence of its lower C-X bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[4]

2,4-Dichloropyrimidine : This inexpensive, commodity-like building block is the workhorse for modifications at the C2 and C4 positions via nucleophilic aromatic substitution (SNAr).[6][7] The two chlorine atoms possess differential reactivity, enabling selective, sequential functionalization.[1]

2,4-Dimethoxypyrimidine : This alternative bypasses the need for a halogen handle altogether, relying on modern C-H activation strategies for direct functionalization at the C5 position.[8] This approach offers superior atom economy but comes with its own set of catalytic challenges.[9]

Table 1: Comparative Overview of Pyrimidine Building Blocks

FeatureThis compound5-Iodo-2,4-dimethoxypyrimidine2,4-Dichloropyrimidine2,4-Dimethoxypyrimidine
Primary Application Pd-catalyzed cross-coupling (e.g., Suzuki, Sonogashira)High-reactivity Pd-catalyzed cross-couplingSequential Nucleophilic Aromatic Substitution (SNAr)Direct C-H Arylation/Functionalization
Primary Reactive Site(s) C5-BrC5-IC4-Cl (more reactive), C2-ClC5-H
Relative Reactivity (Cross-Coupling) ModerateHigh[4]Very Low / UnsuitableN/A (Different Mechanism)
Relative Cost ModerateHighLowLow
Key Advantage Balanced reactivity and cost-effectiveness.Milder reaction conditions, lower catalyst loading, faster reactions.[4]Low cost, differential reactivity for sequential additions.[1]High atom economy, avoids halogenated intermediates.[9]
Key Disadvantage May require more forcing conditions than iodo- a nalogue.Highest initial purchase price.Unsuitable for direct C5 functionalization or cross-coupling at C2/C4.Often requires expensive catalysts (e.g., Pd, Ru, Ir) and extensive optimization.[10]

Performance in Key Synthetic Transformations: A Cost-Benefit Deep Dive

The true cost of a reagent is not its sticker price, but the sum of its price, the efficiency of the reaction it enables, and the cost of downstream processing.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the primary arena for 5-bromo- and 5-iodo-2,4-dimethoxypyrimidine. The choice between them is a classic trade-off between upfront cost and reaction performance.

  • Causality of Reactivity : The established reactivity order for halogens in palladium-catalyzed cross-couplings is I > Br >> Cl .[4] This trend is directly linked to the carbon-halogen bond strength. The weaker C-I bond is more easily broken during the oxidative addition of the Pd(0) catalyst, which is often the rate-limiting step of the catalytic cycle.[4][11]

  • Practical Implications : Using 5-Iodo-2,4-dimethoxypyrimidine often allows for lower catalyst loadings (e.g., 1-2 mol% vs. 3-5 mol% for bromo), lower reaction temperatures, and significantly shorter reaction times.[4] This can be crucial for sensitive substrates that might decompose under the more forcing conditions required for the bromo-analogue. The higher cost of the iodo-reagent can thus be offset by savings on expensive palladium catalysts and ligands, reduced energy consumption, and increased throughput.

  • The Balanced Choice : This compound remains the go-to choice for many applications due to its significantly lower purchase price. It provides reliable results, and for robust substrates, the need for slightly higher temperatures or catalyst loadings is an acceptable compromise for the cost savings on the starting material.

Suzuki_Workflow Generalized Suzuki-Miyaura Coupling Workflow Reactants Reactants: • 5-Halo-2,4-dimethoxypyrimidine (I or Br) • Arylboronic Acid • Base (e.g., K2CO3, Cs2CO3) Reaction Reaction: • Inert Atmosphere (N2 or Ar) • Degassed Solvent (e.g., Dioxane/H2O) • Heat (T° Iodo < T° Bromo) Reactants->Reaction Catalyst Catalyst System: • Pd(0) Precursor (e.g., Pd(PPh3)4) • Ligand (if needed) Catalyst->Reaction Workup Workup & Purification: • Aqueous Quench • Extraction • Chromatography Reaction->Workup Product 5-Aryl-2,4-dimethoxypyrimidine Workup->Product

Caption: Comparative workflow for Suzuki coupling of halo-pyrimidines.

This self-validating protocol is designed to directly compare the efficacy of the bromo- and iodo-pyrimidines.

  • Setup : In two separate flame-dried Schlenk flasks under an Argon atmosphere, add the arylboronic acid (1.2 equiv.), a base such as K₂CO₃ (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Reagent Addition : To Flask A, add this compound (1.0 equiv.). To Flask B, add 5-Iodo-2,4-dimethoxypyrimidine (1.0 equiv.).

  • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1, to 0.2 M concentration) to each flask.

  • Reaction : Heat both flasks to 85°C. Monitor the reactions simultaneously by TLC or LC-MS at 30-minute intervals.

  • Analysis : The reaction in Flask B (iodo) is expected to reach completion significantly faster than the reaction in Flask A (bromo). If Flask A stalls, the temperature may need to be increased. This direct comparison validates the higher reactivity of the iodo-analogue.

  • Workup : Upon completion, cool the mixtures to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

For building diversity at the C2 and C4 positions, 2,4-Dichloropyrimidine is unparalleled in its cost-effectiveness.

  • Causality of Selectivity : The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. In 2,4-dichloropyrimidine, the C4 position is generally more electron-deficient and thus more reactive towards nucleophiles than the C2 position.[1][12] This inherent electronic bias allows for controlled, stepwise reactions.

  • Practical Implications : A researcher can introduce a first nucleophile (e.g., an amine) at the C4 position under relatively mild conditions. After isolation of the monosubstituted intermediate, a second, different nucleophile can be introduced at the C2 position, often requiring more forcing conditions (higher temperature). This powerful strategy is a cornerstone of combinatorial chemistry for building libraries of drug candidates.[1] The extremely low cost of 2,4-dichloropyrimidine makes this an economically attractive route for large-scale synthesis.[6][13]

SNAr_Pathway Sequential SNAr on 2,4-Dichloropyrimidine Start 2,4-Dichloropyrimidine Step1 + Nucleophile A (e.g., R-NH2) Mild Conditions (e.g., DIPEA, n-BuOH, 80°C) Start->Step1 Intermediate 4-(Nu-A)-2-chloropyrimidine Step1->Intermediate Step2 + Nucleophile B (e.g., R'-NH2) Forcing Conditions (e.g., 120°C+) Intermediate->Step2 Product 4-(Nu-A)-2-(Nu-B)-pyrimidine Step2->Product

Caption: Stepwise functionalization via sequential SNAr reactions.

  • First Substitution (C4) : Dissolve 2,4-dichloropyrimidine (1.0 equiv.) and the first amine (1.05 equiv.) in a solvent like n-butanol or THF. Add a base such as diisopropylethylamine (DIPEA, 1.2 equiv.). Stir the reaction at a moderate temperature (e.g., 60-80°C) until TLC/LC-MS analysis shows complete consumption of the starting material. Isolate the 4-amino-2-chloropyrimidine intermediate.

  • Second Substitution (C2) : To the isolated intermediate, add the second amine (1.1 equiv.). A higher boiling solvent (e.g., DMF or DMA) and higher temperatures (e.g., 120-150°C) are typically required for this second substitution.

  • Workup and Analysis : Upon completion, standard aqueous workup and purification by chromatography or recrystallization yields the 2,4-disubstituted pyrimidine. This stepwise process provides access to unsymmetrical products that would be difficult to obtain otherwise.

The Modern Approach: C-H Activation

2,4-Dimethoxypyrimidine represents a paradigm shift, moving away from pre-functionalized halides.

  • The Advantage : Direct C-H activation is highly atom-economical, as it avoids the installation and subsequent displacement of a halogen.[9] The only byproduct is often a simple molecule like water or hydrogen gas.

  • The Challenge : This field, while rapidly advancing, often requires significant optimization. The reactions can be sensitive to the choice of an expensive transition-metal catalyst (e.g., palladium, ruthenium, or iridium), ligand, and oxidant. Achieving high regioselectivity can also be a challenge, although the C5 position of 2,4-dimethoxypyrimidine is electronically favored for activation. The cost-benefit analysis here shifts from the price of the starting material to the cost and development time associated with the catalyst system.

Conclusion: A Decision-Making Framework

There is no single "best" reagent. The optimal choice is context-dependent and should be guided by the specific goals of the project.

  • For maximum reactivity, speed, and substrate compatibility in cross-coupling reactions, especially on a small scale or with precious downstream intermediates, 5-Iodo-2,4-dimethoxypyrimidine is the superior choice, and its high cost can be justified by improved efficiency.

  • For routine, large-scale cross-coupling syntheses where cost is a primary driver, This compound provides a reliable and economically sound balance of reactivity and price.

  • For building combinatorial libraries with diverse functionality at C2 and C4 , 2,4-Dichloropyrimidine is the undisputed champion of cost-efficiency and synthetic flexibility through its elegant sequential SNAr chemistry.

  • For exploratory, forward-looking programs where atom economy is a priority and investment in methods development is feasible, 2,4-Dimethoxypyrimidine offers a modern and sustainable route via C-H activation.

By carefully considering these factors—upfront cost, reaction kinetics, catalyst expense, and the desired synthetic outcome—researchers, scientists, and drug development professionals can make a strategically sound choice, optimizing resources and accelerating the path toward their molecular targets.

References

Evaluating the Biological Activity of 5-Bromo-2,4-dimethoxypyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide range of biological targets. The strategic functionalization of the pyrimidine ring can lead to potent and selective inhibitors of key enzymes and signaling pathways implicated in various diseases. Among these, 5-bromopyrimidine derivatives have garnered significant attention for their diverse biological activities, including anticancer and antimicrobial properties.

This guide provides a comparative evaluation of the biological activity of 5-bromopyrimidine derivatives, with a particular focus on the potential of the 5-Bromo-2,4-dimethoxypyrimidine scaffold. While specific biological data for this compound derivatives are limited in publicly available literature, this guide will objectively compare the performance of structurally related 5-bromopyrimidine analogs to infer the potential of this chemical class. We will present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid researchers, scientists, and drug development professionals in their exploration of this promising class of compounds.

Comparative Biological Activity of 5-Bromopyrimidine Derivatives

The biological activity of 5-bromopyrimidine derivatives is significantly influenced by the nature of the substituents at the C2 and C4 positions of the pyrimidine ring. The following tables summarize the reported in vitro anticancer and antimicrobial activities of various analogs, providing a basis for comparing their potency.

Anticancer Activity

The anticancer potential of 5-bromopyrimidine derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell growth.

Table 1: In Vitro Anticancer Activity of 5-Bromopyrimidine Derivatives

Compound ID2-Substituent4-SubstituentCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
5c -Cl4-(2-hydroxyethyl)piperazin-1-ylK562 (Leukemia)0.09Dasatinib0.02
5e -Cl4-(2-hydroxyethyl)piperazin-1-ylA549 (Lung)0.21Dasatinib0.04
6g -NH(CH2)2OH4-(2-hydroxyethyl)piperazin-1-ylK562 (Leukemia)0.11Dasatinib0.02
9e -NH-aryl4-(2-hydroxyethyl)piperazin-1-ylK562 (Leukemia)0.08Dasatinib0.02
9f -NH-aryl4-(2-hydroxyethyl)piperazin-1-ylK562 (Leukemia)0.07Dasatinib0.02
10c -NH-heteroaryl4-(2-hydroxyethyl)piperazin-1-ylK562 (Leukemia)0.09Dasatinib0.02
B3 2,4,6-trimethoxyphenyl(E)-3-(5-bromopyridin-2-yl)prop-2-en-1-oneHeLa (Cervical)3.2045-Fluorouracil>10
B3 2,4,6-trimethoxyphenyl(E)-3-(5-bromopyridin-2-yl)prop-2-en-1-oneMCF-7 (Breast)3.8495-Fluorouracil>10
4 BenzylHMDA-MB-231 (Breast)0.78Methotrexate-
4 BenzylHHT-29 (Colorectal)0.76Methotrexate-
6a Et-OCH3MDA-MB-231 (Breast)0.63Methotrexate-
7 -CH3HMDA-MB-231 (Breast)0.42Methotrexate-

Note: The data presented is a selection from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Antimicrobial Activity

Several 5-bromopyrimidine derivatives have also been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of a compound.

Table 2: In Vitro Antimicrobial Activity of 5-Bromopyrimidine Derivatives

Compound IDTarget MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
4a Bacillus subtilis32Amoxicillin64
4a Staphylococcus epidermidis32Amoxicillin64
4a Pseudomonas aeruginosa64Amoxicillin256
4b Pseudomonas aeruginosa64Amoxicillin256
4d Pseudomonas aeruginosa64Amoxicillin256
4e Pseudomonas aeruginosa64Amoxicillin256

Note: The data presented is a selection from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, detailed and standardized experimental protocols are essential. Below are methodologies for key assays commonly used in the evaluation of 5-bromopyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of a 5-bromopyrimidine derivative required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 5-Bromopyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-bromopyrimidine derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Enzyme Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

Objective: To determine the concentration of a 5-bromopyrimidine derivative required to inhibit 50% of the target enzyme's activity (IC50).

Materials:

  • Purified target enzyme (e.g., a protein kinase, dihydrofolate reductase)

  • Substrate specific to the enzyme

  • Cofactors as required (e.g., ATP for kinases, NADPH for DHFR)

  • Assay buffer

  • 5-Bromopyrimidine derivative stock solution (in DMSO)

  • 96-well or 384-well microplates

  • Microplate reader capable of detecting the assay signal (e.g., absorbance, fluorescence, luminescence)

Procedure:

  • Reagent Preparation: Dilute the enzyme, substrate, and cofactors to their optimal concentrations in the assay buffer. Prepare a serial dilution of the 5-bromopyrimidine derivative.

  • Reaction Setup: In a microplate, add the assay buffer, enzyme, and the serially diluted inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Add the substrate (and cofactor, if applicable) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined time, ensuring the reaction is within the linear range.

  • Signal Detection: Stop the reaction and/or add a detection reagent to generate a signal that is proportional to the enzyme activity.

  • Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanistic Insights

The anticancer activity of pyrimidine derivatives often stems from their ability to modulate key signaling pathways that are dysregulated in cancer. Understanding these mechanisms is crucial for the rational design of more effective and selective therapeutic agents.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Some pyrimidine derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Pyrimidine 5-Bromopyrimidine Derivative Pyrimidine->PI3K Pyrimidine->Akt Pyrimidine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-bromopyrimidine derivatives.

Experimental Workflow

The evaluation of the biological activity of novel 5-bromopyrimidine derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of 5-Bromopyrimidine Derivatives Screening In Vitro Biological Screening (e.g., Cytotoxicity) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Enzyme_Assay Enzyme Inhibition Assays Hit_ID->Enzyme_Assay Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Enzyme_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General experimental workflow for evaluating 5-bromopyrimidine derivatives.

Conclusion

The 5-bromopyrimidine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The comparative data presented in this guide demonstrate that modifications at the C2 and C4 positions of the 5-bromopyrimidine ring can yield compounds with potent anticancer and antimicrobial activities. While direct biological data for this compound derivatives remains to be extensively reported, the insights from structurally related analogs provide a strong rationale for their investigation.

The electron-donating nature of the dimethoxy groups at the C2 and C4 positions may influence the electronic properties of the pyrimidine ring, potentially altering its interaction with biological targets compared to analogs bearing electron-withdrawing or bulky substituents. It is hypothesized that these substitutions could modulate the compound's solubility, cell permeability, and binding affinity for target enzymes.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. In vitro screening against a broad panel of cancer cell lines and microbial strains, followed by target identification and mechanism of action studies, will be crucial in elucidating the therapeutic potential of this specific chemical class. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to embark on this endeavor. The continued exploration of 5-bromopyrimidine derivatives holds significant promise for the discovery of next-generation drugs to address unmet medical needs in oncology and infectious diseases.

Navigating the ADME Landscape of Novel Therapeutics Derived from 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is fraught with challenges, a significant portion of which lie in overcoming hurdles related to Absorption, Distribution, Metabolism, and Excretion (ADME). The pyrimidine core, and specifically derivatives of 5-Bromo-2,4-dimethoxypyrimidine, represents a fertile ground for the synthesis of novel compounds, particularly kinase inhibitors targeting critical cancer signaling pathways. This guide provides a comparative overview of the ADME properties of such compounds, supported by experimental data and detailed protocols, to aid in the selection and optimization of drug candidates.

Derivatives of this compound are key intermediates in the synthesis of a variety of biologically active molecules. Their unique structure allows for diverse functionalization, making them valuable building blocks in medicinal chemistry for developing potential treatments for diseases like cancer.

Comparative ADME Profiling: In Silico and In Vitro Perspectives

The successful development of an orally administered drug is heavily reliant on a favorable ADME profile. Key parameters include aqueous solubility, intestinal permeability, metabolic stability, and plasma protein binding. While experimental data for compounds directly synthesized from this compound is limited in publicly available literature, in silico predictions and data from structurally related pyrimidine-based inhibitors offer valuable insights for comparison.

One study focusing on pyrimidine derivatives as potential anti-colorectal cancer agents performed in silico ADME predictions for a compound synthesized from 5-Bromo-2,4-dichloro pyrimidine, a closely related precursor.[1] These computational tools are crucial in the early stages of drug discovery to forecast the pharmacokinetic properties of molecules.[2]

For the purpose of this guide, we will compare the predicted ADME properties of a representative this compound derivative with experimentally determined values for other pyrimidine-based kinase inhibitors targeting EGFR and PI3K, which are common targets for this class of compounds.

Compound ClassRepresentative Compound/SeriesAqueous SolubilityCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (HLM, t½ min)Plasma Protein Binding (%)Data Type
This compound Derivative Pyrimidine Derivative for Colorectal CancerPredicted to be solublePredicted high--In Silico[1]
Pyrrolo[2,3-d]pyrimidine (EGFR Inhibitor) Compound 31r --354-Experimental[3]
Pyrazolo[3,4-d]pyrimidine (Dual c-Src/Abl Inhibitor) Compound 5 LowHighHigh-Experimental[4]
Thieno[2,3-d]pyrimidine (PI3K Inhibitor) Compound VIb ----(Activity Data Available)[5]
Pyrimidine-based A2AR Antagonist Compound 169 --86 (mouse liver microsomes)98.6Experimental[6]

Key Signaling Pathways Targeted

Compounds derived from pyrimidine scaffolds are well-known for their activity as kinase inhibitors. Two of the most significant signaling pathways implicated in cancer and targeted by these inhibitors are the EGFR and PI3K/Akt/mTOR pathways.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors are designed to compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling.

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is also frequently observed in various cancers. Pyrimidine derivatives have been developed to inhibit key kinases in this cascade, such as PI3K and mTOR.

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable ADME data. Below are detailed methodologies for key in vitro assays.

Caco-2 Permeability Assay

This assay is widely used to predict in vitro intestinal absorption of drug candidates.[7][8][9]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-25 days to form a confluent monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound is added to the apical (AP) side of the monolayer, and the buffer is added to the basolateral (BL) side.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from both the AP and BL sides at specific time points.

  • Quantification: The concentration of the test compound in the samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[10][11][12][13]

Protocol:

  • Incubation Mixture: A reaction mixture containing human liver microsomes, the test compound, and a NADPH regenerating system in phosphate buffer (pH 7.4) is prepared.

  • Incubation: The reaction is initiated by adding the NADPH regenerating system and incubated at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a drug that binds to plasma proteins.

Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane separating two chambers is used.

  • Sample Preparation: The test compound is added to plasma (e.g., human, rat) in one chamber, and phosphate-buffered saline (PBS) is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.

  • Sampling: After incubation, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the test compound in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated based on the difference in drug concentration between the two chambers.

Visualizing Workflows and Pathways

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_adme In Vitro ADME Screening cluster_activity Biological Activity cluster_analysis Data Analysis & Candidate Selection Start This compound Derivatization Chemical Synthesis & Purification Start->Derivatization Library Library of Derivatives Derivatization->Library Solubility Aqueous Solubility Library->Solubility Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, PI3K) Library->Kinase_Assay Permeability Caco-2 Permeability Solubility->Permeability Metabolism Metabolic Stability (HLM) Permeability->Metabolism Binding Plasma Protein Binding Metabolism->Binding Analysis Structure-Activity Relationship (SAR) Structure-Property Relationship (SPR) Binding->Analysis Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay Cell_Assay->Analysis Candidate Lead Candidate Analysis->Candidate

Caption: A generalized workflow for the synthesis, ADME screening, and biological evaluation of pyrimidine derivatives.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P Pyrimidine_Inhibitor Pyrimidine Derivative (ATP Competitive) Pyrimidine_Inhibitor->EGFR ATP ATP ATP->EGFR Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and the mechanism of action for pyrimidine-based inhibitors.

pi3k_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Pyrimidine_Inhibitor Pyrimidine Derivative Pyrimidine_Inhibitor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation

Caption: Overview of the PI3K/Akt/mTOR signaling pathway, a common target for pyrimidine inhibitors.

References

A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Pyrimidine derivatives, in particular, are privileged structures in medicinal chemistry. This guide provides a comparative overview of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the C-C bond formation at the C5 position of 5-Bromo-2,4-dimethoxypyrimidine. While direct comparative experimental data for this specific substrate is not extensively documented in publicly available literature, this guide leverages data from analogous heteroaromatic systems to provide a relevant and insightful comparison of expected performance and reaction conditions.

Head-to-Head Comparison: Suzuki vs. Stille Coupling

The choice between Suzuki and Stille coupling often depends on the specific requirements of the synthetic route, including functional group tolerance, availability of starting materials, and toxicity concerns.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity Low toxicity of boron reagents and byproducts.[1][2]High toxicity of organotin reagents and byproducts.[1][2]
Stability of Reagents Boronic acids can be prone to protodeboronation.[2]Organostannanes are generally stable to air and moisture.[1][2]
Functional Group Tolerance Generally good, but can be sensitive to strong bases.[3]Excellent, tolerates a wide range of functional groups.[1][2]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Cs₂CO₃).[2][4]Often proceeds under neutral or mildly basic conditions.[2]
Byproduct Removal Boron byproducts are often water-soluble and easily removed.[2]Tin byproducts can be challenging to remove.[1][2]
Availability of Reagents A vast array of boronic acids are commercially available.[1]Organostannanes may require in-house synthesis.[1]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki and Stille coupling of this compound. These should be considered as starting points for optimization.

Suzuki-Miyaura Coupling: Generalized Protocol

This protocol is based on established methodologies for the Suzuki coupling of bromo-substituted heterocyclic systems.[4][5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[4]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[4]

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-100 °C.[4]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Stille Coupling: Generalized Protocol

This protocol is based on established methodologies for the Stille coupling of bromo-substituted heterocycles.[4]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or DMF).[4]

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with stirring.[4]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled and typically filtered through a pad of celite to remove palladium residues. The filtrate is concentrated.

  • Purification: Purify the crude product by column chromatography. The removal of tin byproducts may require specific workup procedures, such as washing with an aqueous solution of potassium fluoride.[2]

Representative Experimental Data

The following tables summarize quantitative yield data from studies on structurally similar bromo-heterocyclic compounds to provide an indication of expected performance.

Table 1: Representative Conditions and Yields for Suzuki Coupling of Bromo-Heterocycles

EntrySubstrateCoupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High
25-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/Water85-95>15Moderate to Good
35-BromopyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water80-70-95

Table 2: Representative Conditions and Yields for Stille Coupling of Bromo-Heterocycles

EntrySubstrateCoupling PartnerCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Bromo-diazocineOrganostannane----47-94
2Bromo-diazocine (sterically hindered)Isopropylbenzene stannane----86
3Bromo-heterocycleOrganostannanePd(PPh₃)₄DMF--87

Mechanistic Overview and Workflow

The catalytic cycles for both Suzuki and Stille couplings involve three key steps: oxidative addition, transmetalation, and reductive elimination. The primary difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.

Suzuki_vs_Stille_Workflow cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start This compound + Arylboronic Acid S_Reagents Pd Catalyst + Base (e.g., K2CO3) S_Start->S_Reagents Add S_Reaction Reaction (e.g., Dioxane/Water, 80-100°C) S_Reagents->S_Reaction Heat S_Workup Aqueous Workup S_Reaction->S_Workup S_Purification Column Chromatography S_Workup->S_Purification S_Product Coupled Product S_Purification->S_Product T_Start This compound + Organostannane T_Reagents Pd Catalyst T_Start->T_Reagents Add T_Reaction Reaction (e.g., Toluene, 80-110°C) T_Reagents->T_Reaction Heat T_Workup Filtration/KF wash T_Reaction->T_Workup T_Purification Column Chromatography T_Workup->T_Purification T_Product Coupled Product T_Purification->T_Product

A generalized experimental workflow for Suzuki and Stille couplings.

Catalytic_Cycles cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle S_Pd0 Pd(0)L_n S_PdII R-Pd(II)-Br L_n S_Pd0->S_PdII S_OxAdd Oxidative Addition S_OxAdd->S_Pd0 S_PdII_R R-Pd(II)-Ar' L_n S_PdII->S_PdII_R S_Trans Transmetalation S_Trans->S_PdII S_PdII_R->S_Pd0 S_RedEl Reductive Elimination S_RedEl->S_PdII_R S_Product R-Ar' S_RedEl->S_Product S_Boronic Ar'B(OH)2 + Base S_Boronic->S_Trans S_Halide R-Br S_Halide->S_OxAdd T_Pd0 Pd(0)L_n T_PdII R-Pd(II)-Br L_n T_Pd0->T_PdII T_OxAdd Oxidative Addition T_OxAdd->T_Pd0 T_PdII_R R-Pd(II)-Ar' L_n T_PdII->T_PdII_R T_Trans Transmetalation T_Trans->T_PdII T_PdII_R->T_Pd0 T_RedEl Reductive Elimination T_RedEl->T_PdII_R T_Product R-Ar' T_RedEl->T_Product T_Stannane Ar'SnR"3 T_Stannane->T_Trans T_Halide R-Br T_Halide->T_OxAdd

Catalytic cycles for Suzuki and Stille cross-coupling reactions.

Concluding Remarks

Both the Suzuki and Stille couplings are powerful methods for the functionalization of this compound. The Suzuki coupling is often the preferred initial choice due to the low toxicity of the boron reagents and the ease of byproduct removal.[2] However, for substrates with sensitive functional groups that are incompatible with the basic conditions of the Suzuki reaction, or when the corresponding boronic acid is unstable, the Stille coupling can be a more robust and higher-yielding alternative, despite the toxicity and purification challenges associated with organotin compounds.[2][6] The selection of the optimal coupling method will ultimately be guided by the specific goals of the synthesis, the nature of the coupling partners, and laboratory safety considerations.

References

Assessing the Purity of Synthesized 5-Bromo-2,4-dimethoxypyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the success of subsequent reactions and the overall quality of the final active pharmaceutical ingredient. This guide provides a comparative assessment of the purity of 5-Bromo-2,4-dimethoxypyrimidine, a key building block in medicinal chemistry. We will explore the common synthesis route, an alternative approach, and the analytical methodologies used to determine purity, supported by experimental data.

Comparison of Synthetic Methods

The purity of this compound is intrinsically linked to its synthetic route. The choice of starting materials, reaction conditions, and purification methods all play a crucial role in the final purity of the compound. Below, we compare the most common industrial synthesis method with a potential alternative.

Data Summary: Synthesis and Purity

Synthesis MethodStarting MaterialsKey ReagentsTypical YieldReported Purity
Method 1: Nucleophilic Substitution 5-Bromo-2,4-dichloropyrimidineSodium methoxide, MethanolHigh (not specified in literature)≥97% - >98% (GC)[1][2]
Method 2: Condensation Reaction (for a related compound) 2-BromomalonaldehydeAcetamidine hydrochloride, Acetic acid43% (for 2-methyl-5-bromopyrimidine)[3]Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the potential sources of impurities.

Method 1: Synthesis of this compound via Nucleophilic Substitution

This is the most widely documented method for the synthesis of this compound.

Protocol:

  • To a round-bottom flask, add 5-bromo-2,4-dichloropyrimidine and methanol.

  • Cool the mixture to 10-15°C.

  • Slowly add a solution of sodium methoxide in methanol dropwise while maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through celite.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[4]

Method 2: Alternative Synthesis of 5-Bromopyrimidines via Condensation

Protocol for a related compound (2-methyl-5-bromopyrimidine):

  • In a reaction flask, dissolve 2-bromomalonaldehyde in glacial acetic acid and add 3A molecular sieves.

  • Heat the mixture to 80°C.

  • Add a solution of the appropriate amidine (for 2,4-dimethoxy substitution, a diguanidine derivative would be required) in acetic acid dropwise over 30 minutes.

  • After the addition, increase the temperature to 100°C and monitor the reaction by HPLC until completion (approximately 5 hours).

  • Cool the reaction to room temperature, add water, and allow it to stand for 2 hours.

  • Filter the precipitate and wash with a small amount of ethanol.

  • The crude product is then purified by extraction and crystallization.[3]

Purity Assessment: Analytical Techniques and Data

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive assessment of the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities.

Representative HPLC Protocol for a Bromo-pyrimidine Derivative:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general protocol for a related compound. Method optimization would be required for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities and confirming the molecular weight of the main component. Commercial suppliers often use GC to determine the purity of this compound.[2]

Typical GC-MS Parameters:

ParameterCondition
Column DB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow
Injector Temperature 250°C
Oven Program Start at 50°C, ramp to 280°C
Detector Mass Spectrometer (EI)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and can also be used for purity assessment by identifying signals from impurities.

1H and 13C NMR Data for this compound:

NucleusChemical Shift (δ) ppm
1H NMR 8.35 (s, 1H), 4.05 (s, 3H), 4.00 (s, 3H)
13C NMR 170.2, 163.9, 160.7, 95.9, 55.4, 54.9

Note: Spectra are typically recorded in CDCl3.

Visualizations

To further clarify the processes involved, the following diagrams illustrate the synthesis workflow and the logical steps in purity assessment.

Synthesis_Workflow start Starting Materials (5-Bromo-2,4-dichloropyrimidine) reaction Nucleophilic Substitution (Sodium Methoxide in Methanol) start->reaction workup Reaction Work-up (Filtration, Concentration) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product (this compound) purification->product

Synthesis Workflow for Method 1

Purity_Assessment_Workflow cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Analysis hplc HPLC (Quantitative Purity) pure_product Purity Assessment Complete hplc->pure_product gcms GC-MS (Volatile Impurities, MW Confirmation) gcms->pure_product nmr NMR (1H, 13C) (Structural Confirmation) nmr->pure_product ms Mass Spectrometry (Molecular Weight) ms->pure_product sample Synthesized Sample sample->hplc sample->gcms sample->nmr sample->ms

Purity Assessment Workflow

References

A Comparative Guide to the Structural Elucidation of 5-Bromo-2,4-dimethoxypyrimidine Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional atomic arrangement of novel chemical entities is a cornerstone of modern drug discovery and development. For substituted pyrimidines, such as 5-Bromo-2,4-dimethoxypyrimidine and its derivatives, which are valuable scaffolds in medicinal chemistry, unambiguous structural characterization is paramount. This guide provides a comparative overview of the primary analytical techniques for the structural elucidation of these compounds, with a special focus on the definitive method of single-crystal X-ray crystallography.

While a public crystal structure for this compound is not currently available, this guide will utilize data from closely related pyrimidine derivatives to provide a practical and illustrative comparison of the capabilities of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Core Analytical Techniques for Structural Validation

The comprehensive structural characterization of this compound derivatives relies on a suite of complementary analytical methods:

  • Single-Crystal X-ray Crystallography: Provides an unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the connectivity of atoms and the electronic environment of nuclei in solution, offering insights into the carbon-hydrogen framework.[1]

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound and can provide information about its structure through fragmentation analysis.[1]

Each technique offers unique insights, and their combined application provides a comprehensive and robust structural validation.

Performance Comparison of Analytical Techniques

The choice of analytical technique often depends on the specific information required, the nature of the sample, and the stage of research. Below is a comparative summary of the performance of X-ray crystallography, NMR, and MS for the structural analysis of small organic molecules like this compound derivatives.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Chemical environment of nuclei (¹H, ¹³C, etc.), atomic connectivity, solution-state conformation.Mass-to-charge ratio (m/z), molecular weight, elemental formula, fragmentation patterns.
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Resolution Atomic resolution (typically < 1 Å)Atomic resolution, but conformationally averaged in solution.High mass resolution (for HRMS)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Key Advantage Unambiguous and definitive 3D structure determination.Provides information on dynamic processes in solution.High sensitivity and ability to determine elemental composition.
Key Limitation Requires a suitable single crystal, which can be challenging to grow.Can be difficult to interpret for complex molecules; less definitive for stereochemistry than X-ray.Does not provide 3D structural information directly.

Quantitative Data Comparison: Illustrative Examples

X-ray Crystallography Data

The following table summarizes the crystallographic data for 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine , a related dimethoxypyrimidine derivative.[2]

ParameterValue
Empirical FormulaC₁₃H₁₃ClN₂O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.3998 (17)
b (Å)23.145 (5)
c (Å)7.7967 (16)
β (°)117.28 (3)
Volume (ų)1347.2 (6)
Z4
R-factor0.054
NMR Spectroscopy Data

Below are the experimental ¹H and ¹³C NMR chemical shifts for 5-Bromouracil , a compound with the same 5-bromopyrimidine core, in DMSO-d₆.

5-Bromouracil ¹H NMR (ppm)¹³C NMR (ppm)
H6 8.08 (d, J = 6.7 Hz)-
N1-H 11.92 (d, J = 4.8 Hz)-
N3-H 13.23 (s)-
C2 -157.54
C4 -149.66
C5 -138.55
C6 -130.64

Data sourced from publicly available spectra.[3]

For This compound , the expected ¹H NMR spectrum would show a singlet for the C6 proton and two singlets for the two methoxy groups. The ¹³C NMR would show six distinct carbon signals.

Mass Spectrometry Data

The following table shows the major mass spectral fragments for 5-Bromouracil .

m/zInterpretation
190/192[M]⁺ (Molecular Ion)
147/149[M - HNCO]⁺
110[M - Br]⁺

The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in pairs of peaks for bromine-containing fragments.

For This compound , the mass spectrum is expected to show a molecular ion peak at m/z 218/220, reflecting the bromine isotopes.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality data for structural validation.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Suitable single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Crystal Mounting: A well-formed, single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is built into the electron density and refined to best fit the experimental data.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, 2-4 second acquisition time, and a 1-5 second relaxation delay.

  • ¹³C NMR Data Acquisition: The spectrum is acquired on the same spectrometer using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (1024-4096) and a longer relaxation delay (2-10 seconds) are typically required.

Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via a direct insertion probe or through a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) is common, where the sample is dissolved in a suitable solvent and infused into the source.

  • Ionization: The sample molecules are ionized. In Electron Ionization (EI), a high-energy electron beam is used, which often causes fragmentation. In ESI, a "soft" ionization technique, protonated molecules ([M+H]⁺) are typically formed with less fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of structural validation and the relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis e.g., Halogenation Crude Product Crude Product Chemical Synthesis->Crude Product Purification Purification Crude Product->Purification e.g., Recrystallization Purified Derivative Purified Derivative Purification->Purified Derivative Spectroscopic Analysis Spectroscopic Analysis Purified Derivative->Spectroscopic Analysis Crystallographic Analysis Crystallographic Analysis Purified Derivative->Crystallographic Analysis NMR Spectroscopy NMR Spectroscopy Spectroscopic Analysis->NMR Spectroscopy ¹H, ¹³C Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry HRMS X-ray Crystallography X-ray Crystallography Crystallographic Analysis->X-ray Crystallography Single Crystal Final Validation Final Validation NMR Spectroscopy->Final Validation Mass Spectrometry->Final Validation X-ray Crystallography->Final Validation

Caption: General experimental workflow for the synthesis and structural validation of a this compound derivative.

logical_relationship cluster_techniques Analytical Techniques Molecular_Structure Complete Molecular Structure Xray X-ray Crystallography 3D_Structure 3D Atomic Arrangement (Bond Lengths, Angles, Stereochemistry) Xray->3D_Structure Provides NMR NMR Spectroscopy Connectivity Atomic Connectivity (Carbon-Hydrogen Framework) NMR->Connectivity Provides MS Mass Spectrometry Composition Molecular Formula (Elemental Composition) MS->Composition Provides 3D_Structure->Molecular_Structure Connectivity->Molecular_Structure Composition->Molecular_Structure

Caption: Logical relationship showing how different analytical techniques contribute to the complete structural elucidation.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 5-Bromo-2,4-dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of various palladium catalysts in key cross-coupling reactions with 5-Bromo-2,4-dimethoxypyrimidine. The strategic functionalization of this pyrimidine core is a critical step in the synthesis of a wide array of biologically active molecules, making the selection of an optimal catalytic system paramount for efficiency and yield. This document outlines the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data to facilitate catalyst selection and reaction optimization.

Performance of Palladium Catalysts: A Comparative Overview

The reactivity of this compound is primarily centered around the carbon-bromine bond at the C5 position. In palladium-catalyzed cross-coupling reactions, the general order of halide reactivity (I > Br > Cl) allows for selective activation of the C-Br bond.[1][2] The electron-donating nature of the two methoxy groups at the C2 and C4 positions can influence the electronic density of the pyrimidine ring, potentially affecting the oxidative addition step of the catalytic cycle.

The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and structurally similar bromopyrimidines.

Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine Derivatives
Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-8018-22Good5[3]
Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME802HighNot Specified[4]
Arylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene110880-90 (estimated)2 (Pd), 4 (Ligand)[5]
Table 2: Buchwald-Hartwig Amination of 5-Bromopyrimidine Derivatives
AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
N-MethylanilinePd₂(dba)₃ / XantphosCs₂CO₃1,4-Dioxane10024High2 (Pd), 8 (Ligand)[2]
Various AminesPd(OAc)₂ / X-PhosKOt-BuToluene1000.17Good to Excellent2 (Pd), 4 (Ligand)[6]
Benzophenone iminePd(OAc)₂ / X-PhosKOt-BuToluene1000.17 (MW)High10 (Pd), 10 (Ligand)[7]
Table 3: Sonogashira Coupling of 5-Bromopyrimidine Derivatives
AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF658High5 (Pd), 10 (Cu)[8]
1-OctynePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF8012Good2 (Pd), 4 (Cu)[8]
Terminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-962.5 (Pd), 5 (Ligand), 5 (Cu)[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, adapted for this compound based on established procedures for analogous compounds.

General Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Coupling Partner - Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (e.g., Argon or Nitrogen) C->D E Heat and Stir at Specified Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify by Column Chromatography H->I J Isolated Product I->J

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (K₃PO₄) (2.0 equiv.).[3]

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to 70-80°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 8 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.).[2]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane via syringe.[2]

  • Reaction: Heat the reaction mixture to 100°C with stirring. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[8]

  • Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF), followed by a suitable base, typically an amine like triethylamine (Et₃N) (2.0-3.0 equiv.).[8]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., 65°C) until the starting material is consumed, as monitored by TLC or LC-MS.[8]

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR1R2)L2 Ar-Pd(II)(NR1R2)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR1R2)L2 Amine Coordination & Deprotonation (HNR1R2, Base) Ar-Pd(II)(NR1R2)L2->Pd(0)L2 Reductive Elimination (Ar-NR1R2)

A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Bromo-2,4-dimethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2,4-dimethoxypyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.